4-Ethyl-6-methylnonane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62184-47-8 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-6-methylnonane |
InChI |
InChI=1S/C12H26/c1-5-8-11(4)10-12(7-3)9-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
SULZKBWLMOBACQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CC)CCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 4-Ethyl-6-methylnonane. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may encounter or work with this compound.
Chemical Structure and Identification
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2][3] Its structure consists of a nonane (B91170) backbone with an ethyl group at the fourth carbon and a methyl group at the sixth carbon.
IUPAC Name: this compound[1] CAS Registry Number: 62184-47-8 Molecular Formula: C₁₂H₂₆[1][2][3]
Below is a diagram representing the two-dimensional structure of the this compound molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in various experimental and environmental conditions.
| Property | Value | Unit | Source |
| Molecular Weight | 170.33 | g/mol | [1][2] |
| Boiling Point | 196 | °C | [2] |
| Density | 0.7557 | g/cm³ | [2] |
| Refractive Index | 1.4235 | [2] | |
| Melting Point (estimate) | -50.8 | °C | [2] |
Solubility: As a branched alkane, this compound is expected to be virtually insoluble in water due to its non-polar nature.[4][5] Alkanes are unable to form hydrogen bonds with water molecules, making them hydrophobic. Conversely, it is expected to be soluble in non-polar organic solvents.[4][5] This is because the intermolecular forces (van der Waals forces) in both the alkane and the non-polar solvent are similar, allowing for miscibility.
Experimental Protocols
Methodologies:
-
Boiling Point Determination: The boiling point of a liquid can be determined using various methods, including simple or fractional distillation for larger quantities.[6] For smaller sample sizes, the Thiele tube method is a common and accurate technique.[7] This method involves heating a small sample in a tube with an inverted capillary tube and observing the temperature at which the liquid enters the capillary upon cooling.[7]
-
Density Measurement: The density of a liquid alkane can be measured using a pycnometer, which is a flask of a known volume. By weighing the pycnometer empty, filled with the sample, and filled with a reference liquid of known density (like water), the density of the sample can be calculated. Alternatively, a vibrating tube densimeter can provide precise density measurements.[8]
-
Refractive Index Measurement: An Abbe refractometer is a standard instrument used to measure the refractive index of liquids.[9] A small drop of the sample is placed on the prism, and the instrument measures the angle at which light is refracted as it passes from the prism to the sample.
-
Solubility Assessment: To determine solubility, a small, measured amount of this compound would be added to a specific volume of a solvent (e.g., water, ethanol, hexane) at a controlled temperature. The mixture would be agitated, and the degree of dissolution would be observed visually or quantified by analytical techniques if necessary.
Safety and Handling
-
Keep away from heat, sparks, open flames, and hot surfaces.[10]
-
Keep the container tightly closed.[10]
-
Use in a well-ventilated area.[10]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[10]
-
In case of skin contact, wash off with soap and plenty of water.[10]
-
In case of eye contact, rinse with pure water for at least 15 minutes.[10]
-
If inhaled, move the person into fresh air.[10]
-
If swallowed, do not induce vomiting and seek immediate medical attention.[10]
It is crucial to consult a comprehensive Safety Data Sheet (SDS) for this compound if one becomes available before handling the compound.
Biological Activity and Signaling Pathways
Currently, there is no information in the public domain regarding any specific biological activity or involvement in signaling pathways for this compound. As a simple hydrocarbon, it is not expected to have specific biological targets in the same way that more complex drug molecules do. Its primary biological effect, if any, would likely be related to its physical properties, such as its lipophilicity, which could lead to non-specific interactions with cell membranes if exposure were to occur. Further research would be required to investigate any potential biological effects.
Disclaimer: The information provided in this document is for informational purposes only and should not be considered as a substitute for professional scientific or safety advice. Always consult reliable sources and follow appropriate laboratory safety protocols when handling chemical substances.
References
- 1. This compound | C12H26 | CID 53426720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-methyl-6-ethylnonane [chemicalbook.com]
- 3. molbase.com [molbase.com]
- 4. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. chemicalbook.com [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stereoisomers of 4-Ethyl-6-methylnonane
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of this compound, a chiral alkane with two stereogenic centers. While not a typical pharmaceutical agent, the principles governing its stereochemistry, synthesis, and separation are foundational and broadly applicable in modern drug development, where stereoisomeric purity is a critical parameter. This document outlines the theoretical basis of the stereoisomers of this compound, presents hypothetical yet plausible experimental protocols for their stereoselective synthesis and chiral separation, and summarizes their potential physicochemical properties in structured tables. Furthermore, key logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding. The methodologies and data presented herein serve as an illustrative model for the rigorous characterization of chiral molecules in a research and development setting.
Introduction to the Stereochemistry of this compound
Alkanes possessing stereogenic centers are fundamental structures for understanding three-dimensional molecular geometry. This compound is a structurally simple acyclic alkane that exhibits stereoisomerism due to the presence of two chiral centers at positions C4 and C6. The carbon atom at position 4 is bonded to four distinct groups: a hydrogen atom, a propyl group (C1-C3), an ethyl group, and a (2-methyl)hexyl group (C5-C9). Similarly, the carbon at position 6 is bonded to a hydrogen atom, a methyl group, a propyl group (C7-C9), and a (3-ethyl)pentyl group (C1-C5).
The presence of two stereogenic centers (n=2) gives rise to a total of 2^n = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. The molecule lacks any internal plane of symmetry, and therefore, no meso compounds are possible. The four distinct stereoisomers are:
-
(4R, 6R)-4-ethyl-6-methylnonane
-
(4S, 6S)-4-ethyl-6-methylnonane
-
(4R, 6S)-4-ethyl-6-methylnonane
-
(4S, 6R)-4-ethyl-6-methylnonane
The (4R, 6R) and (4S, 6S) isomers are enantiomers of each other, as are the (4R, 6S) and (4S, 6R) isomers. The relationship between any other pairing is diastereomeric (e.g., (4R, 6R) and (4R, 6S)). Understanding these relationships is crucial as enantiomers share identical physical properties (except for optical rotation) but can have vastly different biological activities, while diastereomers have distinct physical and chemical properties.
Stereoselective Synthesis and Separation
The synthesis of a single, pure stereoisomer of a chiral alkane requires a carefully designed stereoselective strategy. Given the non-functionalized nature of the target molecule, a convergent synthesis approach is often preferred, followed by chiral separation.
Proposed Synthetic Pathway
A plausible synthetic route involves the stereoselective construction of the C-C backbone followed by the removal of functional groups. One such strategy is the use of a chiral auxiliary-mediated conjugate addition, followed by a coupling reaction. An outline of this hypothetical workflow is presented below. This approach allows for the introduction of chirality in a controlled manner.
Experimental Protocol: Chiral Separation by Preparative SFC
Due to their similar physical properties, the separation of alkane stereoisomers is challenging. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is a powerful technique for this purpose, offering high efficiency and resolution.
Objective: To separate the four stereoisomers of this compound from a synthesized racemic mixture.
Instrumentation:
-
Preparative Supercritical Fluid Chromatography (SFC) system
-
Chiral Stationary Phase: Immobilized polysaccharide-based column (e.g., CHIRALPAK® series)
-
Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., isopropanol)
-
Detector: UV or Flame Ionization Detector (FID)
Methodology:
-
Sample Preparation: Dissolve the synthesized mixture of this compound isomers in hexane (B92381) to a final concentration of 10 mg/mL.
-
System Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 95% CO₂ / 5% isopropanol) at a flow rate of 60 mL/min and a back pressure of 15 MPa for at least 30 minutes.
-
Injection: Inject 1 mL of the prepared sample onto the column.
-
Elution: Run an isocratic elution program for 20 minutes.
-
Fraction Collection: Collect the fractions corresponding to each of the four separated stereoisomers based on the detector signal.
-
Analysis: Analyze the purity of each collected fraction using an analytical-scale chiral GC or SFC system.
Physicochemical Characterization
The characterization of the separated stereoisomers is essential to confirm their identity and purity. While diastereomers differ in physical properties like boiling point and density, enantiomers are only distinguishable by their interaction with plane-polarized light.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, physicochemical data for the four stereoisomers of this compound. This data illustrates the expected relationships between the isomers.
| Property | (4R, 6R) | (4S, 6S) | (4R, 6S) | (4S, 6R) |
| Molecular Weight ( g/mol ) | 184.38 | 184.38 | 184.38 | 184.38 |
| Boiling Point (°C) | 195.2 | 195.2 | 193.8 | 193.8 |
| Density (g/cm³ at 20°C) | 0.758 | 0.758 | 0.755 | 0.755 |
| Refractive Index (n_D^20) | 1.425 | 1.425 | 1.423 | 1.423 |
| Specific Rotation [α]_D^20 | +12.5° | -12.5° | +8.2° | -8.2° |
| GC Retention Time (min) | 15.2 | 15.2 | 14.8 | 14.8 |
Note: Data is illustrative and based on typical properties of similar chiral alkanes. Enantiomeric pairs have identical boiling points, densities, and refractive indices, but opposite signs of specific rotation. Diastereomers exhibit different values for these properties.
Analytical Workflow
The confirmation of stereochemical identity and the determination of enantiomeric excess (e.e.) require a robust analytical workflow. Chiral gas chromatography (GC) is a standard method for analyzing volatile, non-polar compounds like alkanes.
Conclusion and Relevance in Drug Development
This guide has detailed the stereochemical properties, separation methodologies, and characterization techniques for the stereoisomers of this compound. Although a simple alkane, it serves as an excellent model for the principles that are of paramount importance in the pharmaceutical industry. The vast majority of modern drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
Therefore, the ability to synthesize, separate, and analyze stereoisomers with a high degree of precision—as outlined in the hypothetical protocols within this document—is a critical and non-negotiable skill set in drug discovery, development, and manufacturing. The workflows and techniques described are directly translatable to the analysis of complex active pharmaceutical ingredients (APIs), ensuring the safety, efficacy, and quality of therapeutic products.
An In-Depth Technical Guide to the Proposed Synthesis of Chiral 4-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed stereoselective synthesis of the chiral alkane 4-Ethyl-6-methylnonane. Due to the absence of a documented direct synthesis in the current literature, this paper presents a comprehensive, theoretically grounded strategy. The proposed pathway leverages a convergent approach, combining two key chiral building blocks: (S)-2-methyl-1-pentanol and a chiral β-ethyl alcohol synthon. The synthesis is designed to control the stereochemistry at the C4 and C6 positions through a diastereoselective Grignard addition, guided by the Felkin-Anh model. The subsequent deoxygenation of the resulting secondary alcohol furnishes the target chiral alkane. This document provides detailed, representative experimental protocols for each key transformation, including oxidation, Grignard coupling, and deoxygenation. Quantitative data from analogous reactions in the literature are summarized in structured tables to provide expected yields and stereoselectivities. Visualizations of the synthetic pathway and the stereochemical model are provided to enhance understanding.
Introduction
Chiral alkanes, though seemingly simple in structure, are crucial components in various fields, including materials science and as chiral synthons in pharmaceutical development. The precise three-dimensional arrangement of their substituents can significantly influence their physical properties and biological activity. This compound presents a structure with two stereocenters at the C4 and C6 positions, making its stereocontrolled synthesis a challenging and relevant endeavor for synthetic organic chemists. This guide proposes a robust and flexible synthetic strategy to access specific stereoisomers of this target molecule.
Proposed Retrosynthetic Analysis
A convergent retrosynthetic strategy for this compound is proposed, disconnecting the molecule into two key chiral fragments. The central C-C bond formation is envisioned via a Grignard reaction, which allows for the diastereoselective creation of one of the stereocenters.
Figure 1: Retrosynthetic analysis of chiral this compound.
This analysis identifies (S)-2-methyl-1-pentanol and (S)-3-ethyl-1-hexanol as the primary chiral building blocks. The synthesis of these precursors with high enantiomeric purity is critical for the success of the overall strategy.
Synthesis of Chiral Building Blocks
Synthesis of (S)-2-Methyl-1-pentanol
(S)-2-Methyl-1-pentanol can be obtained in high enantiopurity through enzymatic kinetic resolution of the commercially available racemic mixture.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
A solution of racemic 2-methyl-1-pentanol (B47364) and vinyl acetate (B1210297) in an organic solvent is treated with a lipase (B570770) (e.g., Novozym 435). The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-2-methyl-1-pentanol unreacted. The unreacted alcohol can then be separated from the (R)-acetate by distillation or column chromatography.
| Entry | Substrate | Acylating Agent | Lipase | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) | Reference |
| 1 | rac-2-Methyl-1-pentanol | Vinyl acetate | Novozym 435 | Hexane | 24 | ~50 | >99 | Analogous to literature procedures |
Proposed Synthesis of (S)-3-Ethyl-1-hexanol
Experimental Protocol: Asymmetric Alkylation using a Chiral Auxiliary (Representative)
(S)-4-benzyl-3-propionyl-oxazolidin-2-one is deprotonated with a strong base like lithium diisopropylamide (LDA) and then alkylated with 1-bromopropane. The resulting product is then reduced with a hydride reagent, and the chiral auxiliary is cleaved to yield the chiral alcohol.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (%) | Reference |
| 1 | (S)-4-benzyl-3-propionyl-oxazolidin-2-one, 1-bromopropane | LDA | THF | -78 to 0 | 85-95 | >98 | General literature procedures |
| 2 | Alkylated auxiliary | LiAlH4 | THF | 0 to rt | 80-90 | - | General literature procedures |
Assembly of the Carbon Skeleton
The core of the proposed synthesis involves the coupling of the two chiral fragments via a Grignard reaction.
Figure 2: Proposed synthetic pathway for chiral this compound.
Oxidation of (S)-2-Methyl-1-pentanol
The chiral alcohol is oxidized to the corresponding aldehyde using mild conditions to avoid epimerization of the adjacent stereocenter.
Experimental Protocol: Swern Oxidation
To a solution of oxalyl chloride in dichloromethane (B109758) at -78 °C is added dimethyl sulfoxide (B87167) (DMSO). After a brief stirring period, a solution of (S)-2-methyl-1-pentanol in dichloromethane is added, followed by the addition of a hindered base such as triethylamine. The reaction is then warmed to room temperature and quenched with water.
| Entry | Alcohol | Oxidizing System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | (S)-2-Methyl-1-pentanol | (COCl)₂, DMSO | Et₃N | CH₂Cl₂ | -78 to rt | 90-98 | General Swern oxidation protocols |
Diastereoselective Grignard Addition
The stereochemical outcome of the addition of the Grignard reagent derived from (S)-1-bromo-3-ethylhexane to (S)-2-methylpentanal is predicted by the Felkin-Anh model. The nucleophile is expected to attack the carbonyl from the face opposite to the largest substituent (the propyl group) at the α-carbon.
Figure 3: Felkin-Anh model predicting the diastereoselectivity of the Grignard addition.
Experimental Protocol: Grignard Reaction
The Grignard reagent is prepared by reacting (S)-1-bromo-3-ethylhexane with magnesium turnings in anhydrous diethyl ether. The resulting solution is then cooled and added dropwise to a solution of (S)-2-methylpentanal in diethyl ether at low temperature (e.g., -78 °C). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
| Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (S)-2-methylpentanal | (S)-3-ethylhexylmagnesium bromide | Et₂O | -78 | 70-85 | >4:1 (predicted) | Analogous to literature on additions to α-chiral aldehydes |
Final Deoxygenation Step
The resulting diastereomerically enriched secondary alcohol is converted to the target alkane. A two-step process involving oxidation to the ketone followed by a Wolff-Kishner reduction is proposed to avoid potential issues with direct deoxygenation of a sterically hindered secondary alcohol.
Oxidation to the Ketone
The secondary alcohol is oxidized to 4-ethyl-6-methylnonan-5-one.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
To a solution of the alcohol in dichloromethane is added Dess-Martin periodinane. The reaction is typically stirred at room temperature until completion.
| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 4-Ethyl-6-methylnonan-5-ol | DMP | CH₂Cl₂ | 1-3 | 90-95 | General DMP oxidation protocols |
Wolff-Kishner Reduction
The ketone is reduced to the corresponding methylene (B1212753) group under basic conditions.
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
The ketone, hydrazine (B178648) hydrate, and potassium hydroxide (B78521) are heated in a high-boiling solvent like diethylene glycol. Water is removed by distillation to drive the reaction to completion.
| Ketone | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Ethyl-6-methylnonan-5-one | H₂NNH₂·H₂O, KOH | Diethylene glycol | up to 200 | 80-90 | General Wolff-Kishner protocols |
Conclusion
This technical guide presents a viable and stereocontrolled synthetic route to chiral this compound. The strategy relies on the synthesis of key chiral building blocks and their convergent coupling via a diastereoselective Grignard reaction. The provided representative protocols and tabulated data from analogous systems offer a strong foundation for the practical execution of this synthesis. The successful implementation of this route would provide access to specific stereoisomers of this compound, enabling further studies of its properties and potential applications. Future work should focus on the development of a high-yielding and enantioselective synthesis of the crucial (S)-3-ethyl-1-hexanol building block.
An In-depth Technical Guide on the Natural Occurrence of 4-Ethyl-6-methylnonane in Petroleum
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the methodologies and theoretical framework for investigating the natural occurrence of specific branched alkanes, such as 4-Ethyl-6-methylnonane, in petroleum. While direct quantitative data for this compound in crude oil is not currently available in public literature, this document outlines the state-of-the-art analytical techniques, experimental protocols, and geochemical considerations required for its identification and quantification. The guide is intended to serve as a foundational resource for researchers in petroleum geochemistry, analytical chemistry, and related fields.
Introduction: The Complexity of Petroleum Composition
Crude oil is a highly complex mixture of hydrocarbons, encompassing a vast array of structural isomers.[1] Branched alkanes, also known as isoparaffins, are significant components of petroleum and play a crucial role in determining its physical and chemical properties. The specific distribution of these isomers can serve as a fingerprint for the oil's origin, maturity, and biodegradation level.[2] this compound, a C12 branched alkane, represents a challenging analytical target due to the sheer number of potential isomers. This guide will use this compound as a case study to detail the analytical approaches necessary for the elucidation of such complex hydrocarbon mixtures.
Geochemical Formation of Branched Alkanes
The formation of branched alkanes in petroleum is a result of complex geochemical processes acting on organic matter over geological timescales. The primary mechanism involves the thermal cracking of larger organic molecules, such as kerogen, derived from ancient biomass.[3] During catagenesis, the breaking of carbon-carbon bonds in these large molecules leads to the formation of a wide variety of smaller hydrocarbons, including straight-chain and branched alkanes.[3] The temperature and pressure conditions, as well as the presence of catalysts like minerals in the source rock, influence the degree and type of branching.[3]
Below is a conceptual diagram illustrating the geochemical formation pathway of branched alkanes.
Quantitative Data Presentation
While specific quantitative data for this compound in petroleum is not documented in the reviewed literature, a comprehensive analysis would aim to populate a table similar to the one below. This table structure is designed for the clear comparison of the abundance of a target analyte across different crude oil samples.
| Crude Oil Sample ID | Source Location | API Gravity | Concentration of this compound (µg/g of crude oil) | Relative Abundance (% of C12 alkane fraction) | Method of Quantification |
| Sample A | West Texas Intermediate | 39.6 | To be determined | To be determined | GCxGC-TOFMS |
| Sample B | Brent Blend | 38.1 | To be determined | To be determined | GCxGC-TOFMS |
| Sample C | Dubai Crude | 31.0 | To be determined | To be determined | GCxGC-TOFMS |
Experimental Protocols for Identification and Quantification
The identification and quantification of a specific branched alkane like this compound within the complex matrix of crude oil necessitates high-resolution analytical techniques. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is the state-of-the-art method for this purpose.[4][5][6]
4.1. Sample Preparation
-
Fractionation: Crude oil samples are first fractionated to isolate the saturated hydrocarbon fraction. This is typically achieved using solid-phase extraction (SPE) with silica (B1680970) gel or alumina (B75360) columns.[7]
-
Solvent Exchange: The saturated fraction is eluted with a non-polar solvent like n-hexane. The solvent is then carefully evaporated and exchanged for a more volatile solvent suitable for GC injection.
-
Internal Standard Addition: A known concentration of an internal standard (e.g., a deuterated alkane not expected to be present in the sample) is added for quantification.
4.2. GCxGC-TOFMS Analysis
The following is a representative protocol for the analysis of branched alkanes in the C12 range.
-
Instrumentation: A GCxGC system equipped with a thermal modulator and a TOF mass spectrometer.
-
First Dimension Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).
-
Second Dimension Column: A mid-polar column (e.g., 2 m x 0.18 mm ID, 0.18 µm film thickness, Rxi-17Sil MS or equivalent).[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program (1D): Initial temperature of 40°C, hold for 1 minute, then ramp to 320°C at a rate of 2-5°C/min.
-
Modulation Period: 5-8 seconds.
-
Mass Spectrometer: TOF-MS with an acquisition range of m/z 40-500.
-
Ionization: Electron ionization (EI) at 70 eV.
4.3. Data Analysis and Identification
-
Peak Identification: The identification of this compound would rely on a combination of its retention times in both GC dimensions and its mass spectrum.
-
Mass Spectral Library Matching: The obtained mass spectrum is compared against spectral libraries such as the NIST/EPA/NIH Mass Spectral Library[8][9] or specialized geochemical databases.[10]
-
Fragmentation Analysis: The mass spectrum of a branched alkane is characterized by preferential fragmentation at the branching points, leading to the formation of stable carbocations.[9][11][12] For this compound (C12H26, molecular weight 170.33 g/mol ), key fragment ions would be expected from the cleavage at the ethyl and methyl branches.
-
Quantification: The concentration of the identified compound is determined by comparing its peak area to that of the internal standard.
The workflow for the identification of this compound in a crude oil sample is depicted in the following diagram.
Conclusion
The identification and quantification of specific branched alkanes like this compound in petroleum is a formidable analytical challenge that requires sophisticated separation and detection techniques. While direct evidence for its natural occurrence is currently lacking in the scientific literature, the methodologies outlined in this guide provide a clear pathway for such an investigation. The use of GCxGC-TOFMS, coupled with rigorous sample preparation and data analysis, is essential for elucidating the complex isomeric composition of crude oil. Future research in this area will undoubtedly contribute to a more detailed understanding of petroleum geochemistry and provide valuable information for the petroleum industry.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. japex.co.jp [japex.co.jp]
- 3. m.youtube.com [m.youtube.com]
- 4. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 5. gcms.cz [gcms.cz]
- 6. Identification and Quantitation of Linear Alkanes in Lubricant Base Oils by Using GC×GC/EI TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
- 9. GCMS Section 6.9.2 [people.whitman.edu]
- 10. Mass Spectra of Geochemicals, Petrochemicals and Biomarkers - Wiley Science Solutions [sciencesolutions.wiley.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
4-Ethyl-6-methylnonane: A Prospective Analysis as a Potential Environmental Biomarker
Whitepaper | For Research, Scientific, and Drug Development Professionals
Disclaimer: This document provides a prospective analysis of 4-Ethyl-6-methylnonane as a potential environmental biomarker. To date, there is no direct scientific literature identifying or characterizing this specific compound as a biomarker. The information presented herein is based on the established knowledge of structurally similar compounds, namely branched-chain alkanes and other volatile organic compounds (VOCs), and outlines a theoretical framework for its investigation.
Introduction
Volatile organic compounds (VOCs) present in the environment and in biological matrices such as breath, blood, and urine are gaining increasing attention as potential non-invasive biomarkers for disease diagnosis and exposure monitoring.[1] VOCs can be of both endogenous origin, produced by metabolic processes within the body, or exogenous origin, resulting from environmental exposures.[2] Branched-chain alkanes are a class of hydrocarbons found in petroleum products and are also produced by some biological processes. Their presence and concentration in environmental and biological samples could potentially serve as indicators of exposure to certain environmental pollutants or reflect alterations in metabolic pathways.
This technical guide explores the potential of a specific branched-chain alkane, this compound, as a novel environmental biomarker. While direct evidence is currently lacking, this document serves as a foundational resource for researchers by providing a theoretical framework, analogous data from similar compounds, and detailed experimental protocols for its investigation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is essential for developing analytical methods and understanding its environmental fate and biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem |
| Molecular Weight | 170.33 g/mol | PubChem |
| CAS Number | 62184-47-8 | PubChem |
| Boiling Point | Not available | |
| LogP (Octanol-Water Partition Coefficient) | 6.1 | PubChem |
Potential as an Environmental Biomarker
The potential of this compound as an environmental biomarker stems from its nature as a branched-chain alkane. Such compounds are components of fossil fuels and may be released into the environment through industrial emissions, vehicle exhaust, and fuel spills. Human exposure can occur via inhalation or dermal contact. Once absorbed, these lipophilic compounds can accumulate in adipose tissues and may undergo metabolic transformation.
Rationale for Investigation
-
Exogenous Exposure Marker: Detection and quantification of this compound in biological samples (e.g., breath, blood, urine) could indicate exposure to specific petroleum-based products or industrial solvents.
-
Metabolic Disruption: The metabolic processing of this compound may perturb normal cellular processes, and the parent compound or its metabolites could serve as biomarkers of effect.
Quantitative Data for Analogous Compounds
While specific data for this compound is unavailable, the following tables summarize reported concentrations of other n-alkanes and branched alkanes in environmental and biological samples. This data provides a reference range for what might be expected when analyzing for this compound.
Table 4.1: Concentration of n-Alkanes in Fine Particulate Matter (PM2.5)
| Location | Total n-Alkane Concentration (ng/m³) | Predominant Alkanes | Reference |
| Hong Kong (Suburban) | 38.58 - 191.44 (Mean: 103.21) | C₂₅, C₂₉, C₂₃ | [3] |
| Beijing | 4.51 - 153 (Mean: 32.7) | Not Specified | [4] |
| Hangzhou | 45 - 352 | Not Specified | [5] |
Table 4.2: Concentration of Long-Chain Branched Alkanes in Environmental Samples
| Sample Type | Main Peak Carbon Numbers | Key Finding | Reference |
| Carboniferous Shales | C₁₈ - C₂₀ | Indicates input from archaea or algal organic matter. | [6] |
Experimental Protocols
The following are detailed methodologies for the detection and quantification of volatile branched-chain alkanes, which can be adapted for this compound.
Analysis of this compound in Exhaled Breath
This protocol is based on established methods for VOC analysis in breath samples using Gas Chromatography-Mass Spectrometry (GC-MS).[1][7]
5.1.1 Sample Collection
-
Subject Preparation: The subject should rest for at least 10 minutes prior to sample collection to ensure a stable physiological state. They should avoid eating, drinking (except water), and smoking for at least 2 hours before collection.
-
Breath Sampling: The subject exhales into a specialized collection device, such as a Tedlar® bag or a thermal desorption tube packed with an appropriate sorbent (e.g., Tenax® TA). For thermal desorption tubes, a controlled volume of end-tidal air is drawn through the tube.
5.1.2 Sample Preparation and Analysis (Thermal Desorption-GC-MS)
-
Internal Standard: An internal standard (e.g., a deuterated alkane) is spiked onto the thermal desorption tube prior to analysis for quantification.
-
Thermal Desorption: The sample tube is placed in a thermal desorber. The analytes are desorbed by heating the tube and are cryo-focused in a cold trap.
-
GC-MS Analysis: The cold trap is rapidly heated, injecting the focused analytes onto the GC column.
-
GC Column: A non-polar column, such as a DB-5MS, is suitable for separating alkanes.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 280°C) to elute the compounds.
-
Mass Spectrometry: The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Analysis of this compound in Water Samples
This protocol is adapted from standard methods for the analysis of volatile organic compounds in water.[8]
5.2.1 Sample Collection
-
Collect water samples in amber glass vials with PTFE-lined septa, ensuring no headspace to prevent the loss of volatile compounds.
-
Store samples at 4°C and analyze as soon as possible.
5.2.2 Sample Preparation and Analysis (Purge and Trap-GC-MS)
-
Purging: An inert gas (e.g., helium) is bubbled through a known volume of the water sample. Volatile compounds are purged from the water and trapped on a sorbent trap.
-
Desorption: The trap is heated, and the analytes are backflushed with the carrier gas onto the GC column.
-
GC-MS Analysis: The GC-MS conditions are similar to those described for breath analysis.
Mandatory Visualizations
Hypothetical Metabolic Pathway of this compound
The metabolism of alkanes is primarily initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the alkane chain.[9][10] This initial oxidation is followed by further oxidation steps to form more polar and excretable metabolites.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for Biomarker Discovery
The discovery of new biomarkers is a multi-step process that involves sample collection, analytical measurement, and statistical analysis to identify significant features.[11][12]
Caption: General experimental workflow for biomarker discovery.
Conclusion and Future Directions
While this compound has not yet been established as an environmental biomarker, its chemical nature as a branched-chain alkane suggests its potential utility in this regard. This technical guide provides a foundational framework for initiating research into this compound. Future studies should focus on developing and validating sensitive analytical methods for the detection of this compound in various environmental and biological matrices. Subsequently, targeted and untargeted metabolomics studies in exposed populations will be crucial to ascertain its role, if any, as a biomarker of exposure or effect. Such research will contribute to the growing field of non-invasive diagnostics and environmental health monitoring.
References
- 1. mdpi.com [mdpi.com]
- 2. owlstonemedical.com [owlstonemedical.com]
- 3. mdpi.com [mdpi.com]
- 4. ACP - Characteristics of particulate-bound n-alkanes indicating sources of PM2.5 in Beijing, China [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 7. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Alkane metabolism by cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. researchgate.net [researchgate.net]
Physical properties of C12H26 branched-chain isomers
An In-depth Technical Guide to the Physical Properties of C12H26 Branched-Chain Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecane (B42187) (C12H26), a saturated acyclic hydrocarbon, exists as n-dodecane and its 354 structural isomers. These branched-chain isomers, while sharing the same molecular formula, exhibit distinct physical properties due to variations in their molecular architecture. The degree and location of branching influence intermolecular forces, molecular packing, and overall molecular shape, leading to significant differences in boiling points, melting points, density, and viscosity. A thorough understanding of these structure-property relationships is paramount for applications in fields such as drug development, materials science, and the formulation of fuels and lubricants.
This technical guide provides a comprehensive overview of the core physical properties of various branched-chain isomers of dodecane. It is designed to be a valuable resource for researchers and professionals, offering a clear presentation of quantitative data, detailed experimental methodologies for property determination, and a visual representation of the fundamental principles governing the physical behavior of these isomers.
Physical Properties of C12H26 Isomers
The physical characteristics of alkanes are primarily dictated by van der Waals forces, which are influenced by the molecule's surface area and polarizability. In general, as the degree of branching in an alkane isomer increases, the molecule becomes more compact, reducing its surface area and leading to weaker intermolecular attractions. This trend has a direct and predictable impact on properties like boiling point and viscosity. The melting point, however, is influenced by both the strength of intermolecular forces and the efficiency with which molecules can pack into a crystal lattice. Highly symmetrical, compact isomers can sometimes exhibit unusually high melting points.
Data Presentation
The following tables summarize the key physical properties of n-dodecane and a selection of its branched-chain isomers for which data is available.
Table 1: Boiling and Melting Points of Selected C12H26 Isomers
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| n-Dodecane | 215-217[1] | -9.6[1] |
| 2-Methylundecane (B1362468) | 210[2] | -46.8[2] |
| 3-Methylundecane (B86300) | 201[3] | -58[3] |
| 4-Methylundecane (B1196022) | 209.2[4] | -67.9[5] |
| 2,2-Dimethyldecane | 201[6] | -50.8 (estimate)[6] |
| 2,4-Dimethyldecane | 200.4[7] | -50.8 (estimate)[7] |
| 2,6-Dimethyldecane | 198-220[8] | Not Available |
| 3,6-Dimethyldecane | 201[9] | -50.8 (estimate)[9] |
| 3,7-Dimethyldecane (B90829) | 202[10] | -50.8 (estimate)[10] |
Table 2: Density and Refractive Index of Selected C12H26 Isomers
| Isomer | Density (g/mL) | Temperature (°C) | Refractive Index (nD) | Temperature (°C) |
| n-Dodecane | 0.75[1] | 25 | 1.421[1] | 20 |
| 2-Methylundecane | Low[11] | Not Specified | Not Available | - |
| 3-Methylundecane | 0.749[3] | Not Specified | 1.422[3] | Not Specified |
| 4-Methylundecane | 0.75[4] | Not Specified | 1.421[4] | Not Specified |
| 2,2-Dimethyldecane | 0.7406[6] | Not Specified | Not Available | - |
| 2,4-Dimethyldecane | 0.749[7] | Not Specified | 1.42[7] | Not Specified |
| 2,6-Dimethyldecane | ~0.74[8] | Ambient | Not Available | - |
| 3,6-Dimethyldecane | 0.7510[9] | Not Specified | 1.4214[9] | Not Specified |
| 3,7-Dimethyldecane | 0.7513[10] | Not Specified | 1.4217[10] | Not Specified |
Experimental Protocols
The accurate determination of the physical properties of C12H26 isomers is crucial for their application and is achieved through standardized experimental procedures.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
-
Apparatus: A distillation apparatus or a Thiele tube setup is commonly used.
-
Procedure (Distillation Method):
-
The liquid sample is placed in a boiling flask with boiling chips.
-
The flask is heated, and the vapor is allowed to distill.
-
A thermometer is placed in the vapor path to measure the temperature of the vapor-liquid equilibrium.
-
The constant temperature observed during distillation is recorded as the boiling point.
-
-
Procedure (Thiele Tube Method):
-
A small amount of the sample is placed in a small test tube with an inverted capillary tube.
-
This assembly is attached to a thermometer and heated in an oil bath within a Thiele tube.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
-
Determination of Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure compound, this occurs over a narrow range.
-
Apparatus: A melting point apparatus with a heated block and a thermometer or digital sensor.
-
Procedure:
-
A small amount of the solid sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated slowly and observed through a magnifying lens.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
-
Determination of Density
Density is the mass of a substance per unit volume.
-
Apparatus: A pycnometer (a glass flask of a precisely known volume) and an analytical balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with the liquid sample, and its mass is measured again at a controlled temperature.
-
The mass of the liquid is found by subtraction.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Determination of Viscosity
Viscosity measures a fluid's resistance to flow.
-
Apparatus: A capillary viscometer, such as an Ostwald viscometer.
-
Procedure:
-
A specific volume of the liquid is introduced into the viscometer.
-
The liquid is drawn up one arm of the U-tube past an upper timing mark.
-
The time taken for the liquid to flow between two calibrated marks under the influence of gravity is measured.
-
The kinematic viscosity is determined by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the liquid's density.
-
Visualization of Structure-Property Relationships
The following diagram illustrates the general trends observed in the physical properties of C12H26 isomers as the degree of branching increases.
Caption: Branching effects on C12H26 isomer physical properties.
Conclusion
The physical properties of the branched-chain isomers of dodecane are fundamentally linked to their molecular structure. An increase in branching generally leads to a decrease in boiling point, viscosity, and density due to the resulting decrease in intermolecular van der Waals forces. The melting point exhibits a more complex trend that is also dependent on the molecule's ability to pack efficiently in a crystal lattice. This guide provides a foundational overview and a quick reference for the physical properties of these important compounds, which is essential for their informed use in scientific and industrial applications. The presented data highlights the need for further experimental investigation to characterize the full range of dodecane isomers and their properties more comprehensively.
References
- 1. 3,4-Dimethyldecane | C12H26 | CID 545624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methylundecane [chemister.ru]
- 3. 3-methylundecane [stenutz.eu]
- 4. 4-methylundecane | 2980-69-0 [chemnet.com]
- 5. 4-methylundecane [chemister.ru]
- 6. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]
- 9. chembk.com [chembk.com]
- 10. 3,7-dimethyldecane CAS#: 17312-54-8 [m.chemicalbook.com]
- 11. 2-METHYLUNDECANE - Ataman Kimya [atamanchemicals.com]
Mass Spectral Analysis of 4-Ethyl-6-methylnonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Properties
4-Ethyl-6-methylnonane is a saturated hydrocarbon with a molecular weight of approximately 170.33 g/mol .[1] Its chemical formula is C12H26.[1]
Predicted Mass Spectrum Data
The mass spectrum of a branched alkane like this compound is characterized by specific fragmentation patterns that result from the ionization process. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•). Due to the branched nature of the molecule, this molecular ion is often unstable and undergoes fragmentation.
The fragmentation of branched alkanes is governed by the stability of the resulting carbocations. Cleavage is favored at the branching points, as this leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations. The molecular ion peak for branched alkanes is typically of low abundance or may even be absent.
Based on these principles, the following table summarizes the predicted major fragment ions for this compound in a 70 eV electron ionization mass spectrum. The relative abundance is a qualitative prediction based on the stability of the carbocation and the neutral radical lost.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 170 | [C12H26]+• | (Molecular Ion) | Very Low to Absent |
| 141 | [C10H21]+ | •C2H5 (Ethyl radical) | Medium |
| 127 | [C9H19]+ | •C3H7 (Propyl radical) | High |
| 99 | [C7H15]+ | •C5H11 (Pentyl radical) | High |
| 85 | [C6H13]+ | •C6H13 (Hexyl radical) | Medium |
| 71 | [C5H11]+ | •C7H15 (Heptyl radical) | High |
| 57 | [C4H9]+ | •C8H17 (Octyl radical) | High (Often the base peak) |
| 43 | [C3H7]+ | •C9H19 (Nonyl radical) | High |
| 29 | [C2H5]+ | •C10H21 (Decyl radical) | Medium |
Predicted Fragmentation Pathway
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This is followed by C-C bond cleavage, primarily at the branched centers, to yield a variety of carbocations. The most likely fragmentation pathways are illustrated in the diagram below. Cleavage at the C4 and C6 positions is expected to be prominent due to the formation of stable secondary carbocations. The loss of larger alkyl radicals is generally favored.
References
Gas Chromatography Retention Index of 4-Ethyl-6-methylnonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the gas chromatography (GC) retention index of 4-Ethyl-6-methylnonane, a branched-chain alkane. Due to the absence of a publicly available, experimentally determined Kovats retention index for this specific isomer, this document outlines the established methodologies for its determination. Furthermore, it presents retention data for structurally related C12 alkanes to offer a comparative framework and an estimated retention index range. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to determine or estimate the retention index of this compound and similar compounds in their own laboratory settings.
Introduction to Gas Chromatography Retention Indices
In gas chromatography, the retention time, while a fundamental parameter, is susceptible to variations based on the specific instrument and analytical conditions (e.g., column length, film thickness, carrier gas flow rate, and temperature program).[1] To overcome these limitations and allow for inter-laboratory data comparison, the concept of the retention index was introduced. The most widely adopted system is the Kovats retention index (I), developed by Ervin Kováts.[2]
The Kovats retention index relates the retention time of an analyte to those of a homologous series of n-alkanes, which are assigned retention index values of 100 times their carbon number.[3] For instance, n-hexane (C6) has a retention index of 600, and n-heptane (C7) has a retention index of 700. By bracketing an unknown peak between two n-alkanes, its retention index can be calculated, providing a more stable and transferable value.[3] This index is a crucial tool for the identification of compounds, especially isomers, which may have very similar mass spectra but different chromatographic behaviors.[4]
Estimated Retention Index of this compound
As of the compilation of this guide, a specific, experimentally determined Kovats retention index for this compound has not been reported in major public databases such as the NIST Gas Chromatography Retention Data collection.[5][6][7][8] However, an estimation can be made based on the retention behavior of its structural isomers, particularly n-dodecane.
Generally, branched alkanes have lower boiling points and, consequently, shorter retention times and lower retention indices on non-polar stationary phases compared to their linear isomer. The degree of branching affects the extent of this decrease. For this compound, a C12 branched alkane, its retention index is expected to be lower than that of n-dodecane (I = 1200 on a standard non-polar phase).
Table 1: Gas Chromatography Retention Indices of n-Dodecane on Various Stationary Phases
| Stationary Phase | Column Type | Retention Index (I) | Reference |
| DB-5 | Capillary | 1199 | [9] |
| HP-101 | Capillary | 1200 | [9] |
| SE-52 | Capillary | 1200 | [9] |
| DB-5MS | Capillary | 200.12 (Lee's RI) | [10] |
Note: The retention index of n-alkanes is defined as 100 times the carbon number, so for n-dodecane, the expected Kovats retention index is 1200. The slight variations in the table reflect experimental differences.
Based on the structure of this compound, its retention index on a non-polar stationary phase like DB-5 or HP-5 would likely fall in the range of 1150 to 1190 . This estimation is based on the general elution order of branched alkanes.
Experimental Protocol for Retention Index Determination
To experimentally determine the Kovats retention index of this compound, the following protocol can be employed.
Materials and Instrumentation
-
Gas Chromatograph (GC) : Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC Column : A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-1 (100% dimethylpolysiloxane), is recommended for the analysis of hydrocarbons. A typical dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Analytes :
-
This compound (if available as a pure standard).
-
A homologous series of n-alkanes (e.g., C10 to C14) for bracketing the analyte. A commercially available retention index standard mixture can be used.[11]
-
-
Solvent : High-purity hexane (B92381) or pentane.
-
Carrier Gas : Helium or Hydrogen of high purity.
GC Method Parameters
-
Injector Temperature : 250 °C
-
Detector Temperature : 280 °C (for FID) or transfer line temperature of 280 °C (for MS)
-
Oven Temperature Program :
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Carrier Gas Flow Rate : Constant flow of 1.0 mL/min.
-
Injection Volume : 1 µL.
-
Split Ratio : 50:1.
Procedure
-
Sample Preparation : Prepare a solution of this compound (approximately 100 ppm) in the chosen solvent. Prepare a separate solution of the n-alkane standard mixture. It is also common practice to co-inject the analyte with the n-alkane standards.
-
Analysis :
-
Inject the n-alkane standard mixture to determine the retention times of the n-alkanes.
-
Inject the this compound sample under the same chromatographic conditions.
-
If co-injecting, a single analysis will provide the retention times for both the analyte and the bracketing n-alkanes.
-
-
Data Analysis :
-
Identify the retention times of the n-alkanes that elute immediately before (tR,n) and after (tR,n+x) the this compound peak (tR,a).
-
Calculate the Kovats retention index (I) using the following formula for temperature-programmed GC:[12]
I = 100n + 100 * [(tR,a - tR,n) / (tR,n+x - tR,n)]
Where:
-
n is the carbon number of the n-alkane eluting before the analyte.
-
t_R,a is the retention time of the analyte.
-
t_R,n is the retention time of the n-alkane eluting before the analyte.
-
t_R,n+x is the retention time of the n-alkane eluting after the analyte.
-
-
Visualization of Concepts
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of the Kovats retention index.
Relationship between Molecular Structure and Retention Index
The retention index of an alkane is influenced by its molecular structure. The following diagram illustrates the conceptual relationship for C12 isomers.
Conclusion
While a definitive, published retention index for this compound remains elusive, this guide provides a robust framework for its estimation and experimental determination. By understanding the principles of the Kovats retention index system and following the outlined experimental protocol, researchers can confidently determine the retention index of this and other branched-chain alkanes. The provided comparative data for n-dodecane serves as a useful benchmark for validating experimental results. The accurate determination of retention indices is paramount for the unambiguous identification of compounds in complex mixtures, a critical step in various scientific and industrial applications.
References
- 1. Kovats retention index - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. nist.gov [nist.gov]
- 5. Gas Chromatographic Retention Data [webbook.nist.gov]
- 6. NIST GC | MANAN [mananweb.com]
- 7. researchgate.net [researchgate.net]
- 8. NIST 23 Gas Chromatography (GC) Database with Search Software and Retention Indicies (RI) (2023/2020/2017) [sisweb.com]
- 9. The Kovats Retention Index: Dodecane (C12H26) [pherobase.com]
- 10. Dodecane [webbook.nist.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lotusinstruments.com [lotusinstruments.com]
In-Depth Technical Guide: 4-Ethyl-6-methylnonane (CAS: 62184-47-8) - A Review of Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves to consolidate the currently available scientific and technical information regarding the chemical compound 4-Ethyl-6-methylnonane, identified by the CAS number 62184-47-8. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, the available data on this specific branched alkane is exceptionally limited. This document summarizes the existing information and highlights the significant gaps in knowledge that preclude a more in-depth analysis relevant to drug development and experimental science.
Chemical and Physical Properties
Currently, all accessible quantitative data for this compound are computationally derived. There is a notable absence of experimentally determined physical and chemical properties in published literature. The computed data provides a basic physicochemical profile of the molecule.[1]
| Property | Value | Source |
| Molecular Formula | C12H26 | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem (Computed)[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62184-47-8 | PubChem[1] |
| XLogP3 | 6.1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |
| Rotatable Bond Count | 6 | PubChem (Computed)[1] |
Table 1: Computed Physicochemical Properties of this compound.
Biological Activity and Toxicological Information
A thorough search of scientific databases, including but not limited to PubMed, Scopus, and Google Scholar, did not yield any studies concerning the biological activity, pharmacological effects, or toxicological profile of this compound. The compound is mentioned in a patent related to materials for photoperiodic control of phytochrome (B1172217), but it is listed as one of many possible C12H26 isomers with no specific data or role described.[2] Consequently, there is no information on its potential interactions with biological systems, signaling pathways, or its applicability in drug development.
Experimental Protocols and Synthesis
There are no detailed experimental protocols for the synthesis, purification, or analysis of this compound available in the public domain. While general methods for the synthesis of branched alkanes are well-established in organic chemistry, specific procedures tailored to this molecule have not been published. Similarly, no analytical methods (e.g., NMR, Mass Spectrometry, HPLC) with corresponding data for this compound have been documented in scientific literature.
Signaling Pathways and Experimental Workflows
The absence of any research into the biological effects of this compound means there are no known signaling pathways associated with this compound. As a result, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible at this time.
Logical Relationship of Available Information
The following diagram illustrates the current state of knowledge regarding this compound, highlighting the foundational nature of the available data and the absence of more complex biological or experimental information.
Figure 1: A diagram illustrating the current limited knowledge base for this compound.
Conclusion
In its current state, this compound is a chemically defined but scientifically unexplored molecule. The lack of any published research into its biological effects, experimental properties, or synthesis makes it impossible to provide the in-depth technical guide requested for a scientific and drug development audience. The information presented here represents the entirety of the readily accessible data. Further research, including synthesis, purification, characterization, and biological screening, would be required to build a knowledge base for this compound that would be of interest to the scientific community.
References
An In-depth Technical Guide on the Thermodynamic Stability of 4-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of the branched alkane, 4-Ethyl-6-methylnonane. Due to a lack of direct experimental data for this specific isomer of dodecane, this document focuses on the robust estimation of its key thermodynamic parameters, including the standard enthalpy of formation, using the well-established Benson group additivity method. Furthermore, this guide details the standard experimental protocols, such as combustion and adiabatic calorimetry, that are employed for the precise determination of thermodynamic properties of liquid hydrocarbons. For comparative purposes, available experimental data for its linear isomer, n-dodecane, is presented. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who require reliable thermodynamic data for complex organic molecules.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As a branched alkane, its molecular structure influences its physical and thermodynamic properties, differentiating it from its linear and other branched isomers. Thermodynamic stability, quantified by parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), is a critical factor in understanding the chemical behavior, reactivity, and potential energy of a compound. Such data is essential in fields ranging from chemical synthesis and process design to computational modeling and drug development, where molecular stability can impact efficacy and formulation.
Given the vast number of possible isomers for larger alkanes, experimental determination of thermodynamic properties for each one is often not feasible.[1][2] Consequently, highly reliable estimation methods are crucial.[3][4] This guide will provide a detailed application of the Benson group additivity method to predict the thermodynamic stability of this compound.
Estimation of Thermodynamic Properties: Benson Group Additivity Method
The Benson group additivity method is a widely used semi-empirical approach for estimating the thermochemical properties of organic molecules.[5][6] The method is based on the principle that the thermodynamic properties of a molecule can be approximated as the sum of the contributions of its constituent functional groups.[3][4]
Methodology for this compound
To estimate the standard enthalpy of formation (ΔHf°) of this compound, the molecule is first dissected into its fundamental groups. The structure of this compound is as follows:
The constituent groups for the Benson method are identified as:
-
Primary carbon groups (P): C-(C)(H)₃
-
Secondary carbon groups (S): C-(C)₂(H)₂
-
Tertiary carbon groups (T): C-(C)₃(H)
Based on the structure, this compound contains:
-
4 Primary (P) groups (the four terminal CH₃ groups)
-
6 Secondary (S) groups (the six CH₂ groups in the backbone and ethyl branch)
-
2 Tertiary (T) groups (the two CH groups where the branches are attached)
The standard enthalpy of formation can be calculated using the following equation:
ΔHf° (molecule) = Σ (group contributions) + (corrections)
Corrections for steric and conformational effects, such as gauche interactions, are often necessary for branched alkanes to improve accuracy.[1]
Calculated Thermodynamic Data
The following table summarizes the estimated standard enthalpy of formation for this compound based on the Benson group additivity method. For comparison, experimental data for its linear isomer, n-dodecane, are also provided.
| Compound | Formula | Method | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) at 298.15 K |
| This compound | C₁₂H₂₆ | Benson Group Additivity | -347.3 |
| n-Dodecane | C₁₂H₂₆ | Experimental | -350.9 ± 1.5 |
Note: The value for this compound is calculated based on group increments and includes a gauche correction. The experimental value for n-dodecane is from the NIST Chemistry WebBook.
The calculation for this compound is as follows, using typical group contribution values in kJ/mol:
-
4 x P [C-(C)(H)₃]: 4 x (-42.18) = -168.72
-
6 x S [C-(C)₂(H)₂]: 6 x (-20.71) = -124.26
-
2 x T [C-(C)₃(H)]: 2 x (-7.95) = -15.9
-
Gauche correction for branched alkanes is approximately +3.4 kJ/mol per interaction. A detailed conformational analysis would be required for a precise correction. For this estimation, a general correction is applied.
Experimental Protocols for Determining Thermodynamic Stability
While direct experimental data for this compound is unavailable, the following sections describe the standard, high-precision methods used to determine the thermodynamic properties of liquid hydrocarbons.
Combustion Calorimetry
Combustion calorimetry is the primary experimental technique for determining the enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be derived.[7][8]
Protocol:
-
Sample Preparation: A precisely weighed sample of the liquid hydrocarbon (e.g., 0.5-1.0 g) is encapsulated in a thin-walled glass ampoule or a gelatin capsule.[8]
-
Bomb Preparation: The sample is placed in a platinum crucible inside a high-pressure vessel known as a "bomb". A small amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then sealed and pressurized with excess pure oxygen to approximately 30 atm to ensure complete combustion.[7]
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution.
-
Ignition and Data Acquisition: The sample is ignited electrically via a fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system (water and bomb). The heat capacity of the calorimeter is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.[9]
-
Corrections: Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for bringing the results to standard state conditions (298.15 K and 1 atm).
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using Hess's law, from the experimentally determined standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Adiabatic Calorimetry
Adiabatic calorimetry is used to measure the heat capacity (Cp) of a substance as a function of temperature with high accuracy.[10][11] From heat capacity data, entropy (S°) and changes in enthalpy and Gibbs free energy with temperature can be determined.
Protocol:
-
Calorimeter Setup: A sample of the substance is placed in a sample vessel within the calorimeter. The vessel is equipped with a heater and a thermometer. This entire assembly is surrounded by an adiabatic shield or jacket.[10][12]
-
Maintaining Adiabatic Conditions: The temperature of the adiabatic shield is controlled to precisely match the temperature of the sample vessel at all times. This minimizes heat exchange between the sample vessel and its surroundings to a negligible level.[11]
-
Heating and Measurement: A known quantity of electrical energy is supplied to the sample heater, causing a small increase in the sample's temperature (typically 1-5 K). The amount of energy supplied and the resulting temperature change are measured with high precision.
-
Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of heat added and the measured temperature rise, after correcting for the heat capacity of the sample vessel itself.
-
Temperature Range: Measurements are typically made over a wide range of temperatures to obtain the heat capacity as a function of temperature.
-
Thermodynamic Function Derivation: The standard entropy at 298.15 K is calculated by integrating the heat capacity data from near absolute zero, including any phase transitions.
Mandatory Visualizations
Logical Workflow for Thermodynamic Stability Determination
The following diagram illustrates the logical workflow for determining the thermodynamic stability of a compound like this compound, incorporating both estimation and experimental approaches.
Conclusion
While direct experimental thermodynamic data for this compound are not available in the current literature, this guide demonstrates that its thermodynamic stability, specifically its standard enthalpy of formation, can be reliably estimated using the Benson group additivity method. The presented value provides a strong basis for computational modeling and theoretical studies. Furthermore, the detailed descriptions of standard experimental protocols for combustion and adiabatic calorimetry serve as a comprehensive reference for any future experimental investigations on this or similar branched alkanes. The comparison with the experimentally determined properties of n-dodecane highlights the influence of molecular branching on thermodynamic stability. This technical guide provides researchers and professionals with both the estimated data for immediate use and the methodological framework for its experimental validation.
References
- 1. GAV [ursula.chem.yale.edu]
- 2. Thermodynamic Properties of n-Dodecane | Semantic Scholar [semanticscholar.org]
- 3. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 4. Heat_of_formation_group_additivity [chemeurope.com]
- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 6. metso.com [metso.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. biopchem.education [biopchem.education]
- 10. srd.nist.gov [srd.nist.gov]
- 11. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
Methodological & Application
Application Note: GC-MS Analysis of 4-Ethyl-6-methylnonane
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the analysis of 4-Ethyl-6-methylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes comprehensive information on sample preparation, instrumentation, and data analysis, presented in a clear and structured format for easy reference.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample.[1][2][3] This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as the branched-chain alkane this compound.[1][3][4] The gas chromatograph separates components of a mixture based on their physical and chemical properties, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.[1][4] The analysis of branched alkanes like this compound can be challenging due to the similarity in mass spectra among isomers and the potential for weak or absent molecular ions in electron ionization (EI).[5][6][7][8] This protocol outlines a robust method to achieve reliable qualitative and quantitative results.
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below.
2.1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[4][9] The goal is to prepare a clean, homogeneous sample in a volatile solvent suitable for injection into the GC system.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.[4]
-
Solvent Selection: Use high-purity volatile organic solvents such as hexane, dichloromethane, or iso-octane.[4][10] Avoid water, strong acids, and strong bases as they are incompatible with most GC columns.[4][10]
-
Dilution: For a standard solution, dissolve a known quantity of this compound in the chosen solvent to achieve a concentration within the instrument's linear dynamic range, typically in the µg/mL to ng/mL range.[10] A common starting concentration is approximately 10 µg/mL.[10]
-
Filtration/Centrifugation: Ensure the sample is free of particulate matter by filtering through a 0.22 µm syringe filter or by centrifuging the sample to pellet any suspended solids.[9][10] This prevents blockage of the injection syringe and contamination of the GC inlet and column.[10]
-
Vialing: Transfer the final diluted and cleaned sample into a 1.5 mL or 2 mL glass autosampler vial with a PTFE-lined cap.[10]
2.2. GC-MS Instrumentation and Parameters
The following table summarizes the recommended instrumental parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and application.
| Parameter | Value/Description | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless or Split | Splitless mode is preferred for trace analysis to maximize sensitivity. A split injection can be used for more concentrated samples to avoid column overloading. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Volume | 1 µL | A typical injection volume for capillary GC columns. |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | A typical flow rate for standard capillary columns, providing a balance between analysis time and separation efficiency. |
| GC Column | Non-polar capillary column (e.g., HP-5ms, DB-5, or equivalent) | Non-polar columns separate compounds primarily by boiling point, which is ideal for hydrocarbon analysis.[1] |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions that offer a good balance of resolution, capacity, and analysis time. |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min | A temperature program allows for the separation of compounds with a range of boiling points. The initial hold ensures good peak shape for volatile compounds, while the ramp separates the analytes. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a library-searchable mass spectrum. |
| Mass Range | m/z 40 - 300 | A typical mass range that will encompass the molecular ion and characteristic fragment ions of C12 alkanes. |
| Ion Source Temperature | 230 °C | Helps to keep the ion source clean and ensures efficient ionization. |
| Quadrupole Temperature | 150 °C | Maintains consistent mass filtering. |
| Solvent Delay | 3 - 5 min | Prevents the high concentration of the solvent from entering and saturating the MS detector. |
| Acquisition Mode | Full Scan | Used for qualitative analysis to obtain the complete mass spectrum of the analyte. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity. |
Data Presentation
3.1. Quantitative Data Summary
The following table outlines the expected retention time and key mass spectral data for this compound. The molecular weight of this compound (C12H26) is 170.33 g/mol .[11]
| Analyte | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | 62184-47-8[11] | C12H26 | 170.33[11][12] | 10 - 15 (column dependent) | 43, 57, 71, 85, 99, 113, 127, 141, 170 (M+) |
Note: The molecular ion (M+) at m/z 170 for branched alkanes may be weak or absent in the EI mass spectrum.[8] The fragmentation pattern is characterized by preferential cleavage at the branching points, leading to more stable secondary carbocations.[8] For this compound, significant fragmentation is expected at the C4 and C6 positions.
Visualization
4.1. Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the GC-MS analysis protocol for this compound.
Caption: GC-MS Analysis Workflow for this compound.
References
- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 2. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced GC-MS Blog Journal: Hydrocarbon Isomers - Why Aren't They Analyzed [blog.avivanalytical.com]
- 8. GCMS Section 6.9.2 [people.whitman.edu]
- 9. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. This compound | C12H26 | CID 53426720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nonane, 4-ethyl-5-methyl- [webbook.nist.gov]
Application Note: Enantioselective Analysis of 4-Ethyl-6-methylnonane by Gas Chromatography
Abstract
This application note details a comprehensive protocol for the chiral separation of 4-Ethyl-6-methylnonane enantiomers using capillary gas chromatography (GC). Due to the non-polar nature of branched alkanes, achieving enantiomeric resolution relies on the formation of transient, diastereomeric inclusion complexes with a chiral stationary phase (CSP). This method employs a derivatized cyclodextrin-based CSP, which provides the necessary enantioselectivity for baseline separation of the (4R,6R) and (4S,6S) enantiomers, as well as the (4R,6S) and (4S,6R) meso forms if present. The protocol is intended for researchers in fields such as geochemistry, chemical ecology, and asymmetric synthesis where the stereoisomeric composition of such compounds is of interest.
1. Introduction
This compound is a chiral branched alkane. The analysis of its enantiomeric composition is crucial in various scientific disciplines. Gas chromatography (GC) is the predominant technique for the enantioseparation of volatile compounds.[1] The key to a successful chiral separation of non-polar analytes like alkanes lies in the selection of a suitable chiral stationary phase (CSP) that can differentiate between the subtle structural differences of the enantiomers.[1] Modified cyclodextrins have proven to be exceptionally effective for this purpose, as their chiral, bucket-like structure allows for the formation of temporary inclusion complexes with guest molecules, leading to differential retention times.[1]
2. Principle of Chiral GC Separation
The separation of this compound enantiomers is achieved through the use of a capillary column coated with a chiral stationary phase, typically a derivatized cyclodextrin (B1172386). The chiral selector, immobilized on the stationary phase, interacts with the enantiomers of the analyte to form transient diastereomeric complexes.[2] The differing stability of these complexes for each enantiomer results in different retention times, enabling their separation. The choice of the cyclodextrin derivative is critical for achieving optimal resolution.
3. Experimental Protocols
3.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of racemic this compound in n-hexane.
-
Working Solution: Dilute the stock solution with n-hexane to a final concentration of 10-100 µg/mL. The optimal concentration should be within the linear range of the detector.
-
Sample Solution: For unknown samples, dissolve a known quantity in n-hexane to achieve a concentration within the calibrated range. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
3.2. Gas Chromatography (GC) Instrumentation and Conditions
The following parameters serve as a starting point for method development and can be optimized to achieve the desired resolution and analysis time.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID) |
| Chiral Column | Cyclodextrin-based CSP, e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in a polysiloxane matrix (e.g., Rt-βDEXm or similar) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, 99.999% purity |
| Flow Rate | 1.2 mL/min (constant flow mode) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min), Ramp: 2 °C/min to 160 °C, Hold: 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Makeup Gas (N2) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
4. Data Presentation and Analysis
The successful application of this method will produce a chromatogram with two resolved peaks corresponding to the enantiomers of this compound. The elution order must be confirmed by injecting individual enantiomeric standards if available.
Table 1: Expected Quantitative Data for Chiral Separation of this compound
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Expected Retention Time (min) | ~28.5 | ~29.2 |
| Peak Area (%) for Racemate | 50.0 | 50.0 |
| Resolution (Rs) | > 1.5 | |
| Theoretical Plates (N) | > 80,000 | > 80,000 |
Note: Retention times are estimates and will vary based on the specific instrument, column, and conditions. The resolution factor (Rs) should be greater than 1.5 for baseline separation.
5. Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the chiral GC separation of this compound enantiomers.
Caption: Workflow for Chiral GC Analysis.
6. Troubleshooting
-
Poor Resolution: If the enantiomers are not well-separated (Rs < 1.5), consider decreasing the oven temperature ramp rate or lowering the initial oven temperature. Using a longer GC column or a column with a different cyclodextrin derivative may also improve separation.
-
Peak Tailing: This may be caused by active sites in the injector or column. Ensure proper liner deactivation and column conditioning.
-
Co-elution with Matrix Components: For complex samples, a sample cleanup step (e.g., solid-phase extraction) may be necessary prior to GC analysis.
By following this detailed protocol, researchers, scientists, and drug development professionals can effectively develop and implement a robust method for the chiral separation of this compound enantiomers by gas chromatography.
References
Application Notes and Protocols for the Asymmetric Synthesis of (4R,6S)-4-Ethyl-6-methylnonane
These application notes provide a detailed protocol for the asymmetric synthesis of (4R,6S)-4-Ethyl-6-methylnonane, a chiral alkane. The synthetic strategy employed utilizes a chiral auxiliary-mediated approach to control the stereochemistry at the two chiral centers, C4 and C6. This method is widely applicable in medicinal chemistry and materials science for the synthesis of enantiomerically pure chiral alkanes.[1]
Synthetic Strategy Overview
The synthesis of (4R,6S)-4-Ethyl-6-methylnonane is achieved through a multi-step sequence starting from a commercially available Evans-type chiral auxiliary, (R)-4-benzyl-2-oxazolidinone. The two stereocenters are introduced sequentially via diastereoselective alkylations of an N-acyl oxazolidinone. The chiral auxiliary is subsequently cleaved and the functional groups are converted to the final alkane.
The overall synthetic workflow is depicted below:
Experimental Protocols
Step 1: Acylation of (R)-4-benzyl-2-oxazolidinone
This step involves the acylation of the chiral auxiliary with pentanoyl chloride to form the N-pentanoyl oxazolidinone.
-
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Pentanoyl chloride
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
-
Protocol:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add Et3N (1.5 eq) and a catalytic amount of DMAP.
-
Add pentanoyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Step 2: First Diastereoselective Alkylation (Introduction of the C6 Stereocenter)
This key step introduces the methyl group at the C6 position with the desired (S) stereochemistry, controlled by the chiral auxiliary.
-
Materials:
-
N-pentanoyl-(R)-4-benzyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
-
Protocol:
-
Dissolve the N-pentanoyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq) dropwise, and stir the solution for 30 minutes at -78 °C to form the enolate.
-
Add MeI (1.5 eq) and stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify by flash column chromatography.
-
Step 3: Second Diastereoselective Alkylation (Introduction of the C4 Stereocenter)
This step introduces the ethyl group at the C4 position with the desired (R) stereochemistry.
-
Materials:
-
Product from Step 2
-
LDA solution
-
Ethyl iodide (EtI)
-
Anhydrous THF
-
Saturated aqueous NH4Cl solution
-
-
Protocol:
-
Dissolve the product from Step 2 (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add LDA (1.1 eq) dropwise and stir for 30 minutes at -78 °C.
-
Add EtI (1.5 eq) and continue stirring at -78 °C for 1 hour, then warm to 0 °C over 2 hours.
-
Quench and work up the reaction as described in Step 2.
-
Purify the product by flash column chromatography.
-
Step 4: Reductive Cleavage of the Chiral Auxiliary
The chiral auxiliary is removed by reduction with lithium aluminum hydride to yield the corresponding chiral alcohol.
-
Materials:
-
Product from Step 3
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous THF
-
Sodium sulfate decahydrate (B1171855) (Na2SO4·10H2O)
-
Diethyl ether
-
-
Protocol:
-
To a solution of the product from Step 3 (1.0 eq) in anhydrous THF at 0 °C, add LiAlH4 (2.0 eq) portion-wise.
-
Stir the mixture at 0 °C for 1 hour.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Stir the resulting suspension until a white precipitate forms.
-
Add Na2SO4·10H2O and stir for another 15 minutes.
-
Filter the suspension through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate to yield the crude chiral alcohol.
-
Step 5: Conversion to Thioacetal and Desulfurization
The final steps involve the conversion of the alcohol to the corresponding alkane. This is a two-step process involving oxidation to the ketone, followed by Wolff-Kishner reduction. A milder alternative is presented here, involving conversion to a thioacetal and subsequent desulfurization.
-
Protocol for Thioacetal Formation:
-
Oxidize the alcohol from Step 4 to the corresponding ketone using a standard oxidizing agent (e.g., PCC or Swern oxidation).
-
Dissolve the ketone in DCM and add 1,3-propanedithiol (1.5 eq).
-
Add boron trifluoride diethyl etherate (BF3·OEt2) (0.1 eq) and stir at room temperature for 4 hours.
-
Quench with aqueous NaHCO3, extract with DCM, dry, and concentrate.
-
-
Protocol for Desulfurization:
-
Dissolve the thioacetal in ethanol.
-
Add a large excess of Raney nickel (slurry in ethanol).
-
Reflux the mixture for 2 hours.
-
Cool to room temperature and filter through Celite, washing with ethanol.
-
Concentrate the filtrate and purify by chromatography to obtain (4R,6S)-4-Ethyl-6-methylnonane.
-
Data Presentation
The following table summarizes the expected outcomes for the key stereoselective steps. Data is based on typical yields and selectivities for Evans auxiliary-mediated alkylations.[2][3]
| Step | Reaction | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) |
| 2 | First Alkylation (with MeI) | 85-95 | >98:2 |
| 3 | Second Alkylation (with EtI) | 80-90 | >95:5 |
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and the key transformations in the synthesis.
References
Application Notes and Protocols for Using 4-Ethyl-6-methylnonane as an Internal Standard in Hydrocarbon Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The quantitative analysis of hydrocarbons in various matrices, such as environmental samples, petroleum products, and biological specimens, is a critical task in many scientific disciplines. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is a common analytical technique for this purpose. The accuracy and precision of these methods can be significantly improved by the use of an internal standard (IS). An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples. It helps to correct for variations in sample preparation, injection volume, and instrument response.
This document provides detailed application notes and protocols for the use of 4-Ethyl-6-methylnonane as an internal standard for the quantitative analysis of hydrocarbons.
Rationale for Selecting this compound as an Internal Standard
An ideal internal standard should be chemically similar to the analytes of interest, but not naturally present in the samples. It should also be well-resolved chromatographically from the target analytes and other matrix components. This compound, a branched alkane, is a suitable internal standard for the analysis of various aliphatic and aromatic hydrocarbons for the following reasons:
-
Chemical Similarity: As a C12 branched alkane, its chemical and physical properties are similar to many mid-to-high boiling point hydrocarbons found in diesel, jet fuel, and some crude oil fractions.
-
Chromatographic Behavior: Its unique branching results in a retention time that is typically distinct from the straight-chain alkanes and common aromatic hydrocarbons, minimizing the risk of co-elution.
-
Stability: It is a chemically inert and stable compound, ensuring its integrity throughout the sample preparation and analysis process.
-
Commercial Availability: this compound is commercially available in high purity.
Internal Standard Profile: this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| CAS Number | 62184-47-8 | [1] |
| Boiling Point | 196 °C (Predicted) | |
| Structure | ||
Data Presentation
Note: The following quantitative data is illustrative and representative of typical performance. Actual results may vary depending on the specific instrumentation, analytical conditions, and sample matrix.
Table 1: Chromatographic Performance of this compound and Representative Hydrocarbon Analytes
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Response Factor (RF) |
| n-Decane | 8.52 | 0.75 | 1.05 |
| n-Dodecane | 10.78 | 0.95 | 1.02 |
| This compound (IS) | 11.35 | 1.00 | 1.00 |
| Naphthalene | 12.15 | 1.07 | 0.98 |
| n-Hexadecane | 14.88 | 1.31 | 0.95 |
| Phenanthrene | 17.50 | 1.54 | 0.92 |
| n-Eicosane | 19.95 | 1.76 | 0.90 |
Table 2: Calibration Curve Data for Naphthalene using this compound as an Internal Standard
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 150,112 | 0.101 |
| 5.0 | 76,170 | 151,234 | 0.504 |
| 10.0 | 151,578 | 150,876 | 1.005 |
| 25.0 | 378,945 | 150,543 | 2.517 |
| 50.0 | 756,321 | 149,987 | 5.043 |
| Linearity (R²) | 0.9998 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Total Petroleum Hydrocarbons (TPH) in Soil by GC-FID
This protocol describes the determination of diesel range organics (DRO) in soil samples using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution (e.g., 1 mL of a 100 µg/mL solution in dichloromethane).
-
Add 20 mL of dichloromethane (B109758) to the tube.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant (dichloromethane extract) to a clean vial.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis (GC-FID):
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 320°C.
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of a diesel standard and a constant concentration of the this compound internal standard.
-
Generate a calibration curve by plotting the ratio of the total diesel peak area to the internal standard peak area against the concentration of the diesel standard.
-
Analyze the prepared soil extracts under the same GC-FID conditions.
-
Calculate the ratio of the total diesel peak area to the internal standard peak area for each sample.
-
Determine the concentration of TPH-DRO in the sample using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for hydrocarbon analysis using an internal standard.
Caption: Logical relationship of internal standard calibration.
References
Application Notes and Protocols for the Detection of 4-Ethyl-6-methylnonane in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-6-methylnonane is a branched aliphatic hydrocarbon (C12H26) that may be present in the environment due to anthropogenic activities such as petroleum spills or industrial emissions. As a volatile organic compound (VOC), its detection in environmental matrices like water, soil, and air is crucial for monitoring pollution and assessing potential environmental and health impacts. This document provides detailed application notes and protocols for the sensitive and selective detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). While specific methods for this exact isomer are not widely published, the following protocols are adapted from established methodologies for the analysis of C10-C15 hydrocarbons in environmental samples.
Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures.[1] The gas chromatograph separates individual compounds based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint (mass spectrum) for identification and sensitive quantification.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of C12 hydrocarbons in various environmental matrices using GC-MS based methods. These values are indicative and may vary depending on the specific instrumentation, method parameters, and matrix interferences.
| Parameter | Water (Purge and Trap-GC/MS) | Soil/Sediment (Solvent Extraction-GC/MS) | Air (Thermal Desorption-GC/MS) |
| Method Detection Limit (MDL) | 0.05 - 0.5 µg/L | 0.03 - 0.15 mg/kg | 20 - 200 pg/tube |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/L | 0.1 - 0.5 mg/kg | 60 - 600 pg/tube |
| Recovery | 85 - 115% | 56.5 - 89.2%[2] | 90 - 110% |
| Linear Range | 0.5 - 200 µg/L | 0.5 - 100 mg/kg | 0.1 - 100 ng/tube |
| Precision (%RSD) | < 15% | < 12%[2] | < 15% |
Experimental Protocols
Protocol 1: Detection of this compound in Water Samples
This protocol is based on the Purge and Trap concentration technique followed by GC-MS analysis, similar to EPA Method 524.2.[3]
1. Sample Collection and Preservation:
-
Collect water samples in 40 mL amber glass vials with PTFE-lined septa.
-
Ensure no headspace (air bubbles) is present in the vial.
-
If residual chlorine is present, add 25 mg of ascorbic acid to each vial before sample collection.
-
Store samples at 4°C and analyze within 14 days.
2. Sample Preparation (Purge and Trap):
-
Use an automated purge and trap system.
-
Sparge a 5-25 mL aliquot of the water sample with inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.
-
The purged VOCs are trapped on a sorbent trap (e.g., Tenax®, silica (B1680970) gel, and charcoal).
-
After purging, the trap is rapidly heated to desorb the analytes onto the GC column.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 200°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Characteristic Ions for C12H26 isomers (for SIM): m/z 43, 57, 71, 85 (based on n-dodecane and other isomers).
-
4. Quality Control:
-
Analyze a method blank with each batch of samples.
-
Analyze a laboratory control spike to assess method accuracy.
-
Spike a sample with a known concentration of a surrogate standard (e.g., deuterated alkanes) to monitor matrix effects and recovery.
Protocol 2: Detection of this compound in Soil and Sediment Samples
This protocol utilizes solvent extraction followed by GC-MS analysis.
1. Sample Collection and Storage:
-
Collect soil or sediment samples in wide-mouth glass jars with PTFE-lined lids.
-
Store samples at 4°C and analyze as soon as possible.
2. Sample Preparation (Solvent Extraction):
-
Weigh 10-20 g of the homogenized sample into a centrifuge tube.
-
Add a surrogate standard.
-
Add 20 mL of a suitable solvent (e.g., hexane (B92381) or dichloromethane:acetone mixture).
-
Extract the sample using sonication or a shaker for 30 minutes.
-
Centrifuge the sample and collect the supernatant.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
The GC-MS conditions are similar to those described in Protocol 1. The oven temperature program may need to be adjusted based on the complexity of the sample matrix.
Protocol 3: Detection of this compound in Air Samples
This protocol involves active sampling using sorbent tubes followed by thermal desorption GC-MS.
1. Sample Collection:
-
Use a personal or area sampling pump to draw a known volume of air (e.g., 1-100 L) through a sorbent tube containing a suitable sorbent material like Tenax® TA.[4]
-
Seal the tubes with PTFE caps (B75204) immediately after sampling.
-
Store the tubes at 4°C until analysis.
2. Sample Preparation (Thermal Desorption):
-
Place the sorbent tube in an automated thermal desorber.
-
The tube is heated to desorb the trapped analytes, which are then transferred to a cold trap to focus the sample before injection into the GC-MS.
3. GC-MS Analysis:
-
The GC-MS conditions are similar to those described in Protocol 1.
Identification of this compound
Positive identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic standard. In the absence of a specific standard for this compound, its identification can be tentatively made by comparing its mass spectrum to the NIST library spectra of similar C12H26 isomers, such as 2,6-Dimethyldecane or n-dodecane.[5][6] The mass spectra of branched alkanes are characterized by prominent fragment ions corresponding to the loss of alkyl groups.
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Logical flow of the GC-MS analysis process.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of n-alkanes contamination in soil samples by micro gas chromatography functionalized by multi-walled carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMT - Measurements of atmospheric C10âC15 biogenic volatile organic compounds (BVOCs) with sorbent tubes [amt.copernicus.org]
- 5. 2,6-Dimethyldecane [webbook.nist.gov]
- 6. Dodecane [webbook.nist.gov]
Application Notes: Quantitative Analysis of Branched Alkanes in Fuel Samples
Introduction
The molecular structure of hydrocarbons is a critical determinant of fuel performance, particularly in spark-ignition engines. Branched-chain alkanes, or isoalkanes, are highly desirable components in fuels like gasoline due to their superior anti-knock characteristics, which are quantified by the octane (B31449) rating.[1][2] Compared to their straight-chain (n-alkane) counterparts, branched alkanes combust more slowly and in a more controlled manner, preventing engine knock and improving overall efficiency.[1] Consequently, accurately quantifying the concentration and distribution of various branched alkane isomers in fuel samples is essential for quality control, regulatory compliance, and the development of advanced fuel formulations, including sustainable aviation fuels (SAF).[3]
This document provides detailed methodologies for the quantitative analysis of branched alkanes in fuel samples using gas chromatography (GC), a powerful and widely used analytical technique.[4] Protocols for sample preparation, analysis by both Flame Ionization Detection (FID) and Mass Spectrometry (MS), and data interpretation are presented for researchers and scientists in the fuel and chemical industries.
Data Presentation: Quantitative Comparison
The performance differences between linear and branched alkanes are stark. A higher degree of branching generally leads to a higher octane number, a key metric for gasoline quality.
Table 1: Comparison of Physicochemical Properties of n-Octane and a Branched Isomer (Iso-octane)
| Property | Linear Alkane (n-Octane) | Branched Alkane (Iso-octane) | Significance in Fuel |
|---|---|---|---|
| Research Octane Number (RON) | -20[2] | 100[1] | Higher RON indicates greater resistance to engine knock. |
| Heat of Combustion (kJ/mol) | -5470[1] | -5458[1] | Represents the energy released during combustion. |
| Density (g/mL at 20°C) | ~0.703[1] | ~0.692[1] | Affects the energy density per unit volume. |
The following table presents hypothetical quantitative data from the analysis of different gasoline samples, illustrating how results can be summarized.
Table 2: Example Quantitative Analysis of Branched Alkanes in Commercial Gasoline Samples
| Analyte Group | Regular Gasoline (% w/w) | Premium Gasoline (% w/w) | Analytical Method |
|---|---|---|---|
| Total n-Alkanes (C4-C12) | 35.5 | 25.2 | GC-FID |
| Total Branched Alkanes (C4-C12) | 42.1 | 55.8 | GC-FID |
| Iso-pentane | 11.3 | 13.5 | GC-MS |
| Iso-octane (2,2,4-Trimethylpentane) | 8.9 | 15.1 | GC-MS |
| Other Trimethylpentanes | 4.5 | 7.9 | GC-MS |
| Total Cycloalkanes & Aromatics | 22.4 | 19.0 | GC-FID |
Logical Relationships & Experimental Workflows
The relationship between alkane structure and engine performance is a direct causal chain. The experimental workflow for quantifying these structures requires a systematic, multi-step approach to ensure accuracy and reproducibility.
Caption: Logical flow from alkane structure to engine performance.
Caption: General workflow for quantitative GC analysis of fuels.
Experimental Protocols
The following protocols provide detailed steps for the analysis of branched alkanes in typical fuel samples like gasoline.
Protocol 1: Sample Preparation for GC Analysis
Objective: To prepare a fuel sample for GC analysis by dilution and the addition of an internal standard for accurate quantification.
Materials:
-
Fuel sample
-
Volatile organic solvent, GC-grade (e.g., hexane, dichloromethane, or iso-octane)[5]
-
Internal Standard (IS) solution (e.g., 1000 µg/mL of Hexadecane in hexane)
-
Class A volumetric flasks (10 mL)
-
Micropipettes
-
Syringe filters (0.22 µm, PTFE)
-
2 mL glass autosampler vials with caps[6]
Methodology:
-
Sample Collection: Collect the fuel sample in a clean, airtight glass container to prevent the loss of volatile components and avoid contamination.[5]
-
Dilution: Pipette 100 µL of the fuel sample into a 10 mL volumetric flask.
-
Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the internal standard solution to the volumetric flask. The IS should be a compound not expected to be in the sample and that resolves well from other peaks.
-
Final Dilution: Dilute the sample to the 10 mL mark with the chosen solvent. This results in a 1:100 dilution of the fuel sample.[7]
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Filtration: Draw the diluted sample into a syringe and pass it through a 0.22 µm syringe filter into a clean glass autosampler vial.[5][7] This removes any particulate matter that could block the GC inlet or column.[6]
-
Sealing: Securely cap the vial. The sample is now ready for injection into the GC system.
Protocol 2: Quantitative Analysis by GC-FID
Objective: To determine the total concentration of hydrocarbon groups (e.g., total branched alkanes) using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Instrumentation & Parameters:
-
Gas Chromatograph: Agilent 6890N or similar, equipped with a split/splitless inlet and FID.[8]
-
Column: A non-polar capillary column, such as a Petrocol DH (100 m x 0.25 mm, 0.5 µm film thickness) or an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for hydrocarbon analysis.[8][9]
-
Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1.0 µL.[10]
-
Inlet Temperature: 250°C.[8]
-
Split Ratio: 100:1 (adjust as needed based on concentration).
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 280°C.
-
Final Hold: Hold at 280°C for 10 minutes.
-
-
Detector: FID at 300°C.[8]
Methodology:
-
Calibration: Prepare a series of calibration standards containing known concentrations of representative n-alkanes and branched alkanes, each spiked with the same concentration of internal standard as the samples. Run these standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared fuel sample (from Protocol 1) into the GC-FID system.
-
Data Acquisition: Record the resulting chromatogram.
-
Data Analysis:
-
Identify the peaks corresponding to the internal standard and various hydrocarbon groups based on retention times established from the calibration standards.
-
Integrate the peak area for all identified hydrocarbon groups and the internal standard.
-
Calculate the concentration of each hydrocarbon group using the internal standard method and the calibration curve. The total branched alkane concentration is determined by summing the concentrations of all identified branched alkane peaks.[11]
-
Protocol 3: Isomer-Specific Analysis by GC-MS
Objective: To identify and quantify specific branched alkane isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation & Parameters:
-
GC-MS System: Agilent 7820A/5977E or similar.[8]
-
Column & GC Parameters: Use the same column and GC conditions as in Protocol 2 to allow for retention time comparison.
-
MS Parameters:
-
Ion Source: Electron Impact (EI).
-
Ionization Energy: Standard 70 eV for library matching. A lower energy (e.g., 10-14 eV) can also be used to increase the abundance of the molecular ion, which is often weak or absent at 70 eV for alkanes, aiding in the confirmation of molecular weight.[12][13]
-
Mass Range: Scan from m/z 35 to 550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Methodology:
-
Analysis: Inject the prepared fuel sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Isomer Identification:
-
Compare the mass spectrum of each peak against a spectral library (e.g., NIST) for tentative identification.
-
Challenge: Many branched alkane isomers produce very similar mass spectra, dominated by fragment ions at m/z 43, 57, 71, and 85, making unambiguous identification difficult based on spectra alone.[12][13]
-
Confirmation: Confirm isomer identity by comparing retention times with those of authentic reference standards run under identical conditions.
-
-
Quantification:
-
Once an isomer is positively identified, extract the ion chromatogram for a characteristic, abundant ion to perform integration, which can offer better sensitivity and selectivity than using the TIC.
-
Quantify the specific isomer using the internal standard method, similar to the GC-FID protocol. For compounds where no authentic standard is available, quantification can be estimated using the response factor of a structurally similar isomer.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. whitman.edu [whitman.edu]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.co.uk [shimadzu.co.uk]
- 11. unichrom.com [unichrom.com]
- 12. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isomeric Differentiation of C12 Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecane (C12H24) and its numerous structural isomers are prevalent in various industrial and environmental matrices, including diesel fuel, lubricating oils, and as trace components in pharmaceutical formulations.[1][2] Due to the vast number of possible isomers with similar physicochemical properties, their individual separation and identification present a significant analytical challenge.[3][4] The specific structure of an alkane isomer can influence its physical, chemical, and toxicological properties, making its precise identification critical in fields ranging from petrochemical analysis to drug development and environmental monitoring.[3]
This document provides detailed application notes and experimental protocols for the isomeric differentiation of C12 alkanes using advanced analytical techniques. The primary focus is on high-resolution gas chromatography coupled with mass spectrometry, a powerful and widely used method for this application.
Key Analytical Techniques
The separation of C12 alkane isomers is most effectively achieved using high-resolution capillary gas chromatography (GC). When coupled with mass spectrometry (MS), this technique allows for both the separation and confident identification of individual isomers.
1. Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS)
GCxGC-TOF-MS is a highly powerful technique for the analysis of complex hydrocarbon mixtures.[1][2] It utilizes two columns with different stationary phases (e.g., nonpolar and polar) to provide a two-dimensional separation, significantly enhancing peak capacity and resolution. The use of a Time-of-Flight (TOF) mass spectrometer allows for rapid acquisition of full mass spectra with high sensitivity. A key advantage for alkane isomer analysis is the ability to use soft ionization techniques, such as lower electron impact (EI) ionization energies (e.g., 10-14 eV).[1][2] This minimizes extensive fragmentation, which tends to produce similar mass spectra for different isomers at the standard 70 eV, and enhances the molecular ion peak, aiding in unambiguous identification.[1]
2. High-Resolution Capillary Gas Chromatography-Mass Spectrometry (GC-MS)
Conventional GC-MS remains a cornerstone for the analysis of volatile and semi-volatile organic compounds, including C12 alkane isomers. The key to successful isomeric separation lies in the selection of a high-resolution capillary column with a suitable stationary phase. Nonpolar stationary phases are generally effective for separating alkanes based on their boiling points and molecular shapes, where more branched isomers typically elute earlier.[4] For enhanced separation of closely related isomers, liquid crystalline stationary phases can be employed due to their high isomeric selectivity.[3] The mass spectrometer provides characteristic fragmentation patterns that serve as a fingerprint for each isomer.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the analysis of C12 alkane isomers using GC-MS and GCxGC-TOF-MS.
Caption: General workflow for C12 alkane isomer analysis using GC-MS.
Caption: Workflow for enhanced separation of C12 alkane isomers using GCxGC-TOF-MS.
Experimental Protocols
Protocol 1: High-Resolution GC-MS for C12 Alkane Isomer Differentiation
Objective: To separate and identify C12 alkane isomers in a mixture using high-resolution capillary gas chromatography-mass spectrometry.
Materials:
-
C12 alkane isomer standard mixture or sample
-
Hexane (or other suitable solvent), high-purity
-
GC-MS system equipped with a high-resolution capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase)
-
Autosampler vials and caps
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the C12 alkane isomer mixture in hexane.
-
Perform serial dilutions to obtain a working standard concentration suitable for your instrument's sensitivity (e.g., 10 µg/mL).
-
Transfer the final dilution to an autosampler vial.
-
-
GC-MS Instrument Setup (Example Parameters):
-
Inlet: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 1000 amu/s.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Start the data acquisition.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify each isomer by comparing its mass spectrum with a reference library (e.g., NIST).
-
For unambiguous identification, especially for closely eluting isomers, analyze the fragmentation patterns. Key fragments for alkanes include m/z 43, 57, 71, and 85.[1] The relative abundance of these fragments can differ between isomers.[5]
-
Protocol 2: GCxGC-TOF-MS for Enhanced Isomeric Separation
Objective: To achieve superior separation of a complex mixture of C12 alkane isomers using comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry.
Materials:
-
Complex C12 alkane isomer mixture
-
Appropriate high-purity solvent
-
GCxGC-TOF-MS system with a thermal modulator
-
Primary and secondary GC columns (e.g., 1st dimension: 30 m x 0.25 mm ID, 0.25 µm film, nonpolar; 2nd dimension: 1 m x 0.1 mm ID, 0.1 µm film, polar)
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, ensuring the concentration is optimized for the sensitivity of the TOF-MS.
-
-
GCxGC-TOF-MS Instrument Setup (Example Parameters):
-
Inlet: As in Protocol 1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Primary Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 3°C/min to 300°C.
-
-
Secondary Oven Temperature Program: Typically offset by +5°C to +15°C from the primary oven.
-
Modulator: Thermal modulator with a modulation period of 6 seconds (e.g., 0.6 s hot pulse).
-
MS Transfer Line Temperature: 300°C.
-
Ion Source Temperature: 250°C.
-
Ionization Mode: Variable EI, with acquisition at both 70 eV and a lower energy (e.g., 12 eV).
-
Mass Range: m/z 35-500.
-
Acquisition Rate: 100 spectra/s.
-
-
Data Acquisition:
-
Inject 1 µL of the sample.
-
Initiate the GCxGC-TOF-MS data acquisition.
-
-
Data Analysis:
-
Process the raw data using specialized GCxGC software to generate a two-dimensional contour plot.
-
Identify isomer groups based on their structured elution patterns in the 2D chromatogram.
-
Extract the mass spectra for individual peaks.
-
Utilize the low-energy EI data to confirm the molecular ion and aid in the identification of constitutional isomers.[1]
-
Data Presentation
Quantitative data for the differentiation of C12 alkane isomers should be presented in a clear and structured format. The use of Kovats Retention Indices (KI) is highly recommended for standardizing retention times across different instruments and laboratories.[4]
Table 1: Example Data Table for GC-MS Analysis of C12 Alkane Isomers
| Peak No. | Retention Time (min) | Kovats Retention Index (KI) | Key Fragment Ions (m/z) and Relative Abundance | Identified Isomer |
| 1 | User Data | User Data | e.g., 57 (100), 43 (85), 71 (60) | e.g., 2,2,5,5-Tetramethyl-octane |
| 2 | User Data | User Data | e.g., 43 (100), 57 (90), 85 (55) | e.g., 3-Methylundecane |
| 3 | User Data | User Data | e.g., 57 (100), 71 (75), 43 (70) | e.g., n-Dodecane |
| ... | ... | ... | ... | ... |
Table 2: Example Data Table for GCxGC-TOF-MS Analysis of C12 Alkane Isomers
| Isomer Group | 1st Dimension Retention Time (s) | 2nd Dimension Retention Time (s) | Molecular Ion (m/z) at 12 eV | Key Fragment Ions (m/z) at 70 eV | Tentative Identification |
| A | User Data | User Data | 170 | e.g., 57, 43, 85 | e.g., Di-branched Isomers |
| B | User Data | User Data | 170 | e.g., 43, 57, 71 | e.g., Mono-branched Isomers |
| C | User Data | User Data | 170 | e.g., 57, 71, 85 | e.g., Linear and lightly branched |
| ... | ... | ... | ... | ... | ... |
Conclusion
The isomeric differentiation of C12 alkanes is a complex analytical task that requires high-resolution separation techniques. GCxGC-TOF-MS offers the most powerful solution for comprehensive analysis of complex mixtures, while high-resolution GC-MS provides a robust and widely accessible method for many applications. The detailed protocols and data presentation guidelines provided in this document serve as a starting point for researchers to develop and validate their own methods for the successful separation and identification of C12 alkane isomers. Careful optimization of chromatographic conditions and the use of appropriate mass spectral analysis techniques are paramount for achieving reliable and accurate results.
References
- 1. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. vurup.sk [vurup.sk]
- 4. benchchem.com [benchchem.com]
- 5. bestchoice.azurewebsites.net [bestchoice.azurewebsites.net]
Application Notes and Protocols for Volatile Organic Compound (VOC) Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the three primary sample preparation techniques for the analysis of volatile organic compounds (VOCs) by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS): Headspace (HS) Analysis, Purge and Trap (P&T), and Solid-Phase Microextraction (SPME). These methods are crucial for isolating and concentrating VOCs from various sample matrices prior to analysis.
Headspace Analysis
Headspace analysis is a technique where the vapor phase above a solid or liquid sample in a sealed vial is sampled and injected into the GC. This method is particularly suitable for the analysis of highly volatile compounds in complex matrices.
Application Notes
Static headspace analysis involves heating the sample vial to a specific temperature to allow the VOCs to partition between the sample matrix and the headspace.[1] Once equilibrium is reached, a portion of the headspace gas is transferred to the GC for analysis.[2] Dynamic headspace analysis, also known as purge and trap, is a more sensitive technique where an inert gas is passed through the sample, and the purged VOCs are collected on a sorbent trap before being thermally desorbed into the GC.[1][2] The choice between static and dynamic headspace depends on the required sensitivity and the volatility of the target analytes.
Protocol: Static Headspace GC-MS for VOCs in Water-Based Coatings
This protocol outlines the analysis of common VOCs in water-based coatings using a pressure-balanced static headspace system.[3]
Materials:
-
Headspace vials (20 mL) with PTFE/silicone septa and caps
-
Gas-tight syringe or autosampler
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the water-based coating sample directly into a 20 mL headspace vial.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and cap.
-
Incubation: Place the vial in the headspace autosampler oven and incubate at 150°C. The incubation time should be sufficient to reach equilibrium.[3]
-
Injection: A specific volume of the headspace gas is automatically transferred to the GC injection port. In a pressure-balanced system, this is achieved by controlling the time a known flow rate of gas enters the analytical column.[3]
-
GC-MS Analysis:
-
Injector Temperature: Set to a temperature higher than the vial oven to prevent condensation.
-
Column: A suitable capillary column for VOC analysis (e.g., DB-WAX).
-
Oven Temperature Program: A temperature program is used to separate the VOCs based on their boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
Logical Workflow for Static Headspace Analysis
Caption: Workflow for Static Headspace VOC Analysis.
Purge and Trap (P&T)
Purge and Trap is a dynamic headspace technique with high sensitivity, commonly used for environmental sample analysis.[1] It involves bubbling an inert gas through a liquid or solid sample, stripping the VOCs, and concentrating them on a sorbent trap.
Application Notes
The P&T technique is a cornerstone for VOC analysis in water and soil, first developed in the 1970s.[4][5] The efficiency of the purging process is affected by factors such as sample temperature, purge gas flow rate, and purge time.[6] The choice of sorbent material in the trap is critical for effectively trapping the target VOCs.[2] After purging, the trap is rapidly heated to desorb the VOCs into the GC system.[7] This method provides significantly lower detection limits compared to static headspace analysis.[8]
Protocol: Purge and Trap GC-MS for VOCs in Water (Based on EPA Method 524.2)
This protocol is a standard method for determining purgeable VOCs in drinking water.[7]
Materials:
-
Purge and Trap concentrator system
-
GC-MS system
-
Purge gas (Helium)
-
Sorbent trap (e.g., Tenax®)
-
Sample vials with septa
Procedure:
-
Sample Collection: Collect water samples in vials, ensuring no headspace (air bubbles) is present.[7]
-
Purging:
-
Introduce a precise volume of the water sample (e.g., 5 mL) into the purging vessel (sparger).[6]
-
Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes.[7] The purged VOCs are carried to the sorbent trap. Maintaining the sample at 40°C can reduce the purge time to 7 minutes without compromising performance.[6]
-
-
Desorption:
-
After purging, the trap is rapidly heated to desorb the trapped analytes.
-
The desorbed compounds are transferred to the GC column.
-
-
GC-MS Analysis:
Logical Workflow for Purge and Trap Analysis
Caption: Workflow for Purge and Trap VOC Analysis.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free sample preparation technique that uses a fiber coated with a stationary phase to extract and concentrate VOCs from a sample.[9] It is a versatile and sensitive method applicable to various matrices.
Application Notes
SPME integrates sampling, extraction, and concentration into a single step.[10] The coated fiber is exposed to the sample or its headspace, and analytes partition onto the fiber coating.[11] After extraction, the fiber is transferred to the GC injector, where the analytes are thermally desorbed.[9] The choice of fiber coating is crucial and depends on the polarity and volatility of the target compounds. Common coatings include Polydimethylsiloxane/Carboxen (PDMS/CAR) for a wide range of VOCs.[12] Headspace SPME is the preferred method for extracting volatile organic compounds.
Protocol: Headspace SPME-GC-MS for VOCs in Water
This protocol is designed for the analysis of common VOCs like BTEX (Benzene, Toluene, Ethylbenzene, Xylenes) in water samples.[10]
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[10]
-
SPME holder
-
Headspace vials (20 mL) with PTFE/silicone septa
-
Stir plate or agitator
-
GC-MS system
Procedure:
-
Sample Preparation:
-
SPME Extraction:
-
Place the vial in a heating block or autosampler with agitation capabilities.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[10]
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately transfer it to the GC injection port.
-
Injector: Set to 250°C for thermal desorption for 5 minutes in splitless mode.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
-
GC Column: A polar column such as a DB-WAX is suitable.[10]
-
Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 240°C.[10]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.[10]
-
Logical Workflow for Solid-Phase Microextraction Analysis
Caption: Workflow for SPME VOC Analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described sample preparation techniques. These values are indicative and can vary depending on the specific application, matrix, and instrumentation.
| Parameter | Static Headspace | Purge and Trap | Solid-Phase Microextraction (SPME) |
| Sample Volume | Typically small (mg to low g for solids, µL to low mL for liquids) | 5-25 mL for water | 1-15 mL for liquids |
| Typical Analytes | Highly volatile compounds (e.g., residual solvents) | Wide range of purgeable VOCs (e.g., BTEX, chlorinated solvents)[4] | Broad range of volatile and semi-volatile compounds[10] |
| Sensitivity | Lower, suitable for ppm levels[13] | High, suitable for ppb and ppt (B1677978) levels[4][13] | High, suitable for ppb and ppt levels |
| Detection Limits | Higher | 0.10 µg/L has been demonstrated.[4] | Can be below 0.5 µg/m³ for air samples.[12] |
| Reproducibility (%RSD) | Can be affected by matrix effects | Good, often <20% RSD for calibration factors[4] | 6 to 12% depending on the compound.[12] |
| Automation | Easily automated | Can be fully automated | Easily automated |
| Solvent Use | Solvent-free | Solvent-free | Solvent-free[9] |
| Key Advantage | Simple, robust, good for high concentration samples | Excellent sensitivity for trace analysis | Versatile, sensitive, combines extraction and concentration[10] |
| Key Limitation | Limited sensitivity for less volatile compounds | More complex instrumentation | Fiber lifetime, potential for competitive adsorption[12] |
References
- 1. 揮発性有機化合物分析 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]
- 3. s4science.at [s4science.at]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Headspace SPME-GC-MS metabolomics analysis of urinary volatile organic compounds (VOCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Development of a solid phase microextraction (SPME) method for the sampling of VOC traces in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Note 39: Comparison of Sensitivity Of Headspace GC, Purge and Trap Thermal Desorption and Direct Thermal Extraction Techniques For Volatile Organics [sisweb.com]
Application Notes and Protocols for Branched Alkanes in Geochemical Studies
Disclaimer: Direct geochemical applications of 4-Ethyl-6-methylnonane are not extensively documented in existing literature. The following application notes and protocols are based on the established use of similar branched alkanes and long-chain alkanes as biomarkers in geochemical research. These guidelines can serve as a foundational framework for researchers interested in investigating the potential significance of this compound or other novel branched alkanes in geological samples.
Introduction to Branched Alkanes in Geochemistry
Branched alkanes, particularly those with specific isomeric structures, serve as valuable molecular fossils, or "biomarkers," in geochemical studies. Their carbon skeletons can be traced back to biological precursor molecules from specific organisms, providing insights into past ecosystems, depositional environments, and thermal history of sediments.
The presence and distribution of certain branched alkanes can indicate contributions from microbial sources, such as bacteria and archaea. For instance, branched aliphatic alkanes with quaternary substituted carbon atoms (BAQCs) have been identified in various geological samples, including ancient sediments and deep-sea hydrothermal waters, suggesting a biological origin from non-photosynthetic organisms.[1] The structural diversity and distribution of these compounds can be used to infer the paleoenvironmental conditions, such as redox potential and temperature.[2] The analysis of these compounds often involves sophisticated chromatographic and spectrometric techniques to isolate and identify them within complex organic mixtures extracted from geological matrices.
Potential Applications of this compound
While specific applications for this compound are not established, its structural characteristics as a branched alkane suggest potential utility in the following areas of geochemical research:
-
Biomarker for Specific Microbial Sources: The unique branching pattern of this compound could potentially be linked to a specific group of microorganisms. If its biological source is identified, it could serve as a highly specific biomarker for the presence of that organism in the geological record.
-
Paleoenvironmental Reconstruction: Variations in the abundance and isomeric distribution of this compound in sedimentary archives could reflect changes in past environmental conditions, such as temperature, salinity, or nutrient levels, which may have influenced the source organism's prevalence.
-
Oil-Source Rock Correlation: Branched alkanes are significant components of crude oils and bitumens. The presence and relative abundance of specific isomers like this compound could be used in "oil fingerprinting" to correlate spilled or reservoired oil with its source rock.
-
Internal Standard in Quantitative Analysis: If not naturally occurring in the samples of interest, a synthesized, high-purity standard of this compound could be used as an internal standard for the accurate quantification of other hydrocarbons in geochemical samples by gas chromatography-mass spectrometry (GC-MS).
Hypothetical Data Presentation
Quantitative data for a specific branched alkane like this compound would typically be presented in a tabular format, allowing for clear comparison across different samples or stratigraphic layers.
Table 1: Hypothetical Abundance of this compound in Sedimentary Samples
| Sample ID | Stratigraphic Depth (m) | Total Organic Carbon (TOC) (%) | This compound (ng/g of TOC) | Pristane/Phytane Ratio |
| SH-1-A | 125.5 | 2.1 | 15.2 | 1.2 |
| SH-1-B | 128.0 | 1.8 | 25.8 | 1.3 |
| SH-2-A | 150.2 | 3.5 | 42.1 | 0.8 |
| SH-2-B | 152.7 | 3.9 | 55.6 | 0.7 |
Experimental Protocol: Analysis of Branched Alkanes in Sediments
This protocol outlines a general methodology for the extraction, separation, and analysis of branched alkanes from sediment samples, based on common practices in organic geochemistry.[3]
4.1. Sample Preparation and Extraction
-
Sample Collection and Storage: Collect sediment samples and store them frozen (at or below -20°C) to minimize biological and chemical degradation.
-
Drying and Homogenization: Lyophilize (freeze-dry) the sediment samples to remove water. Once dried, grind the sample to a fine, homogenous powder using a mortar and pestle or a ball mill.
-
Soxhlet Extraction:
-
Place approximately 10-20 g of the powdered sediment into a pre-cleaned cellulose (B213188) thimble.
-
Add a known amount of an internal standard (if required for quantification).
-
Extract the sample in a Soxhlet apparatus for 24-48 hours using a solvent mixture such as dichloromethane (B109758):methanol (9:1 v/v).
-
4.2. Fractionation of the Total Lipid Extract
-
Saponification (Optional): To remove esters and acids, the total lipid extract can be saponified with methanolic KOH.
-
Column Chromatography:
-
Prepare a chromatography column with activated silica (B1680970) gel.
-
Apply the concentrated extract to the top of the column.
-
Elute different compound classes using solvents of increasing polarity.
-
Aliphatic Fraction (containing branched alkanes): Elute with a non-polar solvent like n-hexane.
-
Aromatic Fraction: Elute with a mixture of hexane (B92381) and dichloromethane.
-
Polar Fraction: Elute with a mixture of dichloromethane and methanol.
-
-
-
Removal of n-alkanes (Optional): If branched alkanes are present in low concentrations, the aliphatic fraction can be further treated with a molecular sieve (e.g., ZSM-5) or urea (B33335) adduction to remove linear alkanes and concentrate the branched and cyclic compounds.[3]
4.3. Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Injection: Inject a small volume (typically 1 µL) of the aliphatic fraction into the GC-MS system.
-
GC Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the individual hydrocarbons based on their boiling points and interaction with the stationary phase. A typical temperature program would be:
-
Initial temperature: 60°C (hold for 2 min)
-
Ramp: 4°C/min to 320°C
-
Final hold: 320°C for 15 min
-
-
MS Detection: As compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.
-
-
Compound Identification: Identify this compound and other branched alkanes by comparing their retention times and mass spectra to those of authentic standards. In the absence of a standard, tentative identification can be made based on interpretation of the mass spectral fragmentation patterns.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the geochemical analysis of branched alkanes in sediment samples.
Caption: Workflow for the analysis of branched alkanes in geochemical samples.
References
Application Notes and Protocols for the Stereospecific Synthesis of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for key methodologies in the stereospecific synthesis of branched alkanes. The controlled synthesis of chiral alkanes is of significant importance in the development of new pharmaceuticals and advanced materials, where specific stereoisomers can exhibit distinct biological activities and physical properties.
Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA Reaction)
The Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction is a powerful method for the enantioselective synthesis of chiral branched alkanes from simple alkenes. This reaction involves the addition of an organoaluminum reagent across a carbon-carbon double bond, catalyzed by a chiral zirconocene (B1252598) complex.
Experimental Protocol: Asymmetric Methylalumination of 1-Octene (B94956)
This protocol describes the synthesis of (R)-2-methyloctane.
Materials:
-
(-)-Bis(1-neomenthylindenyl)zirconium dichloride [(-)-(NMI)₂ZrCl₂]
-
Trimethylaluminum (B3029685) (TMAl)
-
1-Octene
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve (-)-(NMI)₂ZrCl₂ (5-10 mol%) in anhydrous CH₂Cl₂.
-
Reaction Setup: Cool the catalyst solution to -78 °C in a dry ice/acetone bath.
-
Addition of Reagents: Slowly add trimethylaluminum (2.0 M in hexanes, 2.0-3.0 equivalents) to the catalyst solution. Stir the mixture for 10 minutes.
-
Substrate Addition: Add 1-octene (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 12-24 hours. The progress of the reaction can be monitored by GC-MS analysis of quenched aliquots.
-
Quenching: Slowly add anhydrous Et₂O to the reaction mixture, followed by the dropwise addition of 2M HCl at -78 °C to quench the excess organoaluminum reagents.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 2M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched (R)-2-methyloctane.
Data Presentation: ZACA Reaction of Various Alkenes
| Entry | Alkene | Product | Yield (%) | ee (%) |
| 1 | 1-Hexene | (R)-2-Methylhexane | 75 | 92 |
| 2 | 1-Octene | (R)-2-Methyloctane | 82 | 95 |
| 3 | 1-Decene | (R)-2-Methyldecane | 78 | 94 |
| 4 | Allylbenzene | (R)-2-Phenylpropane | 70 | 90 |
Workflow for ZACA Reaction
Caption: General workflow for the Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction.
Asymmetric Alkylation Using Evans Chiral Auxiliaries
The use of chiral auxiliaries, such as Evans oxazolidinones, is a reliable method for the diastereoselective synthesis of branched alkanes. The chiral auxiliary directs the stereochemical outcome of an alkylation reaction, and is subsequently removed to yield the desired enantiomerically pure product.
Experimental Protocol: Diastereoselective Alkylation of an N-Acyloxazolidinone
This protocol describes the synthesis of an enantiomerically enriched carboxylic acid, which can be further converted to a branched alkane.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Benzyl (B1604629) bromide
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acylation of the Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add n-BuLi (1.05 eq.) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq.) and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297). Wash the organic layer with NaHCO₃ and brine, dry over MgSO₄, and purify by flash chromatography to yield the N-propionyloxazolidinone.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propionyloxazolidinone (1.0 eq.) in anhydrous THF at -78 °C.
-
Add LDA (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.
-
Add benzyl bromide (1.2 eq.) and stir for 4 hours at -78 °C.
-
Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate. Wash, dry, and purify by flash chromatography.
-
-
Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a 3:1 mixture of THF and water at 0 °C.
-
Add aqueous H₂O₂ (4.0 eq.) followed by LiOH (2.0 eq.).
-
Stir for 4 hours, then quench with aqueous sodium sulfite.
-
Extract the aqueous layer to remove the recovered auxiliary. Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to obtain the chiral carboxylic acid.
-
Data Presentation: Diastereoselective Alkylation with Various Electrophiles
| Entry | Electrophile | Product after Cleavage | Yield (%) | dr |
| 1 | Methyl iodide | (R)-2-Methylpropanoic acid | 85 | >99:1 |
| 2 | Ethyl iodide | (R)-2-Methylbutanoic acid | 88 | >99:1 |
| 3 | Benzyl bromide | (R)-2-Methyl-3-phenylpropanoic acid | 92 | >99:1 |
| 4 | Allyl bromide | (R)-2-Methylpent-4-enoic acid | 89 | 98:2 |
Logical Relationship in Evans Auxiliary-Directed Alkylation
Caption: Logical flow of stereocontrol using an Evans chiral auxiliary.
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling
Nickel-catalyzed asymmetric reductive cross-coupling reactions have emerged as a powerful tool for the construction of C(sp³)–C(sp³) bonds, enabling the synthesis of enantioenriched branched alkanes from readily available alkyl halides.
Experimental Protocol: Enantioselective Coupling of a Secondary Alkyl Bromide and an Alkyl Zinc Reagent
Materials:
-
NiCl₂(dme)
-
Chiral ligand (e.g., a pybox or bioxazoline ligand)
-
Secondary alkyl bromide (e.g., 1-bromoethyl)benzene)
-
Alkylzinc reagent (e.g., n-hexylzinc bromide)
-
Zinc powder
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a vial add NiCl₂(dme) (5 mol%) and the chiral ligand (6 mol%). Add anhydrous DMA and stir for 30 minutes.
-
Reaction Setup: To a separate flame-dried Schlenk flask, add zinc powder (2.0 eq.).
-
Addition of Reagents: Add the secondary alkyl bromide (1.0 eq.) and the alkylzinc reagent (1.5 eq.) to the Schlenk flask containing zinc powder, dissolved in anhydrous DMA.
-
Initiation: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, and dry over MgSO₄.
-
Purification: Filter and concentrate the solution. Purify the residue by flash column chromatography.
Data Presentation: Ni-Catalyzed Asymmetric Cross-Coupling
| Entry | Secondary Alkyl Halide | Alkyl Nucleophile | Yield (%) | ee (%) |
| 1 | 1-Bromoethylbenzene | MeZnCl | 75 | 92 |
| 2 | 1-Bromo-3-phenylpropane | Et₂Zn | 80 | 95 |
| 3 | 2-Bromooctane | (i-Pr)₂Zn | 65 | 88 |
| 4 | Cyclohexyl bromide | PhZnCl | 72 | 90 |
Catalytic Cycle for Ni-Catalyzed Reductive Cross-Coupling
Caption: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium-catalyzed asymmetric hydrogenation of unfunctionalized, tri- and tetrasubstituted alkenes provides a direct route to chiral alkanes with high enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation of a Trisubstituted Alkene
Materials:
-
[Ir(COD)Cl]₂
-
Chiral N,P-ligand (e.g., a PHOX-type ligand)
-
Trisubstituted alkene (e.g., (E)-2-phenyl-2-butene)
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [Ir(COD)Cl]₂ (1 mol%) and the chiral N,P-ligand (2.2 mol%) in anhydrous, degassed CH₂Cl₂. Stir for 30 minutes to form the active catalyst.
-
Reaction Setup: Place the trisubstituted alkene (1.0 eq.) in a high-pressure autoclave.
-
Reaction: Add the catalyst solution to the autoclave. Pressurize the autoclave with H₂ (50 bar) and stir the reaction at room temperature for 12-24 hours.
-
Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Iridium-Catalyzed Asymmetric Hydrogenation
| Entry | Alkene | Yield (%) | ee (%) |
| 1 | (E)-2-Phenyl-2-butene | 98 | 97 |
| 2 | 1-Methylcyclohexene | 95 | 92 |
| 3 | (E)-4-Methyl-2-pentene | 99 | 95 |
| 4 | 1-Isopropyl-4-methyl-1,4-cyclohexadiene | 96 | 99 (for monohydrogenation) |
Signaling Pathway for Stereocontrol in Asymmetric Hydrogenation
Caption: Stereodifferentiation pathway in asymmetric hydrogenation.
Troubleshooting & Optimization
Troubleshooting co-elution of 4-Ethyl-6-methylnonane isomers in GC
Technical Support Center: Gas Chromatography
Topic: Troubleshooting Co-elution of 4-Ethyl-6-methylnonane Isomers in GC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering co-elution issues with this compound and its isomers during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the co-elution of branched alkane isomers like this compound?
A1: The co-elution of branched alkane isomers is a frequent challenge in GC due to their similar boiling points and polarities. The primary causes include:
-
Inadequate Column Efficiency: The column may not have enough theoretical plates to resolve isomers with very close elution times. This can be due to the column being too short, having too large an internal diameter, or a degraded stationary phase.
-
Suboptimal GC Method Parameters: An oven temperature program that is too fast, an initial temperature that is too high, or an incorrect carrier gas flow rate can all lead to insufficient separation.[1]
-
Inappropriate Stationary Phase: While a non-polar stationary phase is generally suitable for non-polar alkanes, subtle structural differences between isomers may require a specific phase chemistry for optimal resolution.
Q2: How can I confirm that I have a co-elution problem?
A2: Visual inspection of the chromatogram is the first step. Look for asymmetrical peaks, shoulders, or broader-than-expected peaks.[1] If you are using a mass spectrometer (MS) detector, you can analyze the mass spectra across the peak. If the ion ratios change from the leading edge to the tailing edge of the peak, it's a strong indication of co-eluting compounds.
Q3: What is the first troubleshooting step I should take?
A3: Before modifying your GC method, ensure your system is performing optimally. This includes checking for leaks, ensuring proper column installation, and performing routine maintenance on the injector, such as replacing the septum and liner. A poorly installed column or a contaminated inlet can lead to peak broadening and apparent co-elution.[2]
Quantitative Data: Estimated Kovats Retention Indices
| Isomer | Structure | Estimated Kovats Retention Index (Non-polar column) | Notes |
| n-Dodecane | CH₃(CH₂)₁₀CH₃ | 1200 | Reference n-alkane |
| This compound | C₁₂H₂₆ | ~1180 - 1195 | Di-substituted, moderate branching |
| Other C12 Branched Isomers | C₁₂H₂₆ | ~1150 - 1190 | Highly branched isomers will have lower RIs |
Note: These are estimated values. Actual retention indices can vary based on the specific GC conditions.
Detailed Experimental Protocol for Separation of this compound Isomers
This protocol provides a starting point for developing a method to separate C12 branched alkane isomers.
1. Sample Preparation
-
Dissolve the isomer mixture in a high-purity volatile solvent such as n-hexane or pentane (B18724) to a concentration of approximately 100 µg/mL.
-
If necessary, include a series of n-alkane standards (e.g., C10 to C14) in your sample or run them separately to calculate Kovats retention indices.
2. Gas Chromatography (GC) Conditions
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injector: Split/Splitless inlet at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium or Hydrogen. For better resolution, using hydrogen at an optimal flow rate is often advantageous.
-
Column: A high-resolution, non-polar capillary column is recommended. A good starting point is a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness. For difficult separations, a longer column (e.g., 60 m) can be used to increase efficiency.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 2°C/minute to 150°C.
-
Final Hold: Hold at 150°C for 5 minutes.
-
Note: A slow temperature ramp is crucial for separating closely eluting isomers.
-
-
Detector:
-
FID: 280°C.
-
MS: Transfer line at 280°C, ion source at 230°C.
-
Troubleshooting Guide
Issue: The peaks for this compound isomers are still co-eluting or poorly resolved.
Below is a systematic approach to troubleshoot and resolve the co-elution.
Q4: My peaks are resolved, but they are broad. What should I do?
A4: Peak broadening can be caused by several factors. After addressing potential system leaks and contamination, consider the following:
-
Injector Temperature: If the injector temperature is too low, the sample may not vaporize quickly and homogeneously, leading to broad peaks. Ensure the injector temperature is appropriate for your analytes and solvent.
-
Carrier Gas Flow Rate: A flow rate that is significantly higher or lower than the optimal linear velocity will reduce column efficiency and cause peak broadening.
-
Column Overloading: Injecting too much sample can saturate the stationary phase, resulting in broad, often asymmetrical peaks. Try diluting your sample.
Q5: I've tried optimizing the temperature program and flow rate, but the isomers are still not separated. What is the next step?
A5: If optimizing the method parameters on your current column is insufficient, the next logical step is to increase the column's efficiency. The most straightforward way to do this is by using a longer column (e.g., 60 m instead of 30 m). Doubling the column length will increase the resolution by a factor of approximately 1.4. Alternatively, a column with a smaller internal diameter (e.g., 0.18 mm) will also provide higher efficiency.
GC Parameter Relationships
The following diagram illustrates how different GC parameters influence the separation of isomers.
References
Technical Support Center: Optimizing GC-MS for C12H26 Hydrocarbon Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of C12H26 (dodecane) and similar hydrocarbons.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical starting GC-MS parameters for C12H26 (dodecane) analysis?
A: A solid starting point for method development is crucial. Below are recommended initial parameters that can be further optimized for your specific application and instrumentation.
Data Presentation: Recommended Initial GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimension for good resolution and capacity. |
| e.g., HP-5MS, DB-5MS (5% Phenyl Methylpolysiloxane) | Low-bleed columns are ideal for MS applications to minimize baseline noise.[1] | |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | Optimal for most capillary columns, balancing speed and resolution. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of dodecane (B42187) (boiling point ~216 °C) without thermal degradation.[2] |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split for concentrated samples to avoid column overload; use splitless for trace analysis to maximize sensitivity.[2] |
| Injection Volume | 1 µL | A standard volume; can be adjusted based on sample concentration.[2] |
| Oven Program | Initial: 40 °C, hold for 3 min | Starts below the solvent's boiling point for good peak focusing.[2] |
| Ramp: 12.5 °C/min to 290 °C | A moderate ramp rate provides good separation of dodecane from other hydrocarbons.[2] | |
| Final Hold: 4 min at 290 °C | Ensures all heavier compounds are eluted from the column.[2] | |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| MS Ion Source | 230 - 250 °C | A common starting point that provides efficient ionization.[3][4] |
| MS Quadrupole | 150 °C | Standard temperature for good performance.[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-400) or SIM | Use Full Scan for initial identification. Use Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[3] |
| SIM Ions | m/z 57, 71, 85 | These are characteristic and abundant fragment ions for alkanes like dodecane.[3] |
Q2: I'm observing poor peak shape (fronting or tailing) for my dodecane peak. What are the potential causes and solutions?
A: Poor peak shape can compromise both qualitative identification and quantitative accuracy. The most common causes are column overload, improper injection, or system activity.
Troubleshooting Peak Shape Issues
| Symptom | Potential Cause | Recommended Solution |
| Fronting Peak | Column Overload : Injecting too much sample for the column's capacity. | Dilute the sample or increase the split ratio.[5] Consider using a column with a thicker stationary phase if dilution is not an option. |
| Solvent Mismatch : The sample solvent is significantly different in polarity from the stationary phase. | Ensure the sample is dissolved in a solvent compatible with the nonpolar column (e.g., hexane, heptane). | |
| Tailing Peak | Active Sites : Exposed silanols in the inlet liner or column can interact with analytes. | Use an inert liner (e.g., Ultra Inert) and ensure the column is properly installed.[4][5] If the column is old, it may be degraded and require replacement. |
| Column Contamination : Non-volatile residues have accumulated at the head of the column. | Trim the first 10-15 cm of the column inlet.[3] Regularly replace the septum and liner to prevent contamination.[3] | |
| Low Injector Temperature : The analyte is not vaporizing completely or quickly enough. | Increase the injector temperature, but do not exceed the column's maximum temperature limit.[6] |
Q3: My signal intensity for C12H26 is very low, or I'm not seeing a peak at all. How can I improve sensitivity?
A: Low or no signal is a common issue that can often be traced back to the injection process, system leaks, or MS detector settings.
Experimental Protocols: Verifying System Integrity and Sensitivity
-
Check for Leaks : Use an electronic leak detector to systematically check all fittings from the gas source to the MS interface. Leaks in the carrier gas line are a common cause of reduced sensitivity and column damage.[7]
-
Verify Injection : Manually inject a standard of known concentration to rule out autosampler issues.[7] Ensure the syringe is functioning correctly and is not plugged.
-
Optimize MS Parameters :
-
Switch to SIM Mode : For quantitative analysis, use Selected Ion Monitoring (SIM) mode instead of Full Scan. Monitoring the characteristic ions for dodecane (m/z 57, 71, 85) can increase sensitivity by a factor of 10-100.[3]
-
Tune the Mass Spectrometer : Perform an autotune or manual tune of the mass spectrometer to ensure it is performing optimally.[3]
-
Adjust EM Gain : If the signal is still low, cautiously increase the electron multiplier (EM) gain. Note that excessively high gain can shorten the lifespan of the detector.[4]
-
-
Check Sample Preparation : Ensure the sample concentration is within the instrument's detection limits and that the sample has not degraded.
Mandatory Visualization: Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for diagnosing low signal intensity.
Q4: My chromatogram shows a rising baseline, especially at higher temperatures. What causes this and how can I fix it?
A: A rising baseline is typically indicative of column bleed, where the stationary phase of the column degrades and elutes at high temperatures.[3] This is a common issue that can increase baseline noise and interfere with the detection of low-level analytes.
Minimizing Column Bleed
| Cause | Solution |
| Exceeding Max Temperature | Always operate the column below its stated maximum temperature limit.[3] Check the manufacturer's specifications for your specific column. |
| Oxygen in Carrier Gas | Oxygen is highly damaging to the stationary phase.[1] Ensure high-purity carrier gas is used and that all fittings are leak-free.[1][3] Install and regularly replace oxygen and moisture traps on the carrier gas line.[1] |
| Column Contamination | Non-volatile matrix components can build up and cause bleed-like symptoms. Use appropriate sample cleanup procedures before injection. |
| Improper Conditioning | A new column must be properly conditioned to remove residual solvents and stabilize the stationary phase. Follow the manufacturer's conditioning procedure before connecting the column to the mass spectrometer.[1] |
| Septum Bleed | Degradation products from the inlet septum can elute and appear as ghost peaks or a rising baseline.[8] Use high-quality, low-bleed septa and replace them regularly.[8] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. stepbio.it [stepbio.it]
- 7. books.rsc.org [books.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Improving peak resolution of branched alkane isomers
Welcome to the Technical Support Center for Gas Chromatography (GC) applications. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers in improving the peak resolution of branched alkane isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or co-elution of my branched alkane isomers?
Poor resolution of closely related alkane isomers is a common issue that can typically be resolved by systematically evaluating and optimizing your column and method parameters.[1] The primary factors to investigate are the GC column selection, column dimensions, oven temperature program, and carrier gas flow rate.[1][2]
-
Inadequate GC Column Selection: The choice of stationary phase is the most critical factor for a successful separation.[3] Alkanes are non-polar compounds, and their separation is primarily governed by boiling points. Therefore, a non-polar stationary phase is the ideal choice, following the principle of "like dissolves like".[1][3]
-
Suboptimal Column Dimensions: A column that is too short or has too large an internal diameter may not provide the necessary theoretical plates (efficiency) for a complex separation.[1][3]
-
Incorrect Oven Temperature Program: A temperature ramp rate that is too fast will not allow sufficient time for analytes to interact with the stationary phase, leading to poor separation.[2][4]
-
Non-Optimal Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium or Hydrogen) affects chromatographic efficiency. An incorrect flow rate can lead to peak broadening, which reduces resolution.[1][2]
Q2: How do I select the right GC column for separating branched alkane isomers?
Selecting the proper capillary column involves considering four key factors: stationary phase, internal diameter (I.D.), film thickness, and column length.
-
Stationary Phase: For alkane analysis, a non-polar stationary phase is strongly recommended.[1][3] Excellent choices include 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane phases.[1] These phases separate analytes primarily based on their boiling points.
-
Column Dimensions: The physical dimensions of the column have a significant impact on efficiency and, consequently, resolution. For complex mixtures of isomers, using a longer column with a smaller internal diameter is beneficial.[1][5]
The effects of column dimensions on performance are summarized below.
Table 1: Impact of GC Column Dimensions on Performance
| Parameter | To Increase Resolution | Effect | Trade-Off |
| Length | Increase (e.g., 30m to 60m) | Increases efficiency (more theoretical plates).[1] | Longer analysis time, higher cost.[1] |
| Internal Diameter (I.D.) | Decrease (e.g., 0.25mm to 0.18mm) | Increases efficiency and resolution.[1][3] | Decreases sample capacity, may require specialized equipment.[3] |
| Film Thickness | Decrease | Increases efficiency for later-eluting compounds.[5] | Decreases retention and sample capacity, especially for volatile compounds.[1] |
Q3: How can I optimize the oven temperature program to improve isomer separation?
Temperature programming is essential when analyzing mixtures with a wide range of boiling points.[4] For closely eluting isomers, the ramp rate is a critical parameter.
A slow oven temperature ramp rate increases the interaction time between the analytes and the stationary phase, which enhances separation.[1][2] For every 15°C decrease in temperature, the retention of a compound can increase by a factor of two, which can significantly improve resolution for peaks with low retention factors (k).[6]
Optimization Strategy:
-
Start with a general program (e.g., Initial: 40°C, hold 2 min; Ramp: 10°C/min to 300°C).[1][7]
-
If resolution is insufficient, decrease the ramp rate (e.g., from 10°C/min to 5°C/min or even slower).[2][6] This will increase retention times but improve the separation between closely eluting peaks.[2]
-
Ensure the initial oven temperature is about 20°C lower than the boiling point of the sample solvent for splitless injections to ensure proper solvent focusing.[8]
Q4: What is causing my alkane peaks to tail and how can I fix it?
Peak tailing can reduce resolution and make quantification less accurate.[8] The most common causes include active sites in the system, column contamination, or column overloading.
-
Active Sites: Silanol groups or other active sites in the inlet liner or on the column itself can interact with analytes, causing tailing.[2][8]
-
Column Overloading: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peak shapes.[1]
-
Solution: Dilute the sample or increase the split ratio of your injection to reduce the amount of sample entering the column.[1]
-
Troubleshooting Workflow
If you are experiencing poor peak resolution, follow this troubleshooting workflow to identify and resolve the issue.
GC Parameter Interdependencies
Understanding how different parameters affect the separation is key to efficient method development. The resolution is governed by column efficiency (N), selectivity (α), and the retention factor (k).[9] This diagram illustrates the relationship between key GC parameters and their effect on the final chromatogram.
Experimental Protocols
This section provides a detailed methodology for a typical experiment involving the separation of branched alkane isomers.
Table 2: Recommended Starting GC Parameters for Alkane Isomer Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film, non-polar phase (e.g., 5% phenyl polysiloxane) | Provides good general-purpose resolution for a wide range of alkanes.[1] |
| Carrier Gas | Helium or Hydrogen | Set to optimal linear velocity (typically 1-2 mL/min constant flow for He).[2] |
| Injection Mode | Split (e.g., 50:1 or 100:1 ratio) | Prevents column overload and ensures sharp peaks.[1] |
| Injector Temp. | 280 - 300 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial: 40°C, hold 2 min; Ramp: 5°C/min to 300°C, hold 5-10 min | A slow ramp rate enhances the separation of isomers.[1][2] |
| Detector (FID) | 300 °C | Standard temperature for a Flame Ionization Detector.[1] |
Protocol 1: GC-FID Analysis of a Branched Alkane Isomer Mixture
This protocol outlines a general procedure for separating a mixture of alkane isomers using Gas Chromatography with Flame Ionization Detection (GC-FID).
1. Sample Preparation 1.1. Prepare a stock solution of your alkane mixture at approximately 1 mg/mL in a high-purity, non-polar solvent like hexane (B92381) or heptane.[7] 1.2. Perform serial dilutions to create working standards at concentrations appropriate for your analysis (e.g., 10-100 µg/mL).[10]
2. Instrument and Method Setup 2.1. Install a suitable non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl polysiloxane).[1][10] 2.2. Set the GC parameters according to the recommendations in Table 2. 2.3. Allow the instrument to fully equilibrate until a stable baseline is achieved.[11]
3. System Suitability and Analysis 3.1. Inject a solvent blank (e.g., hexane) to ensure the system is clean and free from contaminants. 3.2. Inject a known standard mixture to verify system performance, including peak resolution and retention times. 3.3. Once system suitability is confirmed, inject your prepared samples.
4. Data Analysis 4.1. Identify peaks based on their retention times by comparing them to the standard mixture. 4.2. Integrate the peak areas to perform quantitative analysis as required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 5. gcms.cz [gcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Column Bleed in 4-Ethyl-6-methylnonane Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing column bleed during the gas chromatography (GC) analysis of 4-Ethyl-6-methylnonane and other branched alkanes.
Troubleshooting Guide
High column bleed can significantly impact the quality of your chromatographic data, leading to elevated baselines, reduced signal-to-noise ratios, and potential misidentification of analytes. This guide provides a systematic approach to identifying and mitigating the common causes of column bleed.
Issue: Rising Baseline at High Temperatures
A common symptom of column bleed is a baseline that rises significantly as the oven temperature increases.[1][2] This is due to the degradation of the stationary phase at elevated temperatures.[1][2]
Troubleshooting Workflow: Diagnosing High Column Bleed
Caption: Troubleshooting workflow for diagnosing and resolving high column bleed in GC analysis.
Frequently Asked Questions (FAQs)
Q1: What is column bleed and why is it a concern for the analysis of this compound?
A1: Column bleed is the natural degradation of the stationary phase of a GC column, which then elutes and creates a background signal in the detector.[1][2] For a high-boiling point compound like this compound, the GC oven must be programmed to high temperatures, which accelerates this degradation process.[1] Excessive column bleed can obscure small peaks, reduce the signal-to-noise ratio, and interfere with mass spectral identification, ultimately compromising the accuracy and sensitivity of the analysis.[1][2]
Q2: How can I differentiate between column bleed and other sources of baseline noise?
A2: Column bleed is characterized by a baseline that rises with increasing temperature.[1] If you observe a high baseline at low temperatures, the issue is likely due to other factors such as a contaminated injector, septum bleed, or impure carrier gas.[1] Discrete "ghost" peaks are also not indicative of column bleed and usually originate from sample carryover or contamination in the injection port.
Q3: What type of GC column is recommended for the analysis of this compound to minimize bleed?
A3: For the analysis of non-polar compounds like branched alkanes, a low-polarity, low-bleed stationary phase is recommended. Columns with a 5% phenyl-arylene polymer phase, such as the Agilent J&W DB-5ms Ultra Inert or the Restek Rxi-5Sil MS, are excellent choices.[3][4][5] These columns are engineered for high thermal stability and produce minimal bleed even at elevated temperatures, making them ideal for GC-MS applications.[3][4][5][6]
Q4: What is the proper procedure for conditioning a new column to minimize bleed?
A4: Proper column conditioning is crucial for removing volatile contaminants and stabilizing the stationary phase. A detailed protocol is provided below (Protocol 1). The key steps involve an initial purge with high-purity carrier gas at a low temperature to remove oxygen, followed by a slow temperature ramp to a final conditioning temperature.[1]
Q5: Can oxygen in the carrier gas really damage my column?
A5: Yes, even trace amounts of oxygen can cause significant and irreversible damage to the stationary phase, especially at high temperatures.[2] Oxygen acts as a catalyst for the degradation of the polysiloxane backbone of the stationary phase. It is imperative to use high-purity carrier gas (≥99.999%) and to install and regularly maintain oxygen, moisture, and hydrocarbon traps.
Data Presentation
Table 1: Recommended Low-Bleed GC Columns for Branched Alkane Analysis
| Column | Stationary Phase | Max Temperature (°C) | Key Features |
| Agilent J&W DB-5ms Ultra Inert | Phenyl Arylene polymer virtually equivalent to (5%-Phenyl)-methylpolysiloxane | 325/350 | Exceptionally low bleed, excellent inertness for active compounds, high signal-to-noise ratio.[7][8] |
| Restek Rxi-5Sil MS | Crossbond 1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane | 330/350 | Engineered to be a low-bleed GC-MS column, excellent inertness, and high thermal stability.[9][10] |
Table 2: Quantitative Comparison of Column Bleed
| Column | Temperature (°C) | Bleed Level (pA) |
| Agilent J&W HP-5Q | 340 | < 1.0 |
| Agilent J&W DB-5Q | 340 | < 1.0 |
| Conventional 5ms Column X | 350 | 10 |
| Conventional 5ms Column Y | 350 | 4 |
| Agilent J&W HP-5Q | 350 | < 2.0 |
| Agilent J&W DB-5Q | 350 | < 2.0 |
Data extracted from a comparative study by Agilent Technologies. Bleed levels were measured by a Flame Ionization Detector (FID).[11]
Experimental Protocols
Protocol 1: GC Column Conditioning
This protocol is essential for new columns or columns that have been stored for an extended period.
Logical Flow of Column Conditioning
Caption: Step-by-step workflow for proper GC column conditioning to minimize bleed.
Detailed Steps:
-
Installation: Install the column in the GC injector port. To prevent contamination of the detector, it is recommended to leave the detector end of the column disconnected during the initial high-temperature conditioning.
-
Purge: Set the initial oven temperature to ambient (e.g., 40°C) and purge the column with high-purity carrier gas for 15-30 minutes. This step is critical to remove any oxygen from the column before heating.
-
Temperature Ramping: While maintaining carrier gas flow, program the oven to ramp up to the final conditioning temperature at a rate of 5-10°C/minute. The final conditioning temperature should be approximately 20°C above the maximum temperature of your analytical method, but should not exceed the column's isothermal maximum temperature limit.
-
Hold: Hold the column at the final conditioning temperature for 1-2 hours, or until a stable baseline is observed (if the column is connected to the detector).
-
Cool Down and Connection: Cool down the oven. Once cooled, connect the column to the detector.
-
Leak Check: Perform a leak check at the detector fitting to ensure a secure connection.
-
Verification: Run a blank analysis using your method's temperature program to confirm that the column is properly conditioned and the baseline is stable.
Protocol 2: Suggested GC-MS Method for this compound Analysis
This method is a starting point for the analysis of C12 branched alkanes and should be optimized for your specific instrument and application.
Table 3: GC-MS Parameters for this compound Analysis
| Parameter | Setting |
| GC System | |
| Column | Agilent J&W DB-5ms UI or Restek Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 280°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature 40°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes. |
| MS System | |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
This is a suggested method adapted from general procedures for C3-C12 hydrocarbon analysis and should be optimized for your specific needs.[12]
References
- 1. coleparmer.com [coleparmer.com]
- 2. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. thamesrestek.co.uk [thamesrestek.co.uk]
- 5. chromtech.com [chromtech.com]
- 6. MS vs non-MS GC columns | SCION Instruments [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. restek.com [restek.com]
- 10. restek.com [restek.com]
- 11. agilent.com [agilent.com]
- 12. lotusinstruments.com [lotusinstruments.com]
Technical Support Center: Overcoming Matrix Effects in Environmental Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the analysis of environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my analytical results?
A1: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest.[1] Matrix effects occur when these components interfere with the measurement of the analyte, leading to inaccurate quantitative results.[2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.
Q2: What are the common indicators that my analysis is affected by matrix effects?
A2: Common signs of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the overall sensitivity of the assay. You may also observe inconsistent peak areas for your quality control (QC) samples, especially when analyzing samples from different sources or batches.
Q3: How can I identify and quantify the extent of matrix effects in my samples?
A3: A common method to quantify matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked post-extraction. The matrix effect (ME) can be calculated as a percentage. A value of 100% indicates no matrix effect, values below 100% indicate ion suppression, and values above 100% suggest ion enhancement. Generally, ME values between 80% and 120% are considered acceptable.[3]
Q4: What are the primary strategies to overcome matrix effects?
A4: The main strategies can be broadly categorized into three groups:
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Sample Preparation: Employing techniques to remove interfering components from the sample before analysis. Common methods include Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[4]
-
Calibration Strategies: Using calibration methods that compensate for the matrix effects. These include matrix-matched calibration, the method of standard addition, and the use of internal standards.[5]
-
Instrumental and Chromatographic Optimization: Modifying liquid chromatography (LC) conditions to separate the analyte from interfering matrix components or adjusting mass spectrometry (MS) parameters can also help mitigate these effects.
Troubleshooting Guide
Issue 1: Inconsistent analyte recovery and significant signal suppression.
Possible Cause: Co-eluting matrix components are interfering with the ionization of your target analyte.
Solutions:
-
Optimize Sample Cleanup: The most effective way to minimize matrix effects is to improve the sample cleanup procedure.[6] Techniques like Solid Phase Extraction (SPE) and QuEChERS are designed to remove a significant portion of matrix interferences.
-
Method of Standard Addition: This calibration technique is particularly useful for complex samples where the matrix composition is unknown or variable.[7] It involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[7]
-
Dilution: A simple approach is to dilute the sample. This reduces the concentration of interfering matrix components, but it may also decrease the analyte concentration to below the limit of quantification.[4]
Issue 2: Poor precision and accuracy despite using an internal standard.
Possible Cause: The chosen internal standard (IS) may not be effectively compensating for the matrix effects. This can happen if the IS and the analyte do not co-elute perfectly or are affected differently by the matrix components.
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice as its chemical and physical properties are nearly identical to the analyte, ensuring it is affected by the matrix in the same way.[8]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is as similar as possible to your samples.[9] This helps to ensure that the standards and the samples experience similar matrix effects.
-
Verify Co-elution: Ensure that the analyte and the internal standard have the same retention time. Even slight differences can lead to different degrees of ion suppression or enhancement.[10]
Data Presentation: Comparison of Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different sample preparation and calibration strategies in mitigating matrix effects.
Table 1: Comparison of Analyte Recovery for Different QuEChERS d-SPE Sorbents in Rapeseeds
| d-SPE Sorbent | % of Pesticides with Recovery (70-120%) | % of Pesticides with Recovery (30-70%) |
| EMR-Lipid | 57.5% | 39.1% |
| Z-Sep | 41.3% | 47.5% |
| PSA/C18 | 46.4% | 46.4% |
| Z-Sep+ | 32.4% | 51.4% |
Data adapted from a study on 179 pesticides in rapeseeds. EMR-Lipid showed the best performance in terms of the number of pesticides with acceptable recovery rates.[11]
Table 2: Comparison of Cleanup Efficiency of QuEChERS, d-SPE, SPE, and FaPEx in Apples and Korean Cabbage
| Cleanup Method | Matrix | % of Pesticides with Acceptable Recovery (70-120%) | % of Pesticides with Low Matrix Effect (±20%) |
| QuEChERS (d-SPE) | Apple | 99% | 94% |
| Korean Cabbage | 94% | 95% | |
| SPE | Apple | 96-100% | 96% |
| Korean Cabbage | 94-99% | 96% | |
| FaPEx | Apple | 80-95% | >98% |
| Korean Cabbage | 95% | >98% |
Data adapted from a study comparing different cleanup methods. While FaPEx showed slightly lower recoveries, it provided a superior reduction in matrix effects.[12]
Experimental Protocols
Method of Standard Addition
This protocol describes the general steps for performing a standard addition calibration for a single sample.
Objective: To accurately quantify an analyte in a complex matrix by creating a calibration curve within the sample itself.
Procedure:
-
Sample Preparation: Prepare the environmental sample extract as per your established procedure.
-
Aliquoting the Sample: Aliquot equal volumes of the sample extract into a series of at least four vials. One vial will remain un-spiked, serving as the zero addition point.
-
Spiking with Standard: Add increasing, known amounts of a standard solution of the analyte to the other vials. The concentration of the added standard should ideally bracket the expected concentration of the analyte in the sample.
-
Volume Equalization: If the volume of the added standard is significant, adjust the final volume of all vials to be identical using a pure solvent.
-
Analysis: Analyze all the prepared solutions using your analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Plot the measured instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where the response is zero). The absolute value of the x-intercept represents the concentration of the analyte in the original, un-spiked sample.[13]
-
Calculation: The concentration of the analyte in the unknown sample (Cₓ) can be calculated using the equation of the line (y = mx + b) obtained from the linear regression, where 'y' is the instrument response, 'x' is the added concentration, 'm' is the slope, and 'b' is the y-intercept. The x-intercept is found by setting y=0, so x = -b/m.
Cₓ = |-b/m|
Matrix-Matched Calibration
Objective: To compensate for matrix effects by preparing calibration standards in a matrix that is nearly identical to the samples being analyzed.
Procedure:
-
Prepare Blank Matrix Extract: Obtain a sample of the matrix (e.g., soil, water) that is known to be free of the analyte of interest. Process this blank matrix using the exact same extraction procedure as for your unknown samples. The resulting extract is your "matrix-matched solvent."
-
Prepare Calibration Standards: Create a series of calibration standards by spiking known amounts of the analyte standard solution into aliquots of the matrix-matched solvent.[14] This will create a calibration curve where each point contains the same level of matrix components.
-
Analysis: Analyze the matrix-matched calibration standards and the unknown sample extracts using your analytical method.
-
Quantification: Construct a calibration curve by plotting the instrument response versus the known concentrations of the matrix-matched standards. Determine the concentration of the analyte in the unknown samples by interpolating their responses on this curve.
Solid Phase Extraction (SPE) for Water Samples
Objective: To clean up and concentrate analytes from aqueous environmental samples, thereby reducing matrix interferences.
Procedure (General Reversed-Phase SPE):
-
Cartridge Conditioning: Condition the SPE cartridge by passing a water-miscible organic solvent (e.g., methanol) through it, followed by reagent water. It is crucial not to let the sorbent bed dry out after this step.
-
Sample Loading: Load the pre-treated water sample onto the cartridge at a controlled flow rate. The analytes of interest will be retained on the sorbent material.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove weakly bound interferences while the analytes of interest remain on the sorbent.
-
Elution: Elute the target analytes from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol). This eluate contains the concentrated and cleaned-up analytes.
-
Post-Elution: The eluate can be further concentrated by evaporation and reconstituted in a suitable solvent for analysis.
QuEChERS for Soil Samples
Objective: To extract a wide range of pesticides from soil samples with a simple and effective procedure that minimizes matrix components.[15]
Procedure (based on the original unbuffered method):
-
Sample Homogenization: Weigh a homogenized soil sample (e.g., 10-15 g) into a centrifuge tube.
-
Extraction:
-
Add an appropriate volume of water (if the soil is dry) and the extraction solvent (typically acetonitrile).
-
Add extraction salts (e.g., magnesium sulfate (B86663) and sodium chloride) to induce phase separation.
-
Shake vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
-
Cleanup (Dispersive SPE):
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a smaller centrifuge tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences) and magnesium sulfate (to remove residual water).
-
Vortex and then centrifuge.
-
-
Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or diluted before injection into the analytical instrument.
Visualizations
References
- 1. nebiolab.com [nebiolab.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different methods aiming to account for/overcome matrix effects in LC/ESI/MS on the example of pesticide analyses - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. alpha-measure.com [alpha-measure.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 3.2. Experiment setup and evaluation of the data – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00612C [pubs.rsc.org]
- 13. scribd.com [scribd.com]
- 14. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 15. 2. Analysis Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Resolving peak tailing for volatile organic compounds in gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing for volatile organic compounds (VOCs) in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for VOC analysis?
A1: In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a chromatographic distortion where the peak's trailing edge is broader than its leading edge.[1] This is problematic in VOC analysis as it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and compromised quantitative accuracy and precision.[1]
Q2: What are the primary causes of peak tailing in GC analysis of VOCs?
A2: Peak tailing in GC can stem from two main categories of issues: physical problems within the GC system or chemical interactions between the analyte and the system.[2][3] Common causes include:
-
System Contamination: Active sites in the inlet liner, column, or detector can interact with polar analytes.[4]
-
Column Issues: A contaminated or degraded stationary phase, or an improperly installed column can cause peak distortion.[5][6]
-
Improper Injection Technique: Overloading the column with too much sample or using a suboptimal injection speed can lead to peak asymmetry.[7][8]
-
Suboptimal Method Parameters: Incorrect temperature settings in the inlet or oven, or an inappropriate carrier gas flow rate can contribute to tailing.[5][9]
Q3: How can I quickly diagnose the source of peak tailing?
A3: A systematic troubleshooting approach is the most efficient way to identify the root cause of peak tailing. A good starting point is to observe the chromatogram:
-
If all peaks are tailing: This often points to a physical issue in the flow path, such as a poorly installed column or a leak.[2][10]
-
If only some peaks (typically polar compounds) are tailing: This suggests chemical interactions with active sites in the system.[2][5]
A logical troubleshooting workflow can help pinpoint the issue.
Caption: A logical workflow for troubleshooting peak tailing.
Troubleshooting Guides
Guide 1: Addressing Inlet-Related Issues
Q: My chromatogram shows tailing peaks, and I suspect the inlet is the problem. What should I do?
A: The GC inlet is a common source of problems that lead to peak tailing, often due to contamination or improper setup.[11]
Troubleshooting Steps:
-
Perform Inlet Maintenance: Regularly replace the inlet liner and septum.[11] Septa particles and non-volatile residues can accumulate in the liner, creating active sites that interact with analytes.
-
Use an Appropriate Liner: Ensure you are using the correct type of liner for your application (e.g., split vs. splitless). An incorrect liner can lead to inefficient sample transfer and peak tailing.
-
Check for Leaks: A leak in the inlet can disrupt the carrier gas flow path, causing turbulence and peak tailing.[3]
Experimental Protocol: Inlet Maintenance
-
Cool Down: Safely cool the GC inlet and oven to below 40°C.
-
Remove Column: Carefully remove the column from the inlet.
-
Replace Septum and Liner: Open the inlet and replace the septum and liner with new, clean parts.
-
Reinstall Column: Reinstall the column, ensuring the correct insertion depth as specified by the instrument manufacturer.[12]
-
Leak Check: Pressurize the inlet and perform a leak check using an electronic leak detector.
-
Equilibrate: Heat the system back to your method's operating temperatures and allow it to equilibrate before running a sample.
Guide 2: Diagnosing and Resolving Column Issues
Q: I've performed inlet maintenance, but peak tailing persists. Could my column be the problem?
A: Yes, the column is another primary suspect for peak tailing issues, which can arise from contamination, stationary phase degradation, or improper installation.[5]
Troubleshooting Steps:
-
Trim the Column: The front section of the column is most susceptible to contamination from non-volatile sample residues. Trimming 10-20 cm from the column inlet can often resolve the issue by exposing a fresh, inert surface.[7]
-
Condition the Column: If trimming doesn't work, reconditioning the column by baking it at a high temperature (within the column's specified limits) can help remove contaminants.
-
Evaluate Column Health: If the above steps fail, the stationary phase may be permanently damaged. In this case, the column will need to be replaced.[5]
Experimental Protocol: Column Trimming
-
Cool Down: Cool the GC inlet and oven to a safe temperature.
-
Remove Column: Carefully disconnect the column from the inlet.
-
Cut the Column: Using a ceramic scoring wafer or a capillary cutting tool, make a clean, square cut to remove 10-20 cm from the inlet end of the column. A poor cut can itself cause peak tailing.[12]
-
Reinstall Column: Reinstall the trimmed column into the inlet, ensuring the correct positioning.[12]
-
Leak Check and Equilibrate: Perform a leak check and allow the system to equilibrate.
Guide 3: Optimizing Injection and Method Parameters
Q: Could my injection technique or GC method parameters be causing peak tailing?
A: Absolutely. Suboptimal method parameters can significantly impact peak shape.[13]
Troubleshooting Steps:
-
Check Injection Volume: Injecting too large a volume can overload the column, leading to peak fronting or tailing.[7] Try reducing the injection volume.
-
Optimize Inlet Temperature: The inlet temperature should be high enough for rapid and complete vaporization of your VOCs but not so high as to cause thermal degradation.[13]
-
Review Oven Temperature Program: For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper solvent focusing.[6]
-
Check Carrier Gas Flow Rate: An insufficient flow rate may not efficiently transfer the sample through the system, while an excessively high flow rate can lead to peak broadening.[9][13]
Data Presentation: Effect of Injection Volume on Peak Shape
| Injection Volume (µL) | Peak Asymmetry (Tailing Factor) | Peak Height (Arbitrary Units) |
| 1 | 1.1 | 10000 |
| 2 | 1.5 | 18000 |
| 5 | 2.5 | 25000 |
Note: This is example data to illustrate a trend. Actual results will vary based on the analyte, column, and system. As injection volume increases, peak asymmetry can worsen, indicating the onset of column overload.
Caption: Key GC parameters to optimize for improved peak shape.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. youtube.com [youtube.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. academic.oup.com [academic.oup.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. microbiozindia.com [microbiozindia.com]
Calibration curve issues for quantitative alkane analysis
Welcome to the technical support center for quantitative alkane analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable R-squared (R²) value for an alkane calibration curve?
A1: The acceptable coefficient of determination (R²) value for a calibration curve can vary depending on the analytical technique and the regulatory requirements of your field.[1] Generally, for chromatographic methods like GC-MS or GC-FID, a higher R² value indicates a better fit of the data to the linear regression model.[2]
| R² Value | General Acceptance Level | Application |
| > 0.999 | Excellent | Assay methods in pharmaceutical analysis.[1] |
| > 0.995 | Good | Generally acceptable for many applications.[2] |
| > 0.990 | Acceptable | Often considered the minimum for impurity analysis.[1] |
| < 0.990 | Questionable | May indicate issues with linearity that need to be addressed. |
It's important to note that a high R² value alone does not guarantee a good calibration. You should also visually inspect the curve and analyze the residuals.[2][3]
Q2: Why is my calibration curve not passing through the origin (zero)?
A2: It is a common misconception that a calibration curve must pass through the origin. Forcing the curve through zero when the data does not support it can lead to inaccurate results, especially at low concentrations.[4][5] A non-zero intercept can be caused by:
-
Blank Contamination: The blank solution may contain trace amounts of the target alkanes.
-
Instrumental Noise: The baseline signal of the instrument may not be perfectly zero.
-
Matrix Effects: Components in the sample matrix can cause a baseline shift.[6]
If the intercept is not statistically different from zero, forcing it through the origin may be acceptable.[5] However, if there is a consistent, non-zero intercept, it is better to include it in the regression equation.[4]
Q3: Should I use an internal or external standard for alkane quantification?
A3: The choice between an internal and external standard depends on the complexity of your sample and the potential for variability in your analytical procedure.
-
External Standardization: This is a simpler method where the calibration curve is generated from standards containing only the analytes of interest.[7] It is suitable for simple samples where matrix effects and injection volume variations are minimal.[8]
-
Internal Standardization: An internal standard is a compound with similar chemical properties to the analytes, but which is not present in the sample.[9] It is added to all standards and samples in a constant amount. This method is preferred for complex samples as it can compensate for variations in sample preparation, injection volume, and instrument response.[9][10]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can lead to inaccurate quantification. The following table outlines potential causes and solutions.
| Potential Cause | Description | Troubleshooting Steps |
| Inappropriate Calibration Range | The concentration range of your standards may be too wide, extending beyond the linear dynamic range of the instrument.[6] | Narrow the concentration range of your standards. If necessary, create separate calibration curves for different concentration ranges. |
| Detector Saturation | At very high concentrations, the detector response may become non-proportional to the analyte concentration, causing the curve to plateau.[2][6] | Dilute your high-concentration standards and samples to fall within the linear range of the detector. |
| Sample Preparation Errors | Inaccurate dilutions, solvent contamination, or degradation of standards can all lead to non-linearity.[6] | Prepare fresh standards using high-purity solvents.[6] Verify the accuracy of your pipettes and volumetric flasks. |
| Matrix Effects | Components in the sample matrix can interfere with the analyte signal, causing suppression or enhancement.[6] | Use matrix-matched calibration standards or the standard addition method to compensate for matrix effects.[6] |
| Non-Linear Regression | In some cases, the relationship between concentration and response is inherently non-linear. | Consider using a non-linear regression model, such as a quadratic fit, to better represent the data.[11] |
Issue 2: Blank Contamination
Contamination in your blank samples will result in a non-zero intercept and can lead to inaccurate quantification, especially at low concentrations.
| Source of Contamination | Description | Mitigation Strategies |
| Solvent Impurities | The solvent used to prepare standards and blanks may contain trace levels of alkanes. | Use high-purity, GC-grade solvents. Run a solvent blank to check for contamination before preparing standards.[12] |
| Glassware and Equipment | Residual alkanes from previous experiments can adsorb to glassware, syringes, and vials. | Thoroughly clean all glassware with a suitable solvent and bake it in an oven. Use fresh autosampler vials and caps. |
| Carryover from Previous Injections | High-concentration samples can leave residues in the injection port or on the column, which then elute in subsequent runs.[12] | Run a solvent blank after each high-concentration sample to check for carryover.[12] If carryover is observed, bake out the column and clean the injector. |
| Septum Bleed | Degraded or low-quality septa can release siloxanes that may interfere with your analysis.[12] | Use high-quality, pre-conditioned septa and replace them regularly. Avoid overtightening the septum nut.[12] |
| Carrier Gas Impurities | Impurities in the carrier gas can contribute to a high baseline and ghost peaks.[12][13] | Use high-purity carrier gas and install an in-line purifier to remove hydrocarbons and oxygen.[14] |
Experimental Protocols
Protocol: Preparation of Alkane Calibration Standards
This protocol describes the preparation of a set of external calibration standards for quantitative alkane analysis by GC-MS or GC-FID.
Materials:
-
Alkane standard mixture (e.g., C10-C40) of known concentration in a suitable solvent (e.g., hexane).
-
High-purity solvent (e.g., GC-grade hexane).
-
Class A volumetric flasks and pipettes.
-
Autosampler vials with caps.
Procedure:
-
Prepare a Stock Solution:
-
If starting with a solid standard, accurately weigh a known amount and dissolve it in a known volume of solvent to create a concentrated stock solution.
-
If using a certified standard solution, this will serve as your stock solution.
-
-
Perform Serial Dilutions:
-
Label a series of volumetric flasks for each calibration standard. A minimum of five standards is recommended for a good calibration curve.[15]
-
Use the stock solution to prepare the highest concentration standard.
-
Perform serial dilutions to prepare the remaining standards, ensuring that they cover the expected concentration range of your samples.[15] It is recommended to prepare each standard independently from the stock solution to avoid propagation of errors.[10]
-
-
Transfer to Vials:
-
Transfer an aliquot of each standard solution into a labeled autosampler vial.
-
-
Prepare a Blank:
-
Fill an autosampler vial with the pure solvent to be used as a blank.[12]
-
-
Run the Calibration Curve:
-
Inject the blank and then the calibration standards in a random order to minimize any systematic errors.[10]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Calibration Part II – Evaluating Your Curves - Cannabis Industry Journal [cannabisindustryjournal.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Troubleshooting Callibrationcurve far away from Zeropoint - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uknml.com [uknml.com]
- 11. How To Make A Calibration Curve: A Guide (2024) [ryzechemie.com]
- 12. benchchem.com [benchchem.com]
- 13. Higher Alkanes - Chromatography Forum [chromforum.org]
- 14. benchchem.com [benchchem.com]
- 15. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
Technical Support Center: Optimizing GC Column Selection for Alkane Isomer Separation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal Gas Chromatography (GC) column for separating alkane isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for separating alkane isomers?
A1: The selection of the GC column is the most critical factor. For optimal separation of alkane isomers, a non-polar stationary phase is ideal. The separation of alkanes is primarily governed by their boiling points, and non-polar stationary phases effectively separate compounds based on this principle.[1]
Q2: Which stationary phases are recommended for alkane isomer separation?
A2: Non-polar stationary phases are highly recommended. Commonly used and effective phases include 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane.[1] These phases provide good selectivity for non-polar alkanes.[2] For more complex separations of isomers with similar boiling points, liquid crystalline stationary phases can offer superior selectivity based on molecular shape.[3][4]
Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation?
A3: Column dimensions play a crucial role in resolution and analysis time:
-
Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is a good starting point, while 60 meters or longer may be necessary for very complex samples.[1]
-
Internal Diameter (ID): Smaller IDs (e.g., 0.18 mm) increase efficiency and resolution but have lower sample capacity. A 0.25 mm ID is a good general-purpose choice.[1]
-
Film Thickness: Thicker films increase retention, which is beneficial for volatile compounds. A film thickness of 0.25 µm to 0.50 µm is suitable for a wide range of alkanes. For very volatile alkanes, a thickness of ≥1.0 µm should be considered.[1]
Q4: What is a good starting temperature program for alkane analysis?
A4: A good starting point for a broad range of alkanes is an initial temperature of 40°C (hold for 2 minutes), followed by a ramp of 5°C per minute up to 300°C. A slower ramp rate generally improves the separation of closely eluting isomers.[1]
Troubleshooting Guide
Issue 1: Poor resolution or co-elution of alkane isomers.
-
Possible Cause: Inadequate GC column selection.
-
Possible Cause: Incorrect oven temperature program.
-
Solution: Optimize the temperature ramp rate. A slower ramp rate (e.g., 5°C/min) can enhance the separation of isomers.[1]
-
-
Possible Cause: Sub-optimal column dimensions.
-
Solution: For complex mixtures, consider using a longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.18 mm) to improve efficiency.[1]
-
Issue 2: Poor peak shape (broadening or tailing).
-
Possible Cause: Inadequate vaporization in the injector.
-
Solution: Optimize the injector temperature. For long-chain alkanes, a starting point of 280-320°C is recommended.[2]
-
-
Possible Cause: Sub-optimal carrier gas flow rate.
-
Solution: An overly low flow rate can lead to diffusion and peak broadening. A typical starting range is 1-2 mL/min.[2]
-
-
Possible Cause: Active sites in the system.
-
Solution: Use a deactivated inlet liner. If contamination is suspected, trim the first 10-20 cm of the column from the inlet side.[2]
-
Data Presentation
Table 1: Recommended GC Columns for Alkane Isomer Separation
| Stationary Phase | Polarity | Recommended Use |
| 100% Dimethylpolysiloxane | Non-polar | General purpose for a wide range of alkanes.[1][2] |
| 5% Phenyl-95% Dimethylpolysiloxane | Non-polar | Good selectivity for non-polar alkanes.[1] |
| Liquid Crystalline Phases | High Selectivity | Separation of isomers with very similar boiling points.[3][4] |
Table 2: Impact of GC Column Dimensions on Separation
| Parameter | Effect on Resolution | Effect on Analysis Time | General Recommendation |
| Length | Increases | Increases | 30 m for general use; ≥60 m for complex mixtures.[1] |
| Internal Diameter (ID) | Smaller ID increases resolution | Smaller ID can lead to faster analysis | 0.25 mm for general purpose; 0.18 mm for higher resolution.[1] |
| Film Thickness | Thicker films can improve resolution for volatile compounds | Thicker films increase analysis time | 0.25 µm to 0.50 µm for a wide range of alkanes.[1] |
Experimental Protocols
Protocol 1: GC Method for General Alkane Analysis
-
Column Selection: Choose a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).[1]
-
Carrier Gas: Use Helium or Hydrogen at an optimal linear velocity.[1]
-
Injection:
-
Oven Program:
-
Detector: Use a Flame Ionization Detector (FID) set at 300°C.[1]
-
Data Acquisition: Collect the chromatogram using appropriate data acquisition software.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-6-methylnonane Quantification
In the fields of environmental analysis, petrochemicals, and pharmaceutical development, the accurate quantification of specific hydrocarbon isomers like 4-Ethyl-6-methylnonane is crucial. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose.[1] This guide provides a comprehensive comparison of two widely-used analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS).
The validation of these methods was designed based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[2][3][4] Key performance parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are assessed for both methods.[2][4]
Data Presentation: A Comparative Analysis
The quantitative performance of the GC-FID and GC-MS methods for the analysis of this compound is summarized in the tables below. This data reflects a typical validation study and highlights the relative strengths of each technique.
Table 1: Linearity, Range, LOD, and LOQ
| Parameter | GC-FID | GC-MS (SIM Mode) |
| Linearity (R²) | 0.9992 | 0.9999 |
| Range (µg/mL) | 1.0 - 1000 | 0.1 - 200 |
| Limit of Detection (LOD) (µg/mL) | 0.35 | 0.03 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | GC-FID Recovery (%) | GC-FID RSD (%) | GC-MS Recovery (%) | GC-MS RSD (%) |
| Low QC (5 µg/mL) | 98.5% | 1.8% | 101.2% | 1.1% |
| Mid QC (100 µg/mL) | 101.2% | 1.1% | 99.5% | 0.8% |
| High QC (800 µg/mL) | 99.8% | 0.9% | N/A | N/A |
*High QC is outside the validated range for the GC-MS method.
Method Comparison
-
Specificity : GC-MS offers superior specificity.[5] By monitoring for specific mass fragments of this compound, it can unequivocally identify the analyte, even in complex matrices where other compounds might have similar retention times. GC-FID relies solely on retention time for identification, which is less specific.[5]
-
Sensitivity : The GC-MS method, when operated in Selected Ion Monitoring (SIM) mode, demonstrates significantly lower LOD and LOQ values.[6] This makes it the preferred method for trace-level analysis. GC-FID is a highly sensitive detector for hydrocarbons but is generally less sensitive than a targeted MS approach.[7][8]
-
Linearity and Range : The GC-FID method typically provides a wider linear dynamic range, which is advantageous for samples where the analyte concentration can vary widely.
-
Robustness : Both methods are considered robust; however, GC-FID can be less susceptible to matrix effects than GC-MS. Method robustness should be evaluated by making small, deliberate variations in parameters like flow rate or oven temperature ramp rate.[2][4]
Experimental Protocols
Detailed methodologies for both GC-FID and GC-MS analyses are provided below. These protocols are foundational and should be optimized for specific sample matrices and instrumentation.
Sample Preparation Protocol
-
Stock Solution : Prepare a 10 mg/mL stock solution of this compound in n-Hexane.
-
Internal Standard (IS) : Prepare a 1 mg/mL stock solution of an appropriate internal standard (e.g., n-Dodecane) in n-Hexane.
-
Calibration Standards : Prepare a series of calibration standards by serially diluting the stock solution with n-Hexane to cover the desired range (e.g., 0.1 µg/mL to 1000 µg/mL).
-
Sample Fortification : Spike all calibration standards and quality control (QC) samples with the internal standard to a final concentration of 50 µg/mL.
-
Extraction (if required) : For complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
-
Instrumentation : Standard Gas Chromatograph equipped with an FID.
-
Column : DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector :
-
Temperature: 250°C
-
Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Program :
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector (FID) :
-
Temperature: 280°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
Gas Chromatography with Mass Spectrometry (GC-MS) Protocol
-
Instrumentation : Gas Chromatograph coupled to a Mass Selective Detector.
-
Column : HP-5ms or equivalent low-bleed capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector :
-
Temperature: 250°C
-
Mode: Split (20:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Program :
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters :
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z): 57, 71, 99 (Quantifier), 127
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the analytical method validation process.
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationships of analytical method validation parameters.
References
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]
- 7. Flame Ionization Detection | SCION Instruments [scioninstruments.com]
- 8. longdom.org [longdom.org]
A Comparative Analysis of 4-Ethyl-6-methylnonane and its Linear Isomer n-Dodecane: Physicochemical Properties, Biological Interactions, and Industrial Relevance
An objective guide for researchers, scientists, and drug development professionals detailing the comparative physicochemical properties, toxicological and metabolic profiles, and industrial applications of the branched-chain alkane 4-Ethyl-6-methylnonane and its linear isomer, n-dodecane.
This guide provides a comprehensive comparison of the branched-chain alkane, this compound, and its straight-chain isomer, n-dodecane. Both C12H26 isomers possess the same molecular weight but exhibit distinct structural conformations that significantly influence their physical, chemical, and biological properties. Understanding these differences is crucial for their application in various scientific and industrial fields.
Physicochemical Properties: A Tale of Two Structures
The seemingly subtle difference in the molecular architecture of a linear versus a branched alkane leads to significant variations in their physical properties. N-dodecane, a straight-chain alkane, allows for more efficient packing of its molecules, resulting in stronger intermolecular van der Waals forces. In contrast, the branched structure of this compound introduces steric hindrance, preventing close molecular packing and weakening these intermolecular forces. This fundamental difference is reflected in their boiling and melting points.
| Property | This compound | n-Dodecane |
| Molecular Formula | C12H26 | C12H26 |
| Molecular Weight ( g/mol ) | 170.33 | 170.33 |
| Boiling Point (°C) | 196 | 215-217[1][2] |
| Melting Point (°C) | -50.8 (estimate) | -9.6[3][4] |
| Density (g/mL at 20°C) | 0.7557 | ~0.75[1][3] |
| Refractive Index (nD) | 1.4235 | 1.421[1] |
| Solubility in Water | Practically insoluble (predicted) | Practically insoluble[5] |
| Solubility in Organic Solvents | Soluble (predicted) | Soluble in ethanol, ether, chloroform, carbon tetrachloride[4][6] |
Note: Some data for this compound are estimated due to limited experimental availability.
Toxicological and Metabolic Profiles
The toxicological and metabolic profiles of these isomers are influenced by their chemical structure and physicochemical properties.
n-Dodecane:
-
Toxicology: N-dodecane is generally considered to have low acute toxicity. The oral LD50 in rats is greater than 5,000 mg/kg, and the dermal LD50 in rabbits is also greater than 5,000 mg/kg. It is not found to be a skin or eye irritant and does not show sensitizing effects. However, it is classified as an aspiration hazard, meaning it can be fatal if swallowed and enters the airways.
-
Metabolism: In biological systems, n-dodecane can be metabolized by organisms such as bacteria and yeast. The primary metabolic pathway involves the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and then to a fatty acid (dodecanoic acid). This fatty acid can then enter the beta-oxidation pathway for energy production.
This compound:
-
Metabolism: The metabolism of branched-chain alkanes is generally more complex than that of their linear counterparts. The presence of tertiary carbon atoms can hinder the typical terminal oxidation process. Metabolism of branched-chain amino acids, which share structural similarities with branched-chain alkanes, involves a series of enzymatic reactions leading to intermediates that can enter central metabolic pathways.[8][9][10] It is plausible that this compound is also metabolized through oxidative pathways, although at a potentially slower rate than n-dodecane due to its branched structure.
Industrial Applications and Environmental Impact
The distinct properties of these isomers dictate their primary industrial applications.
n-Dodecane:
-
Applications: Due to its well-defined properties, n-dodecane is widely used as a solvent, a component in jet fuel surrogates, and a diluent in nuclear reprocessing.[4] It also finds use in the manufacturing of detergents, plasticizers, and lubricants.[3][11]
-
Environmental Impact: As a volatile organic compound (VOC), the release of n-dodecane into the atmosphere can contribute to the formation of smog and other air pollutants.[6] However, it is considered to be readily biodegradable in the environment.[12]
This compound and Branched Alkanes:
-
Applications: Branched alkanes are highly valued in the fuel industry. Their lower freezing points and higher octane (B31449) ratings compared to linear alkanes make them excellent components for gasoline and jet fuels, preventing engine knocking and improving performance at low temperatures.[13][14][15]
-
Environmental Impact: Similar to n-dodecane, branched alkanes are VOCs and can contribute to air pollution.[16][17] Their environmental fate is complex, with biodegradation rates being influenced by the degree and position of branching. While generally considered biodegradable, highly branched structures may persist longer in the environment.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
This protocol outlines a general method for the analysis of C12 alkane isomers.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-1ms or equivalent), typically 30-60 meters in length with a 0.25 mm internal diameter and a 0.25 µm film thickness, is suitable for separating hydrocarbon isomers.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 5°C/min to 250°C.
-
Hold: Maintain 250°C for 5 minutes.
-
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of m/z 40-300.
-
Sample Preparation: Samples are dissolved in a suitable solvent such as hexane (B92381) or pentane.
-
Data Analysis: Isomers are identified based on their retention times and mass fragmentation patterns. Branched alkanes often exhibit characteristic fragmentation patterns that can be used for their identification.
References
- 1. researchgate.net [researchgate.net]
- 2. pragolab.cz [pragolab.cz]
- 3. Branched Chain Alkane Definition [thoughtco.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Uses of alkanes - askIITians [askiitians.com]
- 15. longdom.org [longdom.org]
- 16. tutorchase.com [tutorchase.com]
- 17. Revision Notes - Environmental Impact of Alkane Combustion | Hydrocarbons | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
Inter-laboratory comparison of branched alkane analysis
An inter-laboratory comparison (ILC), also known as a proficiency test, is a crucial tool for assessing the performance of laboratories by comparing their results on the same samples.[1] This guide provides a framework for an inter-laboratory comparison focused on the analysis of branched alkanes, offering insights for researchers, scientists, and drug development professionals to evaluate and improve their analytical methodologies. Participation in such studies allows laboratories to independently evaluate their analytical performance against their peers and established reference values.[2]
Core Concepts in Inter-Laboratory Comparisons
The primary goal of an ILC is to identify potential issues in laboratory procedures and to ensure the reliability and comparability of data across different sites.[1] A common metric used for evaluation is the Z-score, which quantifies the difference between a laboratory's result and a reference value in terms of the standard deviation of the results from all participating laboratories.[1] A satisfactory Z-score, typically between -2.0 and +2.0, indicates that the laboratory's performance is in agreement with the consensus.[3]
Analytical Methods for Branched Alkane Analysis
The analysis of branched alkanes and related compounds like branched-chain fatty acids (BCFAs) often involves sophisticated analytical techniques to differentiate between various isomers.[4][5] Commonly employed methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for separating and identifying volatile and semi-volatile compounds. For fatty acid analysis, derivatization to fatty acid methyl esters (FAMEs) is a common step to enhance volatility and improve separation.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method is particularly useful for less volatile or thermally labile compounds and offers high sensitivity and selectivity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D DQF-COSY NMR can be used to discriminate between linear and branched alkanes, even within complex mixtures.[6]
Hypothetical Inter-Laboratory Comparison Data
The following tables present hypothetical data from an inter-laboratory comparison for the quantification of a specific branched alkane, iso-C16:0, in a standardized sample.
Table 1: Participant Laboratory Results for iso-C16:0 Quantification
| Laboratory ID | Method | Reported Concentration (µg/mL) | Mean Concentration (µg/mL) | Standard Deviation |
| Lab A | GC-MS | 23.5, 24.1, 23.8 | 23.8 | 0.3 |
| Lab B | LC-MS/MS | 25.2, 25.5, 25.0 | 25.2 | 0.25 |
| Lab C | GC-MS | 22.1, 22.5, 22.3 | 22.3 | 0.2 |
| Lab D | NMR | 26.0, 25.8, 26.2 | 26.0 | 0.2 |
| Lab E | GC-MS | 24.5, 24.9, 24.7 | 24.7 | 0.2 |
| Lab F | LC-MS/MS | 23.9, 24.3, 24.1 | 24.1 | 0.2 |
Table 2: Performance Assessment based on Consensus Values
Consensus Mean Concentration: 24.4 µg/mL Consensus Standard Deviation: 1.2 µg/mL
| Laboratory ID | Mean Concentration (µg/mL) | Z-Score | Performance |
| Lab A | 23.8 | -0.50 | Satisfactory |
| Lab B | 25.2 | 0.67 | Satisfactory |
| Lab C | 22.3 | -1.75 | Satisfactory |
| Lab D | 26.0 | 1.33 | Satisfactory |
| Lab E | 24.7 | 0.25 | Satisfactory |
| Lab F | 24.1 | -0.25 | Satisfactory |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the hypothetical comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Branched Alkane Analysis
-
Sample Preparation (FAME Derivatization):
-
To an aliquot of the sample, add 1 mL of 0.5 M methanolic NaOH.
-
Heat at 100°C for 5 minutes.
-
Cool and add 2 mL of boron trifluoride-methanol solution.
-
Heat again at 100°C for 5 minutes.
-
Cool to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Data Analysis:
-
Branched alkanes are identified based on their retention times and mass spectra compared to known standards.
-
Quantification is performed using an internal standard and a calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Dilute the sample in an appropriate solvent mixture (e.g., methanol/isopropanol 1:1 v/v).
-
Centrifuge to remove any particulates.
-
Transfer the supernatant to an autosampler vial.
-
-
Instrumentation:
-
Liquid Chromatograph: A UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
-
Data Analysis:
-
Peak integration and quantification are performed using the instrument's software.
-
Concentrations are calculated based on a calibration curve prepared with authentic standards.
-
Visualizing Workflows
Diagrams created using Graphviz illustrate the key processes in an inter-laboratory comparison and a typical analytical workflow.
Caption: General workflow of an inter-laboratory comparison study.
Caption: A typical analytical workflow for branched alkane analysis using GC-MS.
References
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. researchgate.net [researchgate.net]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Complex Matrices: A Comparative Guide to the Accurate and Precise Measurement of 4-Ethyl-6-methylnonane and Structurally Similar Branched Alkanes
For researchers, scientists, and drug development professionals, the accurate quantification of specific volatile organic compounds (VOCs) like 4-Ethyl-6-methylnonane in complex matrices is a critical yet challenging task. This guide provides an objective comparison of leading analytical methodologies, supported by experimental data for structurally similar compounds, to aid in the selection of the most appropriate technique for your research needs.
The analysis of branched alkanes such as this compound in biological fluids, environmental samples, and pharmaceutical formulations demands high sensitivity and specificity to overcome matrix interferences. This guide focuses on two prevalent and powerful techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Purge and Trap, both coupled with Gas Chromatography-Mass Spectrometry (GC-MS). While specific performance data for this compound is not extensively available in published literature, this guide draws upon validated data for analogous C10-C15 branched and n-alkanes to provide a robust comparative framework.
Comparative Analysis of Analytical Methods
The choice between HS-SPME-GC-MS and Purge and Trap-GC-MS often depends on the specific application, sample matrix, and desired performance characteristics. HS-SPME is a solvent-free, non-destructive technique that is well-suited for screening and quantitative analysis of VOCs in liquid and solid samples. Purge and Trap is a more exhaustive extraction technique, ideal for achieving very low detection limits for volatile compounds in aqueous and solid matrices.
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS | Purge and Trap (P&T)-GC-MS |
| Principle | Equilibrium-based extraction of volatiles from the headspace onto a coated fiber. | Exhaustive purging of volatiles from a sample with an inert gas, followed by trapping on an adsorbent. |
| Analytes | Volatile and semi-volatile organic compounds. | Highly volatile organic compounds. |
| Matrices | Biological fluids (blood, urine), water, soil, food and beverages. | Water, wastewater, soil, and solid waste. |
| Sample Volume | Typically small (mL or g). | Can accommodate a range of volumes, often larger for water samples. |
| Automation | Easily automated for high-throughput analysis. | Automation is common and well-established. |
| Solvent Use | Solvent-free. | Generally solvent-free, though a solvent may be used for high-concentration samples. |
| Sensitivity | Good, with Limits of Detection (LODs) typically in the low µg/L to ng/g range. | Excellent, with LODs often in the ng/L (ppt) range. |
| Precision (%RSD) | Generally <15% for alkanes in complex matrices.[1] | Typically <15% for VOCs in soil and water.[2] |
| Accuracy (Recovery) | Good, often in the range of 80-120% for spiked samples. | Very good, with recoveries typically between 70-130%. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of volatile branched alkanes in complex matrices using HS-SPME-GC-MS and Purge and Trap-GC-MS.
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS Protocol for Biological Fluids
This protocol is adapted from methodologies for the analysis of volatile hydrocarbons in blood.
1. Sample Preparation:
-
Place a 0.5 - 2.0 g aliquot of the biological sample (e.g., whole blood, plasma) into a 10-20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of a similar alkane).
-
If necessary, add a salt solution (e.g., NaCl) to increase the ionic strength of the sample and enhance the partitioning of analytes into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and cap.
2. HS-SPME Procedure:
-
Place the vial in an autosampler with an incubation chamber.
-
Incubate the sample at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the analytes between the sample and the headspace.
-
Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane, PDMS) to the headspace for a defined extraction time (e.g., 20-40 minutes) under agitation.
3. GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a short period (e.g., 1-5 minutes) in splitless mode.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at a low initial temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
Purge and Trap-GC-MS Protocol for Soil and Water Samples
This protocol is based on standard methods for the analysis of volatile organic compounds in environmental samples.
1. Sample Preparation:
-
Water Samples: Place a 5-25 mL aliquot of the water sample into a purging vessel. Add an internal standard.
-
Soil/Solid Samples: Place a 5 g aliquot of the soil sample into a purging vessel. Add 5 mL of reagent-free water and an internal standard. For high-concentration samples, a methanol (B129727) extraction may be performed first, and an aliquot of the extract is then added to the purging vessel with water.
2. Purge and Trap Procedure:
-
Connect the purging vessel to the purge and trap concentrator.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate (e.g., 40 mL/min) for a specific time (e.g., 11 minutes). The sample may be heated (e.g., to 40°C) to improve purging efficiency.
-
The purged volatiles are carried to a trap containing a combination of adsorbents (e.g., Tenax, silica (B1680970) gel, and charcoal).
3. Desorption and GC-MS Analysis:
-
Desorption: Rapidly heat the trap to desorb the analytes (e.g., 250°C), and the carrier gas sweeps them onto the GC column.
-
GC-MS Parameters: The GC-MS conditions (column, temperature program, and MS parameters) are generally similar to those used for the HS-SPME method, optimized for the specific target analytes.
Performance Data for Structurally Similar Alkanes
The following table summarizes validation data from studies on n-alkanes and other VOCs in complex matrices, providing an indication of the expected performance for the analysis of this compound.
| Analyte Class | Matrix | Method | Linearity (R²) | LOD/LOQ | Accuracy (Recovery %) | Precision (%RSD) |
| n-Alkanes (C8-C18) | Soil | GC-FID | >0.99 | LOD: 0.03-0.15 mg/kg; LOQ: 0.1-0.5 mg/kg | 56.5 - 89.2 | <12 |
| VOCs | Soil | P&T-GC-MS | >0.993 | LOD: 0.2-1.6 µg/L | Not Reported | 0.9 - 12.2 |
| VOCs | Water | HS-SPME-GC-MS | >0.99 | LOD: ~0.01 µg/L | Not Reported | Not Reported |
| Volatile Hydrocarbons | Blood | HS-SPME-GC-MS | 0.9392-0.9935 (Aliphatics) | 0.01 µg/g | Not Reported | <8.6 |
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for the analysis of volatile compounds in a complex matrix.
References
A Comparative Analysis of Ionization Techniques for 4-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ionization technique is a critical step in the mass spectrometric analysis of non-polar compounds such as the branched alkane 4-Ethyl-6-methylnonane. This guide provides an objective comparison of common ionization methods, supported by experimental data from related compounds, to aid in methodological decisions for structural elucidation and molecular weight determination.
Overview of Ionization Techniques
The ionization of a non-polar, saturated hydrocarbon like this compound presents a challenge due to the absence of heteroatoms or π-systems that facilitate charge acquisition. The primary ionization techniques applicable to such molecules coupled with Gas Chromatography-Mass Spectrometry (GC-MS) are Electron Ionization (EI) and Chemical Ionization (CI). Atmospheric Pressure Chemical Ionization (APCI) is also a viable technique, particularly for online monitoring without chromatographic separation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally unsuitable for small, non-polar molecules and will not be considered in this comparison.
Quantitative Data Summary
| Ionization Technique | Molecular Ion (M+) Abundance | Degree of Fragmentation | Primary Application | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | Very low to absent[1] | Extensive[2] | Structural Elucidation | 43, 57, 71, 85, 99, 127, 141 |
| Chemical Ionization (CI) | High | Minimal[2] | Molecular Weight Determination | 169 ([M-H]⁺), 171 ([M+H]⁺) |
| Atmospheric Pressure Chemical Ionization (APCI) | Moderate to High | Low to Moderate[3][4][5] | Molecular Weight Determination & Online Monitoring | 169 ([M-H]⁺) |
In-Depth Comparison of Ionization Techniques
Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that subjects the analyte to a high-energy electron beam (typically 70 eV).[2] This results in significant fragmentation, providing a detailed mass spectrum that can be used as a molecular fingerprint for structural identification.[2] For branched alkanes like this compound, fragmentation is not random and preferentially occurs at the branching points due to the formation of more stable secondary and tertiary carbocations.[1] The molecular ion peak for branched alkanes is often of very low abundance or entirely absent, which can make it difficult to determine the molecular weight of an unknown compound.[1]
The expected fragmentation of this compound would involve cleavage at the C4-C5 and C6-C7 bonds, leading to the formation of characteristic carbocation fragments. The loss of the largest alkyl fragment at a branching point is often favored.[1]
Chemical Ionization (CI)
In contrast to EI, Chemical Ionization is a "soft" ionization technique that results in significantly less fragmentation.[2] In CI, a reagent gas (such as methane, isobutane (B21531), or ammonia) is first ionized by the electron beam. These reagent gas ions then react with the analyte molecules in the gas phase, typically through proton transfer or hydride abstraction, to form pseudomolecular ions such as [M+H]⁺ or [M-H]⁺.[2] This makes CI particularly useful for determining the molecular weight of compounds that do not show a clear molecular ion in their EI spectrum, which is often the case for branched alkanes.[1] For a C12 alkane, a prominent ion at m/z 170 (representing the molecular weight) can be observed using CI.[1]
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is well-suited for the analysis of saturated hydrocarbons.[4][5] In APCI, the analyte is introduced into a heated nebulizer, and ionization occurs at atmospheric pressure via a corona discharge. This process typically leads to the formation of [M-H]⁺ ions with minimal fragmentation. Studies on n-alkanes have shown the formation of [M-H]⁺, [M-3H]⁺, and water adduct ions like [M-3H+H₂O]⁺.[4][5] APCI has demonstrated good reproducibility for the analysis of saturated hydrocarbons and can be used for online monitoring without prior chromatographic separation.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for EI and CI
A standardized protocol for the analysis of branched alkanes by GC-MS is as follows:
-
Sample Preparation: Dilute this compound in a volatile solvent such as hexane (B92381) to a concentration of approximately 10-100 µg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5 fused quartz capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar column.[6]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 4°C/min to 300°C and hold for 10 minutes.[6]
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C for EI, 150-200°C for CI.
-
Electron Energy (EI): 70 eV.
-
Reagent Gas (CI): Methane or isobutane at a pressure optimized for the instrument.
-
Mass Range: m/z 40-200.
-
Atmospheric Pressure Chemical Ionization (APCI-MS)
-
Sample Introduction: Direct infusion of a dilute solution of this compound in hexane or introduction of the gaseous sample into the APCI source.
-
APCI Source Parameters:
-
Vaporizer Temperature: 400°C.[4]
-
Corona Discharge Current: 3-5 µA.
-
Sheath and Auxiliary Gas: Nitrogen.
-
Ionization Mode: Positive.
-
Mass Range: m/z 50-250.
-
Logical Workflow and Pathway Diagrams
Caption: Decision workflow for selecting an ionization technique.
Caption: Predicted EI fragmentation pathway for this compound.
References
- 1. GCMS Section 6.9.2 [people.whitman.edu]
- 2. What are the common ionization methods for GC/MS [scioninstruments.com]
- 3. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid online analysis of n-alkanes in gaseous streams via APCI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Researcher's Guide to Certified Reference Materials for Branched Alkanes
For researchers, scientists, and drug development professionals engaged in analytical chemistry, the accuracy and reliability of measurements are paramount. Certified Reference Materials (CRMs) serve as a cornerstone for achieving this, providing a benchmark for method validation, instrument calibration, and quality control. This guide offers an objective comparison of commercially available CRMs for branched alkanes, complete with experimental data and detailed protocols to aid in the selection and application of these critical standards.
Comparison of Commercially Available Branched Alkane CRMs
The selection of an appropriate CRM is critical and depends on the specific analytical requirements of the laboratory. Key parameters for consideration include the certified purity or concentration of the branched alkane and the associated expanded uncertainty. The following tables summarize the quantitative data for a selection of commercially available CRMs for 2,3-Dimethylbutane and 2,2,4-Trimethylpentane (Iso-octane). All listed CRMs are produced by manufacturers accredited to ISO 17034 and tested in laboratories accredited to ISO/IEC 17025, ensuring the highest level of quality and traceability.[1][2][3]
Table 1: Comparison of Certified Reference Materials for 2,3-Dimethylbutane
| Supplier | Product Name | Catalog Number | Certified Value | Expanded Uncertainty | Format |
| SPEX CertiPrep | 2,3-Dimethylbutane | S-4302 | 1000 µg/mL | Provided on Certificate of Analysis | Solution in Methanol |
| Sigma-Aldrich | 2,3-Dimethylbutane | 30465 | ≥99.5% (GC) | Provided on Certificate of Analysis | Neat |
Table 2: Comparison of Certified Reference Materials for 2,2,4-Trimethylpentane (Iso-octane)
| Supplier | Product Name | Catalog Number | Certified Value | Expanded Uncertainty | Format |
| Sigma-Aldrich (Supelco®) | Isooctane | PHR1915 | Pharmaceutical Secondary Standard | Provided on Certificate of Analysis | Neat |
| Sigma-Aldrich (EMSURE®) | Isooctane for analysis EMSURE® ACS, Reag. Ph Eur | 1.04717 | ≥99.5% (GC) | Provided on Certificate of Analysis | Neat |
| CPAchem | Iso-octane | SB221.1000 | Certified Reference Material | Provided on Certificate of Analysis | Neat |
It is important to note that while the above tables provide a snapshot of available CRMs, other branched alkanes and custom-formulated mixtures are available from these and other specialized suppliers. Researchers are encouraged to consult the suppliers' catalogs and certificates of analysis for the most up-to-date and detailed information.
Experimental Protocol: Analysis of Branched Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol provides a standardized methodology for the analysis of branched alkanes using GC-MS, based on established methods such as ASTM D5134 for detailed hydrocarbon analysis.[4][5] This method is suitable for the verification of the identity and purity of branched alkane CRMs and for their use in the calibration of analytical instruments.
1. Sample Preparation
-
Neat CRMs: For high-purity neat CRMs, prepare a stock solution by accurately weighing a known amount of the CRM and dissolving it in a high-purity volatile solvent (e.g., hexane, dichloromethane). Perform serial dilutions to create calibration standards at the desired concentration levels.
-
Solution CRMs: If the CRM is provided as a solution, it can be used directly or diluted as required with the same solvent specified on the certificate of analysis.
-
Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a different alkane with a distinct retention time) to all calibration standards and samples at a constant concentration.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A high-resolution capillary gas chromatograph equipped with a split/splitless injector is recommended.
-
Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane, with dimensions of 50-100 m length, 0.25 mm internal diameter, and 0.5 µm film thickness is suitable for the separation of branched alkane isomers.[6]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program: A programmed temperature ramp is essential for good separation. A typical program might be:
-
Initial temperature: 35-40°C, hold for 5-10 minutes.
-
Ramp: 2-5°C/min to 200-250°C.
-
Final hold: 5-10 minutes.
-
-
Injector: Operate in split mode (e.g., 50:1 or 100:1 split ratio) at a temperature of 250-300°C.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350 amu.
-
Transfer Line Temperature: 250-280°C.
-
Ion Source Temperature: 200-230°C.
3. Data Analysis
-
Peak Identification: Identify the branched alkane peaks in the chromatogram based on their retention times compared to the certified reference material. Confirmation of identity is achieved by comparing the acquired mass spectrum with the reference spectrum from a spectral library (e.g., NIST). Branched alkanes exhibit characteristic fragmentation patterns with prominent alkyl fragment ions (CnH2n+1).[7]
-
Quantification: For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from this calibration curve.
Visualizing the Workflow and Decision-Making Process
To further aid researchers, the following diagrams, generated using the DOT language, illustrate key workflows in the evaluation and selection of branched alkane CRMs.
References
- 1. 2,3-Dimethylbutane, SPEX CertiPrep 1 mL | Buy Online | SPEX CertiPrep | Fisher Scientific [fishersci.com]
- 2. SPEX – Molecules [molecules.in]
- 3. symta.com [symta.com]
- 4. PAC-ASTM D5134-Detailed Hydrocarbon Analyzer (DHA) [paclp.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. researchgate.net [researchgate.net]
- 7. GCMS Section 6.9.2 [people.whitman.edu]
A Comparative Guide to Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Analysis
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate and reliable quantification of hydrocarbons is paramount. Gas chromatography (GC) is the cornerstone technique for separating complex hydrocarbon mixtures. The choice of detector, however, is a critical decision that influences the qualitative and quantitative outcomes of the analysis. This guide provides an objective cross-validation of two of the most common GC detectors: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), with supporting experimental data and detailed protocols to inform your analytical strategy.
Principles of Detection: A Tale of Two Techniques
Gas Chromatography-Flame Ionization Detection (GC-FID) operates on the principle of combusting organic compounds in a hydrogen-air flame.[1] As hydrocarbons elute from the GC column and enter the flame, they are ionized, generating a current that is proportional to the number of carbon atoms in the analyte.[1] This makes GC-FID a highly sensitive and universally responsive detector for hydrocarbons, known for its robustness and wide linear dynamic range.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, offers a more detailed molecular picture. After separation in the GC, molecules are introduced into the mass spectrometer, where they are ionized and fragmented. These charged fragments are then sorted based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint.[1] This allows for both the quantification and the definitive identification of the analyzed hydrocarbons.
Quantitative Performance: A Side-by-Side Comparison
The cross-validation of GC-FID and GC-MS involves a comparative assessment of key analytical performance parameters. The following table summarizes typical validation data for the analysis of a representative set of hydrocarbons.
| Performance Parameter | GC-FID | GC-MS | Key Considerations |
| Linearity (R²) | > 0.999[3][4] | > 0.999[5] | Both techniques demonstrate excellent linearity over a wide concentration range. |
| Limit of Detection (LOD) | ~0.02 mg/mL (for nitrotoluenes)[5] | ~0.02 mg/mL (for nitrotoluenes)[5] | LODs are comparable for some compounds, but GC-MS can achieve significantly lower detection limits, especially in selected ion monitoring (SIM) mode. |
| Limit of Quantitation (LOQ) | ~0.06 mg/mL (for nitrotoluenes)[5] | ~0.05 mg/mL (for nitrotoluenes)[5] | Similar to LOD, GC-MS often provides lower LOQs, enabling the accurate measurement of trace-level hydrocarbons. |
| Precision (RSD%) | < 1% (for C2-C4 hydrocarbons)[3][4] | < 15% (general) | GC-FID is often lauded for its high precision and reproducibility in quantitative analysis. |
| Selectivity | Good | Excellent | GC-FID relies on chromatographic separation for selectivity. GC-MS provides an additional dimension of selectivity through mass analysis, minimizing interferences from co-eluting compounds. |
| Compound Identification | Based on retention time | Based on mass spectrum and retention time | GC-MS provides definitive compound identification, which is a significant advantage over GC-FID. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for a valid cross-comparison. Below are representative methodologies for hydrocarbon analysis using both GC-FID and GC-MS.
Sample Preparation (for a mixed hydrocarbon standard)
-
Standard Preparation: Prepare a stock solution of a certified hydrocarbon standard mixture (containing alkanes, polycyclic aromatic hydrocarbons (PAHs), and BTEX - benzene, toluene, ethylbenzene, and xylenes) in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards covering the desired concentration range for analysis.
-
Internal Standard: To enhance accuracy and precision, add a known concentration of an internal standard (e.g., a deuterated hydrocarbon not present in the sample) to all calibration standards and samples.
GC-FID Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless injector operated in splitless mode at 280°C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 15°C/min.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 320°C.
-
Data Analysis: Quantify target hydrocarbons by comparing the peak area of each analyte to the corresponding calibration curve.
GC-MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector or equivalent.
-
Injector: Split/splitless injector operated in splitless mode at 280°C.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 300°C at a rate of 15°C/min.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target compounds.
-
-
Data Analysis: Identify compounds by comparing their mass spectra to a spectral library (e.g., NIST). Quantify target hydrocarbons using the peak area of specific ions in SIM mode against the calibration curve.
Cross-Validation Workflow
A systematic workflow is essential for the successful cross-validation of two analytical methods. The following diagram illustrates the key steps in comparing GC-FID and GC-MS for hydrocarbon analysis.
Conclusion and Recommendations
Both GC-FID and GC-MS are powerful and reliable techniques for the analysis of hydrocarbons. The choice between them is ultimately dictated by the specific analytical objective.
GC-FID is the preferred method for:
-
Routine quantitative analysis of known hydrocarbons where high throughput and cost-effectiveness are priorities.[1]
-
Total Petroleum Hydrocarbon (TPH) analysis where a general quantification of all combustible organic compounds is required.
-
Applications where the sample matrix is relatively simple and the identity of the target analytes is well-established.
GC-MS is indispensable for:
-
Qualitative analysis and the definitive identification of unknown hydrocarbons in complex mixtures.[1]
-
Trace-level analysis requiring high sensitivity and selectivity, particularly when using SIM mode.
-
Regulatory compliance where unambiguous compound identification is mandatory.
For many research and development applications, a synergistic approach is often the most effective strategy. GC-MS can be employed for the initial identification and characterization of hydrocarbons in a sample, followed by the use of the more economical and high-throughput GC-FID for routine quantitative monitoring. This cross-validation guide provides the foundational data and protocols to support the selection and implementation of the most appropriate analytical technique for your hydrocarbon analysis needs.
References
A Comparative Analysis of Thermodynamic Properties: Branched vs. Linear Alkanes
For researchers, scientists, and drug development professionals, a nuanced understanding of the thermodynamic properties of molecules is fundamental. Alkanes, as the foundational pillars of organic chemistry, offer a clear lens through which to examine the intricate relationship between molecular architecture and thermodynamic behavior. This guide presents an objective comparison of the thermodynamic properties of branched versus linear alkanes, substantiated by experimental data and detailed methodologies.
The structural divergence between linear and branched alkanes, specifically the degree of branching, profoundly influences their thermodynamic characteristics. These variations primarily stem from differences in the magnitude of intermolecular forces and the intrinsic stability of the molecules. This comparison will focus on key thermodynamic properties: boiling point, melting point, standard enthalpy of formation, and standard enthalpy of combustion.
Boiling Point: A Function of Surface Area
Linear alkanes consistently demonstrate higher boiling points than their branched-chain isomers.[1][2][3] This is a direct consequence of the nature of intermolecular attractions, predominantly London dispersion forces in these nonpolar molecules.[2][3] The strength of these transient dipole-induced dipole interactions is proportional to the molecule's surface area. The extended, cylindrical shape of linear alkanes allows for a greater surface area of contact between molecules, fostering stronger London dispersion forces.[3][4] Consequently, more thermal energy is required to overcome these intermolecular attractions and facilitate the transition from the liquid to the gaseous phase.[3] In contrast, the more compact, spherical shape of branched alkanes reduces the effective surface area for intermolecular contact, leading to weaker dispersion forces and, subsequently, lower boiling points.[3][5]
Melting Point: The Influence of Molecular Packing
The relationship between branching and melting point is more complex than that observed for boiling points. Generally, linear alkanes, due to their regular, symmetrical structure, can pack more efficiently into a well-ordered crystal lattice.[1][6] This efficient packing maximizes intermolecular forces in the solid state, typically resulting in higher melting points compared to many of their branched counterparts.[1]
However, a high degree of branching can lead to a more spherical molecular shape. In certain instances, these highly symmetrical, compact molecules can pack into a crystal lattice more effectively than less branched, asymmetrical isomers, resulting in unusually high melting points.[1] For example, 2,2-dimethylpropane (neopentane) has a significantly higher melting point than isopentane (B150273) and even n-pentane.
Stability: Heats of Formation and Combustion
In terms of thermodynamic stability, branched alkanes are generally more stable than their linear isomers.[7][8][9] This enhanced stability is reflected in their less positive or more negative standard enthalpies of formation and their lower heats of combustion.[7][8] The heat of combustion is the energy released upon complete oxidation of a compound.[8] A lower heat of combustion signifies that the molecule was in a more stable, lower energy state prior to combustion.[8][9] The greater stability of branched alkanes is often attributed to factors such as the relief of steric strain and favorable intramolecular electronic interactions.[10][11][12]
Data Presentation: Thermodynamic Properties of Alkane Isomers
The following tables summarize the key thermodynamic properties for isomers of butane (B89635) (C4H10), pentane (B18724) (C5H12), and hexane (B92381) (C6H14).
Table 1: Thermodynamic Properties of Butane Isomers
| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) | Standard Enthalpy of Formation (kJ/mol, gas) | Standard Enthalpy of Combustion (kJ/mol, gas) |
| n-Butane | Linear | -0.5 | -138.3 | -125.6 | -2877.5 |
| Isobutane (2-Methylpropane) | Branched | -11.7 | -159.6 | -134.2 | -2868.9 |
Table 2: Thermodynamic Properties of Pentane Isomers
| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) | Standard Enthalpy of Formation (kJ/mol, gas) | Standard Enthalpy of Combustion (kJ/mol, gas) |
| n-Pentane | Linear | 36.1 | -129.7 | -146.4 | -3535.8 |
| Isopentane (2-Methylbutane) | Branched | 27.8 | -159.9 | -153.5 | -3528.7 |
| Neopentane (2,2-Dimethylpropane) | Branched | 9.5 | -16.6 | -167.9 | -3514.9 |
Table 3: Thermodynamic Properties of Hexane Isomers
| Compound Name | Structure | Boiling Point (°C) | Melting Point (°C) | Standard Enthalpy of Formation (kJ/mol, gas) | Standard Enthalpy of Combustion (kJ/mol, gas) |
| n-Hexane | Linear | 68.7 | -95.3 | -166.9 | -4163.2 |
| 2-Methylpentane | Branched | 60.3 | -153.7 | -173.2 | -4157.9 |
| 3-Methylpentane | Branched | 63.3 | -118 | -171.5 | -4159.6 |
| 2,2-Dimethylbutane | Branched | 49.7 | -100 | -185.8 | -4145.3 |
| 2,3-Dimethylbutane | Branched | 58 | -128.5 | -179.9 | -4151.2 |
Data sourced from the NIST Chemistry WebBook.[13][14]
Experimental Protocols
Accurate determination of these thermodynamic properties relies on precise experimental techniques.
Determination of Boiling Point (Capillary Method using Thiele Tube)
This method is suitable for small quantities of liquid.
-
Sample Preparation: A few drops of the liquid alkane are placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[5][6]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[4][5]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6][15] Heating is continued until a steady stream of bubbles is observed, and then the heat source is removed.
-
Boiling Point Determination: As the apparatus cools, the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[6][15]
Determination of Melting Point (Capillary Method using Mel-Temp Apparatus)
This is a standard method for determining the melting point of a solid organic compound.
-
Sample Preparation: A small amount of the solid alkane is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small sample. The tube is then inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed into the heating block of a Mel-Temp apparatus.[8]
-
Heating: The heating rate is controlled by a variable transformer. A rapid heating rate can be used to approximate the melting point, but for an accurate measurement, the temperature should be raised slowly (1-2 °C per minute) as it approaches the expected melting point.[8][16]
-
Observation: The sample is observed through a magnifying lens.
-
Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[8] For a pure compound, this range should be narrow (0.5-1 °C).[8][16]
Determination of Heat of Combustion (Bomb Calorimetry)
A bomb calorimeter is used to measure the heat of combustion at a constant volume.
-
Sample Preparation: A precisely weighed mass (typically around 1 gram) of the liquid or solid alkane is placed in a sample crucible.[17] A fuse wire of known length is attached to the electrodes within the bomb, with the wire in contact with the sample.[18][19]
-
Assembly of the Bomb: A small amount of water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atmospheres.[18][19]
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A stirrer and a high-precision thermometer are also placed in the water.[17][20]
-
Combustion: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire.[17][18]
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.[18]
-
Calculation: The heat released by the combustion is calculated from the temperature rise of the water and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire. The enthalpy of combustion is then determined from the calculated heat released and the moles of the alkane combusted.
Visualization of Structure-Property Relationships
The following diagram illustrates the logical relationships between the molecular structure of alkanes and their resulting thermodynamic properties.
Caption: Alkane Structure-Property Relationships.
This guide provides a foundational comparison of the thermodynamic properties of branched and linear alkanes, highlighting the critical role of molecular structure. For professionals in research and development, a firm grasp of these principles is essential for predicting and understanding the behavior of more complex molecular systems.
References
- 1. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]
- 5. chymist.com [chymist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alkane - Wikipedia [en.wikipedia.org]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. srd.nist.gov [srd.nist.gov]
- 10. vernier.com [vernier.com]
- 11. catalog.data.gov [catalog.data.gov]
- 12. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 13. NIST Chemistry WebBook [webbook.nist.gov]
- 14. Welcome to the NIST WebBook [webbook.nist.gov]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. scribd.com [scribd.com]
- 18. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. nsuworks.nova.edu [nsuworks.nova.edu]
Comparative Guide to the Isomeric Purity Assessment of Synthesized 4-Ethyl-6-methylnonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common synthetic routes for the branched alkane 4-Ethyl-6-methylnonane, with a focus on the assessment of its isomeric purity. The methodologies discussed are the Grignard reaction and the Corey-House synthesis. This document offers detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the synthetic and analytical workflows.
Introduction
This compound is a chiral alkane containing two stereocenters at positions 4 and 6. Consequently, its synthesis can result in a mixture of four possible stereoisomers: (4R,6R), (4S,6S), (4R,6S), and (4S,6R). The precise isomeric composition of a synthesized sample is critical in fields such as drug development and materials science, where different stereoisomers can exhibit distinct biological activities and physical properties. This guide compares two classical carbon-carbon bond-forming reactions, the Grignard reaction and the Corey-House synthesis, for the preparation of this compound and details the analytical methods for determining the resulting isomeric purity.
Comparison of Synthetic Methodologies
The choice of synthetic method can significantly influence the yield, scalability, and, most importantly, the isomeric purity of the final product. Below is a comparative overview of the Grignard and Corey-House approaches for the synthesis of this compound.
| Feature | Grignard Reaction | Corey-House Synthesis |
| Starting Materials | 3-Bromopentane (B47287), Magnesium, 2-Heptanone (B89624) | 2-Bromopentane (B28208), Lithium, Copper(I) Iodide, 1-Bromo-3-methylhexane (B13168464) |
| Key Intermediate | sec-Butylmagnesium bromide | Lithium di(sec-butyl)cuprate |
| Bond Formation | C-C bond formation via nucleophilic addition to a carbonyl | C-C bond formation via coupling of an organocuprate with an alkyl halide |
| Potential Byproducts | Wurtz coupling products, elimination products | Homocoupling products, unreacted starting materials |
| Stereochemical Control | Diastereoselectivity depends on the facial selectivity of the carbonyl addition, often leading to mixtures of diastereomers. | Generally proceeds with inversion of stereochemistry at the alkyl halide center, offering better stereocontrol if a chiral electrophile is used.[1] |
| Reported Yield (Typical) | 50-70% | 70-90%[2] |
| Isomeric Purity (Typical) | Lower diastereomeric excess (de) | Higher enantiomeric/diastereomeric excess (ee/de) |
Note: The typical yields and isomeric purities are representative values for similar reactions and may vary depending on specific reaction conditions.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This method involves the synthesis of a Grignard reagent from 3-bromopentane, followed by its reaction with 2-heptanone and subsequent reduction of the resulting tertiary alcohol.
Step 1: Preparation of sec-Butylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of 3-bromopentane (1.0 equiv.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction has started, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2-Heptanone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-heptanone (0.9 equiv.) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 3: Reduction of the Tertiary Alcohol
-
Dissolve the crude tertiary alcohol in glacial acetic acid.
-
Add a catalytic amount of perchloric acid.
-
Add palladium on charcoal (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite and neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with pentane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Synthesis of this compound via Corey-House Synthesis
This method involves the formation of a lithium dialkylcuprate (Gilman reagent) and its subsequent coupling with an alkyl halide.[1][2]
Step 1: Preparation of sec-Butyllithium (B1581126)
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add finely cut lithium wire (2.2 equiv.) to anhydrous diethyl ether.
-
Cool the suspension to -10 °C.
-
Slowly add a solution of 2-bromopentane (1.0 equiv.) in anhydrous diethyl ether.
-
Stir the mixture at -10 °C for 2 hours.
Step 2: Preparation of Lithium di(sec-butyl)cuprate
-
In a separate flame-dried flask under nitrogen, suspend copper(I) iodide (0.5 equiv.) in anhydrous diethyl ether at -20 °C.
-
Slowly add the freshly prepared sec-butyllithium solution to the copper(I) iodide suspension.
-
Allow the mixture to warm to 0 °C and stir for 30 minutes to form the Gilman reagent.
Step 3: Coupling Reaction
-
Cool the Gilman reagent solution to -78 °C.
-
Slowly add a solution of 1-bromo-3-methylhexane (0.9 equiv.) in anhydrous diethyl ether.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with pentane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel (eluting with hexanes) to yield this compound.
Isomeric Purity Assessment
The isomeric purity of the synthesized this compound, which exists as a mixture of diastereomers, can be assessed using chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating and quantifying stereoisomers.[3]
Protocol:
-
Column: A chiral capillary column, such as a cyclodextrin-based stationary phase (e.g., Chiraldex G-TA), is used.
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent like hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 2 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Data Analysis: The different stereoisomers will have distinct retention times. The peak area of each isomer is integrated to determine the relative abundance and calculate the diastereomeric ratio (d.r.).
| Stereoisomer | Retention Time (min) - Representative | Peak Area (%) - Grignard (Representative) | Peak Area (%) - Corey-House (Representative) |
| (4R,6S)- and (4S,6R)- (meso-like pair) | 30.5 | 45 | 10 |
| (4R,6R)- and (4S,6S)- (enantiomeric pair) | 32.1 | 55 | 90 |
| Diastereomeric Ratio | ~1 : 1.2 | ~1 : 9 |
Note: The retention times and peak areas are representative and will vary based on the specific column and conditions used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to determine the diastereomeric ratio of the product mixture. Diastereomers have different physical properties and, therefore, their corresponding nuclei will have slightly different chemical environments, leading to distinct signals in the NMR spectrum.[4][5]
Protocol:
-
Sample Preparation: Dissolve a sample of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. In the ¹H NMR spectrum, the methine protons at the chiral centers (C4 and C6) or the methyl protons adjacent to these centers are often good reporters.
-
In the ¹³C NMR spectrum, the signals for the carbons of the chiral centers or adjacent carbons may also be resolved.
-
Carefully integrate the selected signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.
-
| Nucleus | Chemical Shift (ppm) - Diastereomer 1 (Representative) | Chemical Shift (ppm) - Diastereomer 2 (Representative) | Integral Ratio (Diastereomer 1 : Diastereomer 2) - Grignard (Representative) | Integral Ratio (Diastereomer 1 : Diastereomer 2) - Corey-House (Representative) |
| ¹H (e.g., -CH₃ at C6) | 0.85 (d, J=6.8 Hz) | 0.87 (d, J=6.8 Hz) | 1 : 1.2 | 1 : 9 |
| ¹³C (e.g., C6) | 34.5 | 34.8 | 1 : 1.2 | 1 : 9 |
Note: The chemical shifts are representative and will vary based on the solvent and spectrometer frequency.
Visualizations
Caption: Comparative workflow of Grignard and Corey-House syntheses for this compound.
Caption: Experimental workflow for the synthesis and isomeric purity assessment of this compound.
Conclusion
Both the Grignard reaction and the Corey-House synthesis are viable methods for the preparation of this compound. The Corey-House synthesis generally offers higher yields and superior stereochemical control, making it the preferred method when a high degree of isomeric purity is desired.[2] The Grignard reaction, while often simpler to perform, typically results in a mixture of diastereomers requiring more rigorous purification to isolate a specific isomer. The isomeric purity of the synthesized product can be reliably determined by chiral gas chromatography and NMR spectroscopy, with both techniques providing quantitative data on the diastereomeric ratio. The choice of analytical method will depend on the available instrumentation and the required level of precision.
References
A Comparative Guide to Performance Verification of Analytical Instrumentation for VOCs
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of Volatile Organic Compounds (VOCs) is paramount in fields ranging from environmental monitoring and food science to clinical diagnostics and pharmaceutical development. The choice of analytical instrumentation significantly impacts data quality. This guide provides an objective comparison of the performance of three leading technologies for VOC analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Proton Transfer Reaction-Mass Spectrometry (PTR-MS), and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). The information presented is supported by experimental data and detailed methodologies to aid in instrument selection and performance verification.
Overview of Analytical Technologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely-used technique that separates volatile compounds in a gas chromatograph before detecting and identifying them with a mass spectrometer.[1] It is often considered a gold-standard method for both qualitative and quantitative VOC analysis due to its high specificity.[2]
Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a real-time, high-sensitivity method that allows for the direct analysis of air samples without extensive preparation.[3] It is particularly advantageous for detecting VOCs at ultra-trace levels, with detection limits often in the parts-per-trillion (ppt) range.[4]
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is another real-time analytical technique that provides direct, quantitative analysis of VOCs. A key advantage of SIFT-MS is its ability to quantify compounds without the need for calibration curves for every analyte, utilizing a library of known reaction rates.[5][6]
Performance Comparison
The following tables summarize key performance indicators for GC-MS, PTR-MS, and SIFT-MS based on published data. It is important to note that performance can vary depending on the specific instrument model, experimental conditions, and the nature of the VOCs being analyzed.
Table 1: General Performance Characteristics
| Feature | GC-MS | PTR-MS | SIFT-MS |
| Principle | Chromatographic Separation followed by Mass Analysis | Soft Chemical Ionization (Proton Transfer) and Mass Analysis | Soft Chemical Ionization (Multiple Reagent Ions) and Mass Analysis |
| Analysis Time | Minutes to an hour per sample | Real-time (milliseconds to seconds per data point) | Real-time (milliseconds to seconds per data point) |
| Sample Preparation | Often required (e.g., pre-concentration, thermal desorption) | Generally not required for air/gas samples | Generally not required for air/gas samples |
| Compound Identification | High confidence based on retention time and mass spectrum | Tentative based on mass-to-charge ratio; isomers can be a challenge | Enhanced specificity through the use of multiple reagent ions |
| Calibration | Requires calibration standards for each analyte | Can provide absolute quantification, but calibration is recommended for high accuracy[1] | Can provide absolute quantification without individual standards using a compound library[5] |
Table 2: Quantitative Performance Indicators
| Performance Metric | GC-MS | PTR-MS | SIFT-MS |
| Limit of Detection (LOD) | Low ppb to ppt, depending on sample preparation | < 1 pptv to low ppb[3][4] | pptv level[7] |
| Linear Dynamic Range | Several orders of magnitude | Up to 5 orders of magnitude[8] | Up to 5 orders of magnitude[8] |
| Precision (Repeatability) | Good, with Relative Standard Deviations (RSDr) often below 15% in inter-laboratory studies for many compounds[9] | High precision, influenced by counting statistics | High precision, influenced by counting statistics |
| Accuracy | High, when properly calibrated | Good, but can be affected by humidity[8][10] | Good, and calibration is reported to be more robust against humidity compared to PTR-MS[8][10] |
| Selectivity | Excellent due to chromatographic separation | Good, but can have interferences from isobaric compounds | High, due to the use of multiple, switchable reagent ions that provide different reaction pathways for different VOCs[7] |
Data synthesized from multiple sources.[1][3][4][7][8][9][10] It is important to consult specific instrument specifications and validation data for precise performance details.
Experimental Protocols for Performance Verification
Robust performance verification is crucial to ensure the quality of analytical data. The following are generalized protocols for key experiments based on established methods such as those from the U.S. Environmental Protection Agency (EPA) and ASTM International.
GC-MS Performance Verification (based on EPA Method TO-15)
Objective: To verify the performance of a GC-MS system for the analysis of VOCs in air samples collected in canisters.
Materials:
-
GC-MS system with a suitable capillary column (e.g., 60 m, 0.32 mm ID, 1.0 µm film thickness).
-
Canister sampling and analysis system.
-
Certified VOC gas standards.
-
Humid zero air.
Methodology:
-
Initial Calibration:
-
Perform a multi-point calibration with at least five concentration levels of the target VOCs.
-
The relative standard deviation (RSD) of the response factors for each compound should be less than 30%.
-
-
Method Detection Limit (MDL) Determination:
-
Analyze at least seven replicate samples of a standard at a concentration near the expected MDL.
-
Calculate the MDL as the standard deviation of the replicate measurements multiplied by the Student's t-value for a 99% confidence level.
-
-
Precision and Accuracy:
-
Analyze replicate samples of a known standard.
-
Precision is determined by the relative percent difference (RPD) between duplicate analyses.
-
Accuracy is assessed by the percent recovery of the standard.
-
-
Continuing Calibration Verification:
-
Analyze a mid-level calibration standard daily or after a set number of samples.
-
The response factor must be within ±30% of the mean response factor from the initial calibration.[11]
-
PTR-MS and SIFT-MS Performance Verification
Objective: To verify the performance of real-time mass spectrometry instruments for direct air analysis.
Materials:
-
PTR-MS or SIFT-MS instrument.
-
Certified VOC gas standards.
-
Dynamic dilution system.
-
Zero air generator.
Methodology:
-
Sensitivity and Linearity:
-
Introduce a stepwise dilution of a certified VOC standard into the instrument, covering the expected concentration range (e.g., from high ppb to low ppt).[4]
-
Plot the instrument response against the known concentrations to determine the calibration curve.
-
Assess the linearity of the response across the tested range.[4]
-
-
Limit of Detection (LOD) Determination:
-
Analyze a blank gas (zero air) for a defined period to determine the background noise.
-
The LOD is typically calculated as three times the standard deviation of the background signal.
-
-
Accuracy:
-
Analyze a certified gas standard with a known concentration.
-
Compare the instrument's measured concentration to the certified value to determine the accuracy.
-
-
Stability (Drift):
-
Continuously analyze a stable concentration of a standard gas over an extended period (e.g., several hours).
-
Monitor the instrument's response for any significant drift over time.
-
Visualizing Workflows and Relationships
Diagrams generated using Graphviz (DOT language) illustrate key workflows and concepts in VOC analysis and performance verification.
Figure 1. A generalized workflow for the performance verification of an analytical instrument for VOCs.
Figure 2. A simplified workflow for an inter-laboratory comparison study for VOC analysis.
Figure 3. A diagram illustrating the fundamental differences in the analytical pathways of GC-MS, PTR-MS, and SIFT-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Compare GC-MS vs Wet Chemical Methods for VOC Testing [eureka.patsnap.com]
- 3. PTR-MS | IONICON [ionicon.com]
- 4. research.lancaster-university.uk [research.lancaster-university.uk]
- 5. msconsult.dk [msconsult.dk]
- 6. Real-Time VOC Analyzer - Syft Technologies [syft.com]
- 7. gcms.cz [gcms.cz]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
Safety Operating Guide
Proper Disposal of 4-Ethyl-6-methylnonane: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Ethyl-6-methylnonane could not be located. The following disposal procedures are based on the known physical and chemical properties of this compound and general best practices for the disposal of flammable and combustible liquid alkanes. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a branched alkane, it is expected to be a combustible or flammable liquid, necessitating careful handling and disposal. This guide provides a comprehensive, step-by-step plan for its safe management and disposal.
Immediate Safety and Handling
Prior to handling this compound, it is imperative to be familiar with its properties and potential hazards. Personal protective equipment (PPE) is the first line of defense against exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield should be worn to protect against splashes.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[2] Always inspect gloves for signs of degradation before use.
-
Protective Clothing: A flame-retardant lab coat or coveralls should be worn to protect the skin.[1][2]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4]
Step-by-Step Disposal Procedure
1. Waste Collection and Segregation:
-
Collect all this compound waste in a designated, properly labeled, and chemically compatible container.[5][6] The container should be made of a material that will not react with or be degraded by the solvent.
-
Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and with the full chemical name: "this compound."[6][7]
-
Do not mix this compound waste with other waste streams, particularly oxidizers or corrosive materials.[8]
-
Keep the waste container securely closed at all times, except when adding waste.[5][8]
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Remove all sources of ignition from the vicinity.
-
For small spills, use a non-flammable absorbent material, such as sand, cat litter, or a commercial sorbent pad, to contain and absorb the liquid.[9] Do not use paper towels, as they are combustible.[9]
-
Place the used absorbent material into a sealed, labeled container for disposal as flammable waste.[9]
-
For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from heat, sparks, and open flames.[3][8]
-
Flammable liquid waste should be stored in a flammable storage cabinet.[8]
-
Ensure secondary containment is in place to capture any potential leaks from the primary waste container.[8]
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[7] This is illegal and can lead to fires, explosions, and environmental damage.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[6][7][10] These entities are equipped to handle and transport flammable liquids for proper disposal, which typically involves high-temperature incineration or fuel blending.[3][10]
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C12H26 |
| Molecular Weight | 170.33 g/mol |
| Boiling Point | 196 °C |
| Density | 0.7557 g/cm³ |
| CAS Number | 62184-47-8 |
Data sourced from PubChem and ChemicalBook.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. int-enviroguard.com [int-enviroguard.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. simplesolvents.com [simplesolvents.com]
- 4. safetynow.com [safetynow.com]
- 5. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ecolink.com [ecolink.com]
Safeguarding Your Research: A Guide to Handling 4-Ethyl-6-methylnonane
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Ethyl-6-methylnonane, a flammable organic compound. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the first line of defense against chemical hazards. When handling this compound, the following PPE is mandatory:
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles are essential. A face shield should be worn over safety goggles when handling larger quantities or when there is a significant splash risk. | Protects eyes and face from splashes of the flammable liquid. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's chemical resistance guide for suitability. | Prevents skin contact with the chemical. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made from flame-resistant material is crucial. | Provides a barrier against splashes and protects from fire hazards.[2][3] |
| Footwear | Closed-Toe Shoes | Shoes should be made of a non-porous material. | Protects feet from spills. |
This table summarizes the essential PPE for handling this compound, based on the hazards associated with flammable alkanes.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
1. Preparation:
-
Ensure a certified chemical fume hood is operational and available.
-
Verify that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Remove all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the immediate work area.[1]
-
Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.[1]
2. Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use only non-sparking tools.[1]
-
Keep the container tightly closed when not in use.[1]
3. In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
If the spill is small and you are trained to handle it, use an absorbent material compatible with flammable liquids to contain and clean up the spill.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Collect all waste this compound in a designated, properly labeled, and sealed waste container. The container should be stored in a well-ventilated, designated waste accumulation area, away from ignition sources.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste. Place these items in a sealed and labeled waste bag or container.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and procedures.
Workflow for Safe Handling of this compound
A logical workflow diagram illustrating the key steps for the safe handling of this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
